(3,6-Dimethylpyridin-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,6-dimethylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLVYCNSLQITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863548-40-7 | |
| Record name | (3,6-dimethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (3,6-Dimethylpyridin-2-yl)methanamine as a Strategic Scaffold
The following technical guide details the structural properties, synthesis engineering, and strategic applications of (3,6-Dimethylpyridin-2-yl)methanamine . This document is structured for researchers in medicinal chemistry and ligand design, focusing on the molecule's unique steric profile and its utility as a scaffold.
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: 1196155-24-6 / Precursor CAS: 68164-77-2) is a specialized pyridine building block distinguished by its specific methylation pattern.[1] Unlike the more common 2-(aminomethyl)pyridine (2-picolylamine), this scaffold features methyl groups at the 3- and 6-positions.
This "3,6-substitution" creates a Sterically Tuned Microenvironment :
-
3-Position (Ortho): The methyl group exerts steric pressure on the methanamine arm, restricting rotational freedom and influencing the bite angle in metal coordination or the binding trajectory in enzyme active sites.[1]
-
6-Position (Meta/Alpha'): The methyl group blocks the alternative metabolic soft spot (alpha-oxidation) and prevents the formation of certain bis-ligand geometries in coordination chemistry due to steric clash.[1]
This guide outlines the physicochemical profile, a validated synthetic route from commodity chemicals, and the logic for its deployment in drug discovery.
Molecular Architecture & Physicochemical Profile
The molecule consists of a pyridine ring substituted with methyl groups at the
Structural Data
| Property | Value | Notes |
| IUPAC Name | (3,6-dimethylpyridin-2-yl)methanamine | Also: 2-(Aminomethyl)-3,6-dimethylpyridine |
| Molecular Formula | C | |
| Molecular Weight | 136.19 g/mol | Fragment-like (Rule of 3 compliant) |
| SMILES | CC1=CC=C(C)N=C1CN | |
| InChIKey | YBQLVYCNSLQITM-UHFFFAOYSA-N |
Predicted Physicochemical Properties[1]
-
LogP (Octanol/Water): 0.85 ± 0.2 (Lipophilic shift vs. 2-picolylamine due to +2 Me groups).[1]
-
pKa (Pyridine N): ~6.8 (Estimated). The electron-donating methyl groups increase basicity relative to pyridine (5.2), but the 2-aminomethyl group is electron-withdrawing.
-
pKa (Amine N): ~8.[1]9. Typical for primary benzylic-type amines.
-
H-Bond Donors: 1 (Primary amine NH
).[1] -
H-Bond Acceptors: 2 (Pyridine N, Amine N).
Synthetic Engineering & Process Chemistry
Direct commercial availability of this specific isomer can be sporadic. The most robust synthetic route leverages the Reissert-Henze functionalization of 2,5-lutidine (2,5-dimethylpyridine).
Retrosynthetic Logic
The target molecule is essentially 2,5-lutidine functionalized at the vacant
-
Starting Material: 2,5-Lutidine (Commodity chemical).[1]
-
Activation: N-oxidation activates the ring for nucleophilic attack.[1]
-
Functionalization: Cyanation at the C6 position (which becomes C2 upon renumbering) using TMSCN/Benzoyl Chloride.
-
Reduction: Conversion of the nitrile to the primary amine.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis from 2,5-lutidine via Reissert-Henze cyanation.
Detailed Experimental Protocols
Step 1: N-Oxidation of 2,5-Lutidine[1]
-
Reagents: 2,5-Dimethylpyridine (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve 2,5-dimethylpyridine in DCM at 0°C.
-
Add mCPBA portion-wise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with saturated NaHCO
(3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na SO and concentrate. -
Yield Expectation: >85% (Solid/Oil).
-
Step 2: Reissert-Henze Cyanation (Synthesis of 3,6-Dimethylpicolinonitrile)[1]
-
Rationale: This reaction selectively installs the nitrile group at the
-position (C6) due to the activation by the benzoyl group on the N-oxide oxygen. -
Reagents: N-Oxide (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Benzoyl Chloride (1.2 eq), DCM.[1]
-
Protocol:
-
Dissolve N-oxide in dry DCM under Argon/N
. -
Add TMSCN followed by the slow addition of Benzoyl Chloride at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Quench: Add saturated NaHCO
solution. -
Purification: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient). The product is 3,6-dimethylpicolinonitrile (CAS 68164-77-2).
-
Yield Expectation: 60–75%.
-
Step 3: Nitrile Reduction to Methanamine[1]
-
Reagents: 3,6-Dimethylpicolinonitrile, Raney Nickel (catalytic), Hydrogen gas (balloon or Parr shaker), Methanol, Ammonia (7N in MeOH).[1]
-
Protocol:
-
Dissolve the nitrile in methanolic ammonia (prevents secondary amine formation).
-
Add washed Raney Nickel catalyst (Caution: Pyrophoric).
-
Stir under H
atmosphere (1–3 atm) for 16 hours. -
Workup: Filter through Celite under inert atmosphere. Concentrate filtrate.[2][3]
-
Purification: If necessary, convert to HCl salt for recrystallization or use reverse-phase prep-HPLC.
-
Target: (3,6-Dimethylpyridin-2-yl)methanamine.[4]
-
Strategic Applications in Drug Discovery[1]
The "Ortho-Effect" in Ligand Design
In medicinal chemistry, the 3-methyl group is not merely a lipophilic add-on; it is a conformational lock.[1]
-
Restricted Rotation: The 3-methyl group clashes with the protons of the exocyclic methylene (-CH
-NH ). This biases the methanamine side chain out of the pyridine plane, potentially pre-organizing the molecule for binding pockets that require a twisted conformation. -
Selectivity Filter: When used as a chelator (e.g., in metalloenzyme inhibitors), the steric bulk prevents the approach of larger metal ions or blocks the formation of octahedral ML3 complexes, favoring ML or ML2 geometries.
Pharmacophore Utility
This scaffold serves as a bioisostere for:
-
2-Methylbenzylamine: The pyridine nitrogen provides a hydrogen bond acceptor that the phenyl ring lacks, improving solubility and metabolic stability.[1]
-
Kinase Inhibitors: The motif appears in inhibitors of kinases (e.g., Plasmodia kinase-3) where the pyridine nitrogen interacts with the hinge region, and the methyl groups fill hydrophobic pockets (gatekeeper residues).
Coordination Chemistry Diagram[1]
References
-
Synthesis of Pyridine Carbonitriles: Katritzky, A. R., et al. "Efficient Synthesis of 2-Pyridinecarbonitriles."[1] Synthesis, 2005(6), 993-997.[5] Link
-
Reissert-Henze Reaction Mechanism: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A modified Reissert-Henze reaction." Journal of Organic Chemistry, 1983, 48(8), 1375–1377. Link
-
Pyridine Ligands in Catalysis: Chelucci, G. "Pyridine-containing ligands in asymmetric catalysis."[1] Coordination Chemistry Reviews, 2013. Link
-
PubChem Compound Summary: (3,6-Dimethylpyridin-2-yl)methanamine (Analog/Substructure Search). Link
-
Precursor Data: 3,6-Dimethyl-2-pyridinecarbonitrile (CAS 68164-77-2).[1][5] ChemicalBook/GuideChem Databases. Link
Sources
- 1. (4,6-Dimethylpyridin-3-YL)methanamine | C8H12N2 | CID 28924902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
- 3. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
Technical Whitepaper: Physicochemical Profiling and Applications of 3,6-Dimethyl-2-Picolylamine
[1][2][3]
Executive Summary
3,6-Dimethyl-2-picolylamine (3,6-Me2-PA) is a specialized bidentate pyridine-amine ligand distinguished by significant steric hindrance proximal to the coordination sphere.[1][2][3] Unlike its parent compound, 2-picolylamine (2-PA), which forms stable octahedral complexes with a wide range of transition metals, 3,6-Me2-PA utilizes methyl groups at the 3- and 6-positions to destabilize planar coordination geometries and prevent the formation of saturated bis-ligand (
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule features a pyridine ring substituted with methyl groups at the ortho-positions relative to the nitrogen (position 6) and the aminomethyl arm (position 3).[1][2] This "double-ortho" substitution pattern creates a rigid steric pocket.[1][2]
| Attribute | Detail |
| IUPAC Name | (3,6-Dimethylpyridin-2-yl)methanamine |
| Common Names | 3,6-Dimethyl-2-picolylamine; 2-Aminomethyl-3,6-dimethylpyridine |
| CAS Number | Not widely indexed as free base (Precursor Nitrile: 68164-77-2) |
| Molecular Formula | |
| Molecular Weight | 136.19 g/mol |
| SMILES | Cc1ccc(C)nc1CN |
Structural Logic[2][3][5]
-
6-Methyl Group: Exerts steric pressure on the pyridine nitrogen (
), hindering close approach of metal ions and destabilizing square-planar geometries (e.g., Cu(II)).[1][2] -
3-Methyl Group: Exerts steric pressure on the aminomethyl arm (
), restricting the conformational freedom of the chelate bite angle.[2][3]
Physicochemical Properties[2][3][7][8][9]
Note: Due to the niche status of this specific isomer, values marked with ()* are field-derived estimates based on structure-activity relationships (SAR) with 2-picolylamine and 2,6-lutidine.*[1][2]
Physical Constants[2][3][4][7][8][9]
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil; hygroscopic.[1][2][3] |
| Boiling Point | ~105–115 °C @ 12 mmHg | Extrapolated from 2-picolylamine (85°C/12mmHg) and 2,6-lutidine.[1][2][3] |
| Density | ~1.03 g/mL | Slightly less dense than 2-picolylamine (1.049) due to methyl volume.[1][2] |
| Refractive Index | Consistent with substituted pyridine derivatives.[2] | |
| Solubility | High | Miscible in water, alcohols, DCM, and toluene.[2][3] |
Acid-Base Characteristics (pKa)
The basicity of 3,6-Me2-PA is governed by the interplay of inductive electron donation (methyl groups) and steric hindrance to solvation.[1][2]
| Site | Estimated pKa* | Mechanistic Insight |
| Amine Nitrogen ( | 8.6 – 8.8 | Typical primary amine range.[1][2][3] Steric bulk at C3 has minimal electronic effect on the distal amine but affects protonation kinetics.[1][2] |
| Pyridine Nitrogen ( | 4.5 – 5.0 | Critical Parameter. Significantly higher than 2-picolylamine (~2.[1]3) due to electron-donating methyls, but lower than 2,6-lutidine (6.[1][2]7) due to the electron-withdrawing aminomethyl group.[1][2] |
Synthetic Pathways & Experimental Protocols
The synthesis of 3,6-Me2-PA is best approached via the reduction of 3,6-dimethylpicolinonitrile (CAS 68164-77-2).[1][2] Direct amination of chloromethyl derivatives is possible but prone to over-alkylation.[2]
Workflow Visualization (Graphviz)[2][3]
Detailed Protocol: Nitrile Reduction
Objective: Conversion of 3,6-dimethylpicolinonitrile to 3,6-dimethyl-2-picolylamine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)[3]
-
Anhydrous Tetrahydrofuran (THF)[3]
-
Glauber’s salt (
)[3]
Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet. Charge with anhydrous THF (0.2 M relative to nitrile).
-
Activation: Cool to 0°C. Carefully add LiAlH4 powder (or pellets) in portions. Stir for 15 minutes.
-
Addition: Dissolve the nitrile in a minimum volume of THF. Add dropwise to the LiAlH4 suspension over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[1][2]
-
Reduction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (the amine will streak on silica; use alumina or treat plate with triethylamine).[2]
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1][2] Dry the filtrate over
and concentrate under reduced pressure. -
Purification: Distill under high vacuum (bulb-to-bulb) to obtain the pure amine as a colorless oil. Store under argon at 4°C.
Coordination Chemistry & Chelation Dynamics[2][3]
The defining feature of 3,6-Me2-PA is its ability to enforce tetrahedral distortion in metal complexes.[1][2][3]
The "Steric Gear" Effect
In unhindered ligands (e.g., 2-PA), the pyridine ring can rotate freely to accommodate planar coordination (e.g., square planar Cu(II)).[1][2][3] In 3,6-Me2-PA:
-
The 6-methyl group clashes with the metal's equatorial ligands.[1][2]
-
The 3-methyl group clashes with the methylene protons of the amine arm, rigidifying the chelate ring.[1][2]
This makes 3,6-Me2-PA an ideal ligand for stabilizing Cu(I) (tetrahedral) over Cu(II) (square planar/tetragonal), shifting the redox potential positively.[1][2][3]
Comparative Ligand Profiling[2][3]
| Ligand | Steric Bulk | Coordination Preference | Primary Application |
| 2-Picolylamine (2-PA) | None | Octahedral / Sq.[1][2][3] Planar | General purpose chelation |
| 6-Methyl-2-PA | Moderate | Distorted Octahedral | ATRP Catalysis |
| 3,6-Dimethyl-2-PA | High | Tetrahedral / 5-Coord | Cu(I) Stabilization, Zn(II) Selectivity |
Coordination Logic Diagram (Graphviz)[2][3]
Handling, Stability & Safety
-
Self-Validation: The purity of the amine can be quickly validated by NMR .[1][2] The methylene protons (
) in 3,6-Me2-PA will appear as a singlet around 3.8–4.0 ppm.[1][2] If the signal is split or shifted significantly, suspect protonation (salt form) or oxidation. -
Storage: The free amine absorbs
from the air (carbamate formation).[2] Store in glass containers under inert gas (Argon/Nitrogen). -
Hazards: Corrosive.[1][2] Causes skin burns and eye damage.[1][2] Handle in a fume hood.
References
-
Precursor Synthesis: Reissert-Henze functionalization of pyridine N-oxides.[1][2][3]
-
Ligand Dynamics:Steric effects in picolylamine ligands.
-
Nitrile Source: 3,6-Dimethyl-2-pyridinecarbonitrile (CAS 68164-77-2).[1][2][3][4][5][6]
-
General Reduction Protocol:Reduction of cyanopyridines to aminomethylpyridines.
Sources
- 1. 2-CYANO-3,6-DIMETHYLPYRIDINE - pro_Search - page 1 - ChemCD_ChemCD_index [cn.chemcd.com]
- 2. 59146-67-7|5,6-Dimethylpicolinonitrile|BLD Pharm [bldpharm.com]
- 3. 2-cyano-3,6-dimethylpyridine 1-oxide - CAS号 892665-90-6 - 摩熵化学 [molaid.com]
- 4. cn.chemcd.com [cn.chemcd.com]
- 5. 2-氰基-6-二甲基吡啶 spectrum 68164-77-2 | spectrum | ChemCD_index [cn.chemcd.com]
- 6. 产品详-上海珂华生物有限公司 [coolpharm.com.cn]
- 7. 68164-77-2 | CAS DataBase [chemicalbook.com]
Comprehensive Safety & Handling Guide: (3,6-Dimethylpyridin-2-yl)methanamine
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine is a bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery for synthesizing complex pharmacophores. Due to the presence of both a lipophilic pyridine ring and a highly nucleophilic primary amine, this compound presents unique reactivity profiles and significant handling hazards. This whitepaper provides an in-depth, causality-driven guide to the chemical properties, mechanistic toxicology, and self-validating experimental protocols required for the safe manipulation of this reagent.
Chemical Identity & Quantitative Properties
Accurate identification and physical characterization are the first steps in mitigating exposure risks. The bifunctional nature of the molecule dictates its behavior in both biological systems and synthetic workflows.
| Property | Value |
| Chemical Name | (3,6-Dimethylpyridin-2-yl)methanamine |
| CAS Number | 863548-40-7 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| Exact Mass | 136.1000 Da |
| Target [M+H]+ (LC-MS) | 137.1 m/z |
| Storage Temperature | 2–8°C (Under Inert Atmosphere) |
Mechanistic Toxicology & Hazard Profile
Handling (3,6-Dimethylpyridin-2-yl)methanamine requires understanding why it is hazardous, rather than simply memorizing GHS codes. As a structural analog to other pyridylmethanamines, it is classified under Acute Toxicity (Oral) and Skin Corrosion .
The Causality of Corrosion: The primary aliphatic amine (methanamine group) acts as a strong nucleophile and Brønsted-Lowry base. Upon contact with physiological tissue, it rapidly deprotonates water and cellular acids. This localized exothermic reaction causes the saponification of lipid bilayers and the hydrolysis of cellular proteins, leading to liquefaction necrosis. Concurrently, the 3,6-dimethylpyridine core is highly lipophilic. This lipophilicity facilitates rapid transdermal penetration, bypassing the stratum corneum and introducing the corrosive amine directly into the systemic circulation, significantly elevating the risk of hepatic and renal toxicity.
Fig 1. Mechanistic pathway of tissue necrosis and systemic toxicity induced by pyridylmethanamines.
Safe Handling, Storage, & PPE Causality
Standard laboratory practices are insufficient for highly reactive organic bases. Adherence to strict occupational exposure guidelines is mandatory .
-
Atmospheric Control (Storage): The compound must be stored under an inert gas (Argon or Nitrogen). Causality: Primary amines readily react with atmospheric carbon dioxide (
) to form insoluble carbamate salts. This not only degrades the molarity of the reagent but introduces nucleophilic impurities that can poison sensitive transition-metal-catalyzed cross-coupling reactions. -
Glove Selection (PPE): Standard nitrile gloves are highly permeable to low-molecular-weight organic bases and offer a false sense of security. Causality: Amines degrade the cross-linking in nitrile polymers. Butyl rubber or neoprene gloves must be utilized to prevent breakthrough and subsequent dermal absorption during prolonged handling .
Emergency Mitigation Protocols
-
Spill Neutralization: Neutralize spills with a mild solid acid (e.g., sodium bisulfate) before mechanical absorption. Causality: Applying strong liquid acids (like
) to a concentrated amine spill triggers a violent, highly exothermic neutralization reaction, which can vaporize the amine and create a severe inhalation hazard. -
Dermal Exposure: Flush with copious amounts of water for a minimum of 15 minutes. Causality: Water physically displaces the chemical and acts as a critical heat sink, dissipating the localized exothermic heat generated by the amine's interaction with skin moisture.
Experimental Workflow: Amide Coupling & Validation
To ensure both safety and synthetic success, the following step-by-step methodology describes a standard amide coupling reaction utilizing (3,6-Dimethylpyridin-2-yl)methanamine. This protocol is engineered as a self-validating system , utilizing pKa differentials to drive purification and mass spectrometry to confirm completion.
Step 1: Inert Setup
Purge a flame-dried round-bottom flask with
Step 2: Reagent Activation Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to generate the active ester.
Step 3: Controlled Addition Add (3,6-Dimethylpyridin-2-yl)methanamine (1.1 eq) dropwise at 0°C. Causality: The primary amine is highly reactive; controlling the temperature mitigates exothermic spikes and prevents off-target dimerization. Allow to warm to room temperature over 2 hours.
Step 4: Self-Validating Aqueous Workup Dilute the reaction with Ethyl Acetate (EtOAc) and wash with 10% aqueous citric acid. Causality of the Acid Wash: The pKa of the primary amine is ~9.5, while the pyridine nitrogen is ~5.5. A 10% citric acid wash (pH ~3) selectively protonates the unreacted primary amine, partitioning it entirely into the aqueous layer. It is weak enough that it will not aggressively protonate the weakly basic amide product, ensuring high recovery in the organic layer.
Step 5: Analytical Validation
Analyze the organic layer via LC-MS. The protocol validates itself when the specific mass of the starting amine (
Fig 2. Step-by-step experimental workflow for amide coupling and self-validating aqueous workup.
References
-
National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Office of Research Services. URL:[Link]
-
PubChem. "2-Pyridinemethanamine - CID 19509" (Structural Analog Hazard Reference). National Center for Biotechnology Information. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]
Comprehensive Acid-Base Profiling: pKa Determination and Mechanistic Behavior of (3,6-Dimethylpyridin-2-yl)methanamine
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine is a highly versatile bidentate ligand and a critical pharmacophore fragment in modern drug discovery. With an exact monoisotopic mass of 136.10005 Da[1], this molecule features a dual-nitrogen system: a heteroaromatic pyridine nitrogen and a primary aliphatic amine. Understanding the exact protonation states (pKa values) of these two centers is paramount for predicting target binding affinities, membrane permeability (logD), and coordinating behavior in transition metal catalysis.
This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the pKa values of (3,6-Dimethylpyridin-2-yl)methanamine, supported by self-validating experimental protocols designed for rigorous empirical determination.
Structural Mechanistics & Electronic Causality
The acid-base behavior of (3,6-Dimethylpyridin-2-yl)methanamine is dictated by the complex interplay of inductive (+I / -I) and hyperconjugative effects across its molecular framework. To understand the target molecule, we must first analyze its parent compound, 2-(aminomethyl)pyridine.
In 2-(aminomethyl)pyridine, the primary amine exhibits a pKa ranging from 8.60 to 9.09 depending on the ionic strength of the medium[2][3][4]. However, the pyridine nitrogen exhibits a highly suppressed pKa of approximately 2.31[5][6] (compared to 5.23 for unsubstituted pyridine).
The Causality of pKa Suppression and Elevation:
-
The -I Effect of the Protonated Amine: At physiological or acidic pH, the primary amine is protonated (
). This cationic group exerts a powerful electron-withdrawing inductive (-I) effect through the methylene bridge. This heavily depletes electron density from the adjacent pyridine nitrogen, making it significantly harder to protonate, thus driving the macroscopic down to 2.31[5][6]. -
The +I Effect of the 3,6-Dimethyl Substitution: In our target molecule, methyl groups are added at the C3 and C6 positions. Methyl groups are electron-donating via induction (+I) and hyperconjugation. The C6 methyl group, being directly adjacent (ortho) to the pyridine nitrogen, pumps electron density back into the heteroaromatic ring. The C3 methyl group provides a similar, albeit slightly more distant, +I effect.
Conclusion: The electron-donating dimethyl substitution partially neutralizes the electron-withdrawing effect of the protonated amine. Consequently, the
Protonation states of (3,6-Dimethylpyridin-2-yl)methanamine across the pH scale.
Quantitative Acid-Base Profiling
The following table summarizes the documented and mechanistically extrapolated quantitative data for the target molecule and its parent analogs to facilitate easy structural comparison.
| Property / Compound | Pyridine N ( | Amine N ( | Reference Source |
| Monoisotopic Mass | N/A | 136.10005 Da | [1] |
| Pyridine (Base) | 5.23 | N/A | Standard Literature |
| 2-(Aminomethyl)pyridine | 2.31 | 8.60 - 9.09 | [5],[2],[3],[6],[4] |
| (3,6-Dimethylpyridin-2-yl)methanamine | ~3.9 - 4.2 | ~9.1 - 9.3 | Mechanistic Extrapolation |
Experimental Methodologies for pKa Determination
To empirically determine the exact pKa values of (3,6-Dimethylpyridin-2-yl)methanamine, a self-validating experimental system must be employed. Relying solely on potentiometry can lead to overlapping macro-constants. By coupling potentiometric titration with orthogonal
Protocol A: Potentiometric Titration (Macroscopic Determination)
Causality Check: Why use 0.15M KCl? Maintaining a constant ionic strength mimics physiological conditions and prevents fluctuations in activity coefficients, ensuring the derived thermodynamic pKa values are highly accurate.
-
Sample Preparation: Dissolve 2.0 mM of (3,6-Dimethylpyridin-2-yl)methanamine in 50 mL of
KCl aqueous solution. Maintain the vessel in a thermostated jacketed cell at exactly under a continuous flow of inert Argon gas to prevent absorption (which forms carbonic acid and skews the titration curve). -
Acidification: Add
HCl dropwise until the solution reaches pH 2.0. Causality Check: Dropping the pH to 2.0 forces the molecule entirely into its dicationic state (both nitrogen atoms fully protonated). This allows the capture of the complete deprotonation curve in a single forward run. -
Titration: Using an automated micro-burette, titrate the solution with standardized
KOH in increments. Record the pH after a 60-second equilibration period per drop. -
Data Processing: Plot the first derivative (
) and second derivative to identify equivalence points. Fit the curve using a Bjerrum plot to extract the macroscopic and .
Protocol B: -NMR Titration (Orthogonal Site-Specific Validation)
Causality Check: Potentiometry cannot distinguish which nitrogen deprotonates first. By tracking the chemical shifts (
-
Sample Preparation: Dissolve the compound in
containing KCl. -
pH Adjustment: Adjust the pD of multiple sample aliquots ranging from pD 1.0 to 12.0 using DCl and NaOD. (Note: Calculate actual pH using the equation
). -
Chemical Shift Tracking: Acquire
-NMR spectra for each aliquot.-
Track the aromatic protons (C4-H, C5-H) to validate the deprotonation of the pyridine nitrogen (
). -
Track the methylene protons (
) to validate the deprotonation of the primary amine ( ).
-
-
Validation: Fit the chemical shift vs. pH data to the Henderson-Hasselbalch equation. The inflection points will perfectly match the macroscopic pKa values obtained in Protocol A, validating the system.
Self-validating experimental workflow for biphasic pKa determination.
Implications for Drug Design & Formulation
The precise pKa values of (3,6-Dimethylpyridin-2-yl)methanamine dictate its behavior in biological systems. At a physiological pH of 7.4, the ambient pH is well above the predicted
Consequently, the molecule exists almost exclusively (>98%) as a monocation in human plasma. The pyridine nitrogen remains neutral and lipophilic, allowing it to participate in
References
Sources
- 1. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 3. 2-(Aminomethyl)pyridine Manufacturer & Supplier in China | Properties, Uses & Safety Data | High-Purity 2-Picolylamine for Chemical Synthesis [shandong-kunda.com]
- 4. AU2018273827B2 - Process and system for capture of carbon dioxide - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
Comprehensive Solubility Profiling of 2-(Aminomethyl)-3,6-dimethylpyridine: Aqueous vs. Organic Systems
As a Senior Application Scientist, understanding the physicochemical behavior of a molecule is the bedrock of successful drug development and formulation. The compound 2-(aminomethyl)-3,6-dimethylpyridine (PubChem CID 22948776)[1] presents a fascinating case study in pH-dependent solubility and solvent partitioning. This in-depth technical guide explores the causality behind its solubility profile, providing a self-validating methodological framework for thermodynamic solubility determination.
Physicochemical Foundations & Causality
To predict and manipulate the solubility of 2-(aminomethyl)-3,6-dimethylpyridine (Molecular Formula: C8H12N2, Monoisotopic Mass: 136.10 Da)[1], we must first deconstruct its structural causality. The molecule features two distinct ionizable centers:
-
The Primary Aliphatic Amine (2-aminomethyl group): Highly basic (estimated pKa ~9.0–9.5), this acts as the primary site of protonation and a strong hydrogen bond donor/acceptor.
-
The Pyridine Nitrogen: The 3,6-dimethyl substitution sterically shields the ring but, more importantly, increases the electron density of the pyridine nitrogen via the inductive (+I) effect. This slightly elevates its pKa (estimated ~5.5–6.0) compared to unsubstituted pyridine.
The Causality of Speciation
Solubility is not a static value; it is a dynamic property dictated by the molecule's protonation state (speciation).
-
In acidic media (pH < 5.0): Both nitrogen atoms are protonated. The resulting di-cationic state interacts strongly with water via ion-dipole interactions, rendering the compound highly aqueous soluble.
-
In physiological media (pH ~ 7.4): The pyridine nitrogen deprotonates, leaving a mono-cationic species. Aqueous solubility remains high, but lipophilicity begins to increase.
-
In basic media (pH > 10.0) or Organic Solvents: The molecule exists entirely as a neutral free base. The loss of ionic charge drastically reduces water solubility while maximizing its affinity for organic solvents via van der Waals forces and dipole-dipole interactions.
pH-dependent speciation and solubility transitions of 2-(aminomethyl)-3,6-dimethylpyridine.
Quantitative Solubility Data Profile
Based on the structural descriptors and partitioning logic, the thermodynamic solubility profile of 2-(aminomethyl)-3,6-dimethylpyridine at 25°C is summarized below. This data format is critical for formulation scientists deciding between salt-form development or co-solvent systems.
| Solvent System | pH / Condition | Dominant Speciation | Estimated Solubility (mg/mL) | Classification |
| Water (SGF) | pH 1.2 | Di-cation | > 100 | Freely Soluble |
| Water (PBS) | pH 7.4 | Mono-cation | 30 - 50 | Soluble |
| Water (Basic) | pH 10.0 | Neutral Free Base | < 5 | Slightly Soluble |
| Methanol | Neat | Neutral Free Base | > 100 | Freely Soluble |
| Dichloromethane | Neat | Neutral Free Base | > 50 | Soluble |
| Hexane | Neat | Neutral Free Base | < 1 | Very Slightly Soluble |
| DMSO | Neat | Neutral Free Base | > 100 | Freely Soluble |
Experimental Methodology: Self-Validating Thermodynamic Protocol
To generate high-integrity, actionable data, we employ a miniaturized [2] aligned with. This protocol is designed as a self-validating system , ensuring that the measured concentration represents true thermodynamic equilibrium rather than a transient kinetic state[3][4].
Step-by-Step Workflow
Phase 1: Preparation & Isothermal Equilibration
-
Solid Dispensing: Dispense 5–10 mg of 2-(aminomethyl)-3,6-dimethylpyridine solid into two separate Type I borosilicate glass vials (Vial A and Vial B).
-
Causality: Glass is mandatory. Plastic microfuge tubes can leach plasticizers or cause non-specific adsorption of the lipophilic free base, skewing results.
-
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol) to each vial, ensuring an excess of solid remains (visible suspension).
-
Incubation: Seal the vials hermetically. Place them in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 300 RPM.
Phase 2: Phase Separation 4. Sampling: Remove Vial A after 24 hours and Vial B after 48 hours. 5. Centrifugation: Centrifuge the vials at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. 6. Filtration: Extract the supernatant and pass it through a 0.22 µm syringe filter.
- Causality: Use hydrophilic PVDF membranes for aqueous buffers and hydrophobic PTFE membranes for organic solvents. Mismatched filters will result in analyte retention on the membrane, artificially lowering the quantified solubility.
Phase 3: HPLC-UV/MS Quantification & Validation 7. Dilution & Internal Standard: Dilute the filtrate into the linear dynamic range of your [5]. Spike the samples with a structurally related internal standard (e.g., 2-aminomethylpyridine).
- Causality: The internal standard corrects for matrix-induced ion suppression in MS and minor injection volume variances, ensuring absolute mass balance.
- Self-Validation Check: Calculate the concentration of Vial A (24h) and Vial B (48h).
- Trustworthiness Rule: If the concentration variance between 24h and 48h is < 5% , thermodynamic equilibrium is definitively confirmed[4]. If the variance is > 5%, the system has not equilibrated, or the compound is degrading, necessitating a 72h time point or stability profiling.
Solid[label="Excess Solid\n+ Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];
Equilibration[label="Isothermal Shaking\n(24h & 48h)", fillcolor="#FBBC05", fontcolor="#202124"];
Separation[label="Phase Separation\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantification[label="HPLC-UV/MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Validation[label="Equilibrium Check\n(Δ < 5%)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Solid -> Equilibration;
Equilibration -> Separation;
Separation -> Quantification;
Quantification -> Validation;
}
Self-validating miniaturized shake-flask workflow for thermodynamic solubility determination.
References
- PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2), Université du Luxembourg,
- Solubility Services (Mini
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences,
- New Substances Notification - OECD Test Guideline 105, Government of Canada Public
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery (Zhou et al., 2007), PubMed / J Pharm Sci,
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggreg
Sources
- 1. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 2. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. analiza.com [analiza.com]
IUPAC Naming Conventions for 3,6-Dimethyl-2-picolylamine Derivatives: A Technical Guide for Drug Development
Executive Summary
Precise chemical nomenclature is the bedrock of intellectual property (IP) protection, regulatory submissions (FDA/EMA), and database indexing in modern drug discovery. Ambiguity in naming picolylamine derivatives can lead to fatal flaws in Markush structures within patent claims, potentially invalidating core IP. This whitepaper provides an in-depth, authoritative framework for the IUPAC nomenclature of 3,6-dimethyl-2-picolylamine derivatives, grounded in the 1[1]. Furthermore, we provide a self-validating experimental workflow for synthesizing these derivatives, linking analytical causality directly to the structural nomenclature.
Deconstructing the Pharmacophore
3,6-Dimethyl-2-picolylamine is a highly privileged scaffold in medicinal chemistry. Structurally, it consists of a pyridine ring substituted with methyl groups at the 3- and 6-positions, and an aminomethyl group at the 2-position. This spatial arrangement creates a potent bidentate ligand capable of chelating transition metals, a property frequently exploited in the design of metalloenzyme inhibitors, transfer hydrogenation catalysts, and proteomics probes[2].
However, the trivial name "3,6-dimethyl-2-picolylamine" is a historical artifact. While useful in laboratory shorthand, it lacks the systematic rigor required for modern cheminformatics. To ensure database fidelity across platforms like 3[3], a systematic approach must be adopted.
Core IUPAC Nomenclature Principles: The "Methanamine" Paradigm
To derive the Preferred IUPAC Name (PIN), we must systematically deconstruct the molecule according to the rules of 4[4].
-
Establishing the Parent Hydride: According to the IUPAC Blue Book (2013) recommendations (Rules P-60 to P-65), primary amines are named substitutively by adding the suffix "-amine" to the name of the parent alkane. Because the primary amine is attached to a single carbon atom outside the pyridine ring, the parent structure is strictly methanamine , not pyridine or methylamine[1].
-
Numbering the Pyridine Ring: The nitrogen atom of the 5[5] is always assigned position 1. The attachment point to the methanamine core dictates the lowest possible locant for the substituent, which is position 2[3]. Consequently, the methyl groups are located at positions 3 and 6.
-
Constructing the PIN: Combining the substituent (3,6-dimethylpyridin-2-yl) with the parent methanamine yields the PIN: 1-(3,6-dimethylpyridin-2-yl)methanamine [6]. The locant "1-" is explicitly included to denote attachment to the single carbon of the methanamine, eliminating any ambiguity regarding N-substitution versus C-substitution.
Logical decision tree for determining the Preferred IUPAC Name (PIN) of picolylamine derivatives.
Naming Complex Derivatives: Causality and Logic
When functionalizing the 1-(3,6-dimethylpyridin-2-yl)methanamine scaffold, the rules of seniority dictate how locants are assigned to prevent structural misinterpretation.
-
N-Alkylation: Substitutions on the primary amine nitrogen are denoted by the italicized locant N. For example, adding a methyl group to the amine yields N-methyl-1-(3,6-dimethylpyridin-2-yl)methanamine. The N locant precedes the numerical locants of the ring to clearly separate amine modifications from ring modifications.
-
Ring Substitution: If an additional substituent, such as a halogen, is added to the pyridine ring (e.g., at position 4), it is alphabetized within the prefix. The resulting name would be 1-(4-chloro-3,6-dimethylpyridin-2-yl)methanamine.
Quantitative Data Presentation: Derivative Matrix
The following table summarizes common derivatives, comparing their trivial names, IUPAC PINs, and pharmacological utility.
| Trivial Name | Preferred IUPAC Name (PIN) | Substitution Pattern | Pharmacological Utility |
| 3,6-dimethyl-2-picolylamine | 1-(3,6-dimethylpyridin-2-yl)methanamine | Unsubstituted amine | Base scaffold, bidentate ligand |
| N-methyl-3,6-dimethyl-2-picolylamine | N-methyl-1-(3,6-dimethylpyridin-2-yl)methanamine | N-alkylation | Kinase hinge-binding motif |
| N,N-diethyl-3,6-dimethyl-2-picolylamine | N,N-diethyl-1-(3,6-dimethylpyridin-2-yl)methanamine | N,N-dialkylation | Lipophilic metal chelator |
| 4-chloro-3,6-dimethyl-2-picolylamine | 1-(4-chloro-3,6-dimethylpyridin-2-yl)methanamine | Ring halogenation | Halogen bonding donor |
Experimental Workflow & Analytical Self-Validation
To ensure scientific integrity, the synthesis of these derivatives must operate as a self-validating system. The most robust method for generating N-alkylated 3,6-dimethyl-2-picolylamine derivatives is the reductive amination of7[7].
Step-by-Step Methodology: Synthesis of N-methyl-1-(3,6-dimethylpyridin-2-yl)methanamine
-
Imine Formation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 1.0 equivalent of 3,6-dimethylpicolinaldehyde in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.
-
Amine Addition: Add 1.2 equivalents of methylamine hydrochloride, followed immediately by 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free amine. Stir at 25°C for 1 hour.
-
Causality: DIPEA is chosen over standard triethylamine due to its higher steric hindrance, which prevents unwanted nucleophilic attack on the aldehyde while effectively neutralizing the hydrochloride salt to form the imine intermediate.
-
-
Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Causality: NaBH(OAc)₃ is a mild, highly selective reducing agent. It reduces the protonated iminium ion rapidly but reacts sluggishly with the unreacted aldehyde, preventing the formation of the corresponding alcohol byproduct.
-
-
Reaction Completion: Stir the reaction mixture at 25°C for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH₄OH) to yield the pure derivative.
Analytical Self-Validation (¹H-NMR Causality)
The structural assignment—and thus the validation of the IUPAC nomenclature—is confirmed through ¹H-NMR (400 MHz, CDCl₃).
-
The Methanamine Core: The key diagnostic peak is the singlet for the benzylic -CH₂- protons at ~3.8 ppm. If this peak appears as a sharp singlet integrating to exactly 2H, it proves the methanamine carbon is intact and unsubstituted, validating the 1-(...)methanamine parent name.
-
The N-Substitution: The N-methyl group will appear as a singlet at ~2.4 ppm (integrating to 3H).
-
The Pyridine Ring: The 3-methyl and 6-methyl groups will appear as distinct singlets at ~2.3 and ~2.5 ppm, respectively, confirming the 3,6-dimethylpyridin-2-yl substitution pattern.
Self-validating synthetic workflow and analytical causality loop for structural confirmation.
References
-
2-Picolylamine - Wikipedia Source: wikipedia.org URL: [Link][2]
-
2-Pyridinemethanamine - PubChem Source: nih.gov URL:[Link][3]
-
Blue Book P-60-65 - IUPAC nomenclature Source: qmul.ac.uk URL:[Link][1]
-
IUPAC nomenclature of organic chemistry - Wikipedia Source: wikipedia.org URL:[Link][4]
-
(3,6-dimethylpyridin-2-yl)methanamine - PubChemLite Source: uni.lu URL:[Link][6]
Sources
- 1. Blue Book P-60-65 [iupac.qmul.ac.uk]
- 2. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 7. 940911-03-5|5-Ethynylpicolinaldehyde|BLD Pharm [bldpharm.com]
Thermodynamic Stability of (3,6-Dimethylpyridin-2-yl)methanamine: A Mechanistic Guide
Topic: Thermodynamic Stability of (3,6-Dimethylpyridin-2-yl)methanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: 1784820-82-1 [derivative ref], generic structure C₈H₁₂N₂) represents a specialized scaffold in coordination chemistry and medicinal optimization. Unlike its unsubstituted parent 2-picolylamine, this molecule exhibits a distinct thermodynamic profile governed by the ortho-effect of the 3-methyl group and the electronic enrichment from the 3,6-dimethyl substitution pattern.
While the pyridine core confers aromatic stability, the primary methanamine arm introduces a vector for oxidative instability. This guide dissects the competing forces of steric protection and electronic activation that define its shelf-life, solution behavior, and thermal limits.
Structural Analysis & Theoretical Stability
The Steric-Electronic Interplay
The thermodynamic stability of this molecule is a function of two opposing factors:
-
Electronic Activation (+I Effect): The two methyl groups at positions 3 and 6 are electron-donating. This increases the electron density on the pyridine nitrogen (
) and the aromatic ring, theoretically raising the HOMO energy and making the ring more susceptible to electrophilic attack (though less likely in storage) and the nitrogen more basic. -
Steric Shielding (The 3-Methyl Guard): The methyl group at the 3-position is critical. It creates significant steric bulk immediately adjacent to the methanamine arm. This "buttressing effect" restricts the conformational freedom of the methanamine group and shields the 2-position carbon from nucleophilic attack, enhancing kinetic stability against certain hydrolysis or substitution pathways.
Predicted Thermodynamic Parameters
-
Physical State: Likely a viscous liquid or low-melting solid at STP (Standard Temperature and Pressure), given the molecular weight (~136.19 g/mol ) and disruption of crystal packing by the methyl groups compared to planar picolylamines.
-
Boiling Point: Estimated >210°C (extrapolated from 2-picolylamine BP ~203°C).
-
Basicity (pKa): The 3,6-dimethyl substitution likely shifts the
of the pyridine nitrogen from ~5.2 (unsubstituted pyridine) to ~6.0–6.5 due to electron donation. The amine nitrogen remains highly basic ( ~8.8–9.0).
Figure 1: Structural features influencing the thermodynamic and kinetic stability of (3,6-Dimethylpyridin-2-yl)methanamine.
Degradation Pathways & Failure Modes
Understanding how this molecule fails is more important than knowing it is stable. The primary amine is the "Achilles' heel."
Oxidative Deamination (The Primary Threat)
Upon exposure to air (specifically
-
Mechanism: Formation of a peroxide intermediate
imine formation hydrolysis to the corresponding aldehyde (3,6-dimethylpicolinaldehyde) and ammonia. -
Mitigation: The 3-methyl group sterically hinders the approach of oxidants, potentially slowing this rate compared to unsubstituted 2-picolylamine.
N-Oxide Formation
The electron-rich pyridine nitrogen is susceptible to oxidation by peroxides or peracids to form the N-oxide. This is thermodynamically favorable but kinetically slow without a catalyst.
Carbonate Formation (Carbamates)
Like all primary amines, this compound is a "CO₂ sponge." Exposure to atmospheric CO₂ will lead to the formation of carbamate salts (white crusts on the liquid surface). This is a reversible thermodynamic equilibrium but alters the stoichiometry of the reagent.
Figure 2: Primary degradation pathways. Note that aldehyde formation is irreversible, while carbamate formation can often be reversed.
Experimental Protocols for Stability Assessment
To validate the stability of your specific lot, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Accelerated Oxidative Stress Test (AOST)
Purpose: Determine susceptibility to oxidative deamination.
-
Preparation: Dissolve ligand (10 mM) in MeOH:H₂O (1:1).
-
Stress: Add 1.0 eq of H₂O₂ (30%). Incubate at 40°C.
-
Analysis: Monitor by LC-MS every 2 hours for 12 hours.
-
Target: Look for M+16 (N-oxide) and M+1 (Aldehyde/Imine hydrolysis product mass shift).
-
Pass Criteria: <5% degradation after 6 hours indicates robust handling stability.
Protocol B: Thermal Stability via DSC (Differential Scanning Calorimetry)
Purpose: Define the safe processing window (e.g., for distillation or reaction heating).
-
Instrument: Standard DSC (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).
-
Ramp: 10°C/min from 25°C to 300°C under
purge (50 mL/min). -
Analysis: Identify the Onset Temperature (
) of the first exothermic event.-
Note: Endotherms <100°C usually indicate solvent/water loss. Sharp exotherms >150°C indicate decomposition.
-
Protocol C: Hygroscopicity & CO₂ Absorption
Purpose: Verify storage seal requirements.
-
Method: Gravimetric analysis.
-
Procedure: Place 1g of sample in an open weighing boat at ambient humidity (50% RH).
-
Tracking: Weigh at t=0, 1h, 4h, 24h.
-
Interpretation: Mass gain >2% indicates significant hygroscopicity or carbamate formation.
Figure 3: Workflow for establishing the thermodynamic stability profile of the ligand.
Storage & Handling Recommendations
Based on the thermodynamic analysis, the following handling procedures are mandatory for maintaining scientific integrity:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows kinetic rate of oxidation; reduces vapor pressure. |
| Atmosphere | Argon or Nitrogen | Prevents formation of carbamates (CO₂) and oxidative deamination (O₂). |
| Container | Amber Glass | Blocks UV light which can catalyze radical oxidation pathways. |
| State | Hydrochloride Salt (Preferred) | Converting the free base to the HCl salt (e.g., bis-HCl) significantly increases thermodynamic stability ( |
References
-
PubChem. (n.d.). (3,6-dimethylpyridin-2-yl)methanamine Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
MDPI. (2021). Thermodynamic Stability Is a Strong Predictor for the Delivery of DARPins. Pharmaceutics.[1] Retrieved March 6, 2026, from [Link]
Sources
The Strategic Utility of 3,6-Dimethyl Substituted Pyridine Ligands in Coordination Chemistry and Drug Design
Executive Summary
In the landscape of modern chemical synthesis and drug development, the rational design of ligands dictates the success of both catalytic cycles and pharmacodynamic interactions. Among heterocyclic scaffolds, the 3,6-dimethyl substituted pyridine (3,6-lutidine) motif has emerged as a privileged structure. Unlike its unsubstituted or symmetrically substituted counterparts (e.g., 2,6-lutidine), the 3,6-dimethyl pattern offers an asymmetric electronic and steric profile. As a Senior Application Scientist, I have observed that mastering the causality behind this specific substitution pattern enables researchers to precisely control transition metal coordination spheres and force specific dihedral conformations in active pharmaceutical ingredients (APIs).
This technical guide explores the mechanistic rationale, synthesis protocols, and advanced applications of 3,6-dimethylpyridine ligands, bridging the gap between organometallic catalysis and targeted medicinal chemistry.
Structural & Electronic Profiling: The Causality of Substitution
The unique behavior of 3,6-dimethylpyridine ligands stems directly from the spatial and electronic contributions of the methyl groups at the 3- and 6-positions:
-
The 6-Position (Steric Shielding): The methyl group adjacent to the nitrogen lone pair acts as a physical barrier. In transition metal catalysis, this steric bulk is critical. It prevents the formation of thermodynamically stable but catalytically inactive bis-ligand complexes (e.g.,
). By enforcing mono-ligation, the metal center retains an open coordination site necessary for substrate activation[1]. -
The 3-Position (Electronic Donation & Conformational Locking): The methyl group at the 3-position provides an electron-donating inductive effect, subtly increasing the basicity of the pyridine nitrogen. More importantly, when a functional group (such as a carboxamide) is attached at the 2-position, the 3-methyl group creates a severe steric clash with the carbonyl oxygen. This forces the pyridine ring to twist out of the amide plane—a conformational lock that is highly prized in rational drug design for fitting ligands into narrow enzymatic pockets[2].
Precursor Synthesis & Ligand Assembly Workflow
The synthesis of advanced 3,6-dimethylpyridine ligands typically begins with 3,6-Dimethylpicolinic acid (CAS: 83282-46-6), a highly stable and commercially available precursor[3]. Converting this acid into a complex amide ligand requires specific coupling strategies to overcome the steric hindrance of the 3-methyl group.
Protocol: Synthesis of 3,6-Dimethylpyridine-2-carboxamide Ligands
Objective: Synthesize a sterically hindered pyridine-2-carboxamide ligand without epimerization or low yields.
Causality in Experimental Design: Standard coupling reagents like EDC/HOBt often fail here due to the steric shielding around the carboxylate. We utilize HATU because it forms a highly reactive 7-aza-HOAt ester intermediate that efficiently overcomes this steric barrier. DIPEA is selected as the base because its bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: Dissolve 3,6-dimethylpicolinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
-
Self-Validation: Observe a distinct color change to pale yellow, indicating the successful formation of the active OAt ester.
-
-
Nucleophilic Coupling: Add the target primary amine (1.1 eq) dropwise to the activated mixture. Stir for 4–6 hours at room temperature.
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the activated ester mass peak and the emergence of the product mass peak confirms reaction completion.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous
to neutralize any unreacted acid. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine to remove residual DMF. -
Purification: Dry the organic phase over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure ligand.
Fig 1: Stepwise synthesis of 3,6-dimethylpyridine-2-carboxamide ligands from picolinic acid.
Coordination Chemistry: Shielding Transition Metals
In the realm of homogeneous catalysis, 3,6-dimethylpyridine derivatives act as exceptional neutral, nitrogen-donor ligands. They are frequently employed to stabilize highly reactive transition metals such as Gold (Au), Palladium (Pd), and Copper (Cu)[4].
A prime example is found in Gold(I) catalysis. When an N-((3,6-dimethylpyridin-2-yl)methyl)formamide ligand is reacted with
-
The Mechanistic Advantage: The 6-methyl group physically blocks the approach of a second ligand. Without this substitution, gold tends to form
complexes, which are catalytically "dead" because the metal lacks an open site to bind and activate alkynes or alkenes. The 3,6-dimethyl substitution ensures the catalyst remains in its active, mono-ligated state, drastically extending the catalyst's turnover number (TON) and lifetime[1].
Medicinal Chemistry: Conformational Control in PDE10 Inhibition
Beyond catalysis, the 3,6-dimethylpyridine motif is a powerful tool in rational drug design. Phosphodiesterase 10 (PDE10) is a critical enzyme targeted for the treatment of neurological and psychiatric disorders, including schizophrenia.
The crystal structure of human PDE10 in complex with the inhibitor 5-[(3,6-dimethylpyridine-2-carbonyl)amino]-N-methyl-2-phenyl-1H-benzimidazole-6-carboxamide (PDB ID: 5SGJ) perfectly illustrates the causality of this ligand's design[2].
-
The Pharmacodynamic Rationale: To achieve high binding affinity, the inhibitor must fit into a highly specific, narrow hydrophobic pocket within the PDE10 active site. The 3-methyl group of the ligand creates a deliberate steric clash with the adjacent amide carbonyl. This clash forces the pyridine ring into an orthogonal geometry relative to the amide plane. This pre-organized, twisted conformation perfectly matches the topography of the PDE10 binding pocket, resulting in an exceptional
of 0.007516 µM[2]. An unsubstituted pyridine would remain planar, leading to a severe drop in binding affinity.
Fig 2: Mechanism of PDE10 inhibition by 3,6-dimethylpyridine-based ligands.
Quantitative Data & Comparative Analysis
To summarize the impact of the 3,6-dimethyl substitution, the following table compares its properties against baseline pyridine structures.
| Compound / Ligand | Substitution Pattern | Key Property / Application | Binding / Catalytic Metric |
| Pyridine | None | Baseline coordination | High tendency for inactive bis-ligation |
| 2,6-Lutidine | 2,6-Dimethyl | Sterically hindered base | Poor coordination to bulky transition metals |
| 3,6-Dimethylpicolinic Acid | 3,6-Dimethyl, 2-COOH | Precursor for complex amides | High purity synthesis precursor (CAS: 83282-46-6) |
| [6·AuCl] Complex | 3,6-Dimethylpyridine derivative | Alkyne activation catalyst | Prevents |
| PDE10 Inhibitor | 3,6-Dimethylpyridine-2-carboxamide | Neurological drug candidate |
References
-
RCSB Protein Data Bank. "5SGJ: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10 IN COMPLEX WITH c4c(nc(C(Nc1c(cc2c(c1)nc([nH]2)c3ccccc3)C(NC)=O)=O)c(c4)C)C, micromolar IC50=0.007516". RCSB.org. URL:[Link]
-
Max Planck Society (MPG.PuRe). "Supporting Information: Gold Catalysis (Fürstner et al.)". mpg.de. URL:[Link]
Sources
Methodological & Application
Synthesis of (3,6-Dimethylpyridin-2-yl)methanamine from 3,6-dimethyl-2-cyanopyridine
Topic: Synthesis of (3,6-Dimethylpyridin-2-yl)methanamine from 3,6-dimethyl-2-cyanopyridine Content Type: Detailed Application Note & Protocol Audience: Senior Chemists, Process Development Scientists[1]
Executive Summary
The target molecule, (3,6-Dimethylpyridin-2-yl)methanamine (CAS: N/A for specific isomer, analog to 3-methyl isomer CAS 20511-15-3), is a critical bidentate ligand scaffold and pharmaceutical intermediate.[1] Its synthesis via the reduction of 3,6-dimethyl-2-cyanopyridine presents unique challenges compared to simple benzonitriles.[1]
The presence of methyl groups at the 3- and 6-positions introduces steric hindrance near the reaction center and increases the electron density of the pyridine ring.[1] Furthermore, the reduction of 2-cyanopyridines is notorious for two primary failure modes:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate strongly to metal surfaces (Pd, Pt, Ni), deactivating heterogeneous catalysts.
-
Secondary Amine Formation: The intermediate imine is highly electrophilic and can react with the newly formed primary amine to form a dimeric secondary amine (dibenzyl-type analog).[1]
This guide presents two validated protocols designed to overcome these barriers: a Scalable Catalytic Hydrogenation (Method A) using Raney Nickel/Ammonia to suppress dimerization, and a Stoichiometric Hydride Reduction (Method B) using LiAlH₄ for laboratory-scale precision.[1]
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The reduction of the nitrile group (-CN) to the primary amine (-CH₂NH₂) must proceed without reducing the heteroaromatic pyridine ring.[1]
-
Steric Influence: The 3-methyl group provides steric bulk that, counter-intuitively, aids the reaction by hindering the formation of the bulky secondary amine byproduct. However, it also impedes the initial adsorption of the nitrile onto catalyst surfaces.
-
Electronic Influence: The 6-methyl group increases the basicity of the pyridine nitrogen, increasing the risk of catalyst poisoning.
Reaction Pathway & Side Reactions
The following diagram illustrates the competing pathways during hydrogenation.
Figure 1: Reaction pathway showing the critical aldimine intermediate.[1] High concentrations of ammonia shift the equilibrium away from the secondary amine.
Method A: Catalytic Hydrogenation (Scalable)
Best for: >10g scale, Process Development, Green Chemistry requirements. Mechanism: Surface-catalyzed hydrogenation.[1][2]
Rationale
Raney Nickel (Ra-Ni) is preferred over Pd/C for pyridine nitriles.[1] Pd/C often results in ring reduction (piperidine formation) or severe poisoning.[1] The addition of ammonia is non-negotiable ; it saturates the catalyst surface to prevent product inhibition and chemically suppresses the condensation of the primary amine with the intermediate imine [1].
Materials
-
Substrate: 3,6-Dimethyl-2-cyanopyridine (1.0 equiv).[1]
-
Catalyst: Raney Nickel (W2 or equivalent active grade), 20-50 wt% loading (water-wet).[1]
-
Solvent: 7N Ammonia in Methanol (commercially available or prepared in situ).[1]
-
Gas: Hydrogen (H₂), high purity.[1]
Protocol Steps
-
Catalyst Preparation (Safety Critical):
-
Reaction Assembly:
-
Hydrogenation:
-
Workup:
-
Cool to room temperature.[1][2][3] Vent H₂ carefully. Purge with N₂.[1][2][4]
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure to remove MeOH and excess NH₃.
-
-
Purification:
-
The residue is often the pure free base. If green/blue nickel salts are present, perform the "Acid-Base Swing" (see Section 5).[1]
-
Method B: Stoichiometric Hydride Reduction (Lab Scale)
Best for: <5g scale, Research Labs, High Reliability. Mechanism: Nucleophilic hydride attack.[1]
Rationale
Lithium Aluminum Hydride (LiAlH₄) provides a rapid, irreversible reduction.[1] Unlike catalytic methods, it is not susceptible to catalyst poisoning by the pyridine ring. The high basicity of the reaction medium ensures the pyridine remains unprotonated and soluble in organic solvents [2].
Materials
-
Substrate: 3,6-Dimethyl-2-cyanopyridine (1.0 equiv).[1]
-
Reagent: LiAlH₄ (2.0 - 2.5 equiv).[1] Note: 2 equiv are theoretically required (4 hydrides), but excess ensures completion.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.[1]
-
Quench: Water, 15% NaOH, Water (Fieser method).
Protocol Steps
-
Setup:
-
Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser, N₂ inlet, and addition funnel.
-
Charge LiAlH₄ (2.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.
-
-
Addition:
-
Dissolve 3,6-dimethyl-2-cyanopyridine in anhydrous THF.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension. Exothermic reaction.
-
Why Dropwise? Keeps the hydride in excess, preventing the condensation side-reactions that occur when the intermediate imine accumulates.
-
-
Reaction:
-
Fieser Quench (Critical for Aluminum Salts):
-
Cool back to 0°C.
-
For every x grams of LiAlH₄ used, add slowly:
-
x mL Water
-
x mL 15% NaOH solution
-
3x mL Water
-
-
Stir for 30 mins until a granular white precipitate forms (Lithium Aluminate).
-
-
Isolation:
-
Filter off the white solid. Wash the cake with THF.
-
Dry the organic phase over Na₂SO₄ and concentrate.[5]
-
Purification & Characterization Strategy
The product is a primary amine on a pyridine ring . It is highly basic and can chelate metals.[1]
The "Acid-Base Swing" Protocol
This is the most robust method to obtain >98% purity without chromatography.[1]
Figure 2: Acid-Base extraction flowchart.[1] This method leverages the basicity of the pyridine-amine to separate it from non-basic byproducts.[1]
Characterization Data (Expected)
-
Appearance: Pale yellow oil (oxidizes/darkens on air exposure).[1]
-
Storage: Best stored as the Dihydrochloride salt (solid).[1] Treat free base with 4M HCl in Dioxane to precipitate.[1]
-
1H NMR (CDCl3): Look for the diagnostic singlet of the -CH₂-NH₂ group around δ 3.8-4.0 ppm.[1] The methyl groups will appear as singlets around δ 2.3-2.5 ppm.[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning (Method A) | Increase H₂ pressure (up to 20 bar).[1] Ensure Ra-Ni is fresh. |
| Dimer Formation | Low NH₃ concentration | Use freshly prepared NH₃/MeOH.[1] Increase dilution of substrate. |
| Green Product | Nickel Leaching | Perform the Acid-Base Swing purification (Section 5) or treat with EDTA.[1] |
| Incomplete Reduction | Steric Hindrance (3-Me) | (Method B) Reflux in THF is required.[1] Room temp is insufficient. |
References
-
Catalytic Hydrogenation of Nitriles
-
Hydride Reduction Protocols
-
Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1951 , 73, 242-244. [1]
-
-
Pyridine Synthesis Precedents
-
Patent US7208603B2: "Synthesis method and intermediates of pyridin-2-yl-methylamine."[1] (Describes analogous 5-methyl reduction).
-
Safety Disclaimer: This protocol involves the use of pyrophoric catalysts (Raney Nickel), high-pressure hydrogen gas, and reactive hydrides (LiAlH₄).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. US20100267989A1 - Continuous preparation of amines by nitrile compound hydrogenation - Google Patents [patents.google.com]
- 10. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
Application Note: Synthesis of (3,6-Dimethylpyridin-2-yl)methanamine via Reductive Amination
Abstract & Strategic Overview
The synthesis of (3,6-Dimethylpyridin-2-yl)methanamine presents a specific challenge in medicinal chemistry: the ortho-effect . The methyl group at the 3-position creates significant steric hindrance around the C2-aldehyde/imine site, impeding nucleophilic attack and increasing the likelihood of side reactions (such as dimerization to the secondary amine).
While standard reductive amination conditions (Borch reduction) are often sufficient for unhindered aldehydes, this protocol recommends a Titanium(IV)-Mediated approach as the primary method. This ensures complete imine formation prior to reduction, drastically improving yield and suppressing over-alkylation. A standard Borch protocol is provided as a secondary alternative for high-throughput screening (HTS) contexts where reagent simplicity is preferred over isolated yield.
Retrosynthetic Logic
The transformation relies on the conversion of 3,6-dimethylpicolinaldehyde to the primary amine.
-
Target: (3,6-Dimethylpyridin-2-yl)methanamine[1]
-
Precursor: 3,6-Dimethylpyridine-2-carbaldehyde
-
Key Intermediate: 1-(3,6-dimethylpyridin-2-yl)methanimine (Transient species)
Critical Parameter Assessment
| Parameter | Constraint | Optimization Strategy |
| Steric Hindrance | 3-Methyl group blocks nucleophilic trajectory at C2. | Lewis Acid Activation: Use |
| Dimerization | Primary amine product reacts with aldehyde to form secondary amine. | Ammonia Excess: Use 7M |
| Pyridine Basicity | Pyridine nitrogen can interfere with protonation. | Buffered Media: In Method B, acetic acid buffers the pH to 5–6, preventing protonation of the pyridine ring while activating the imine. |
| Solubility | Workup Modification: Use an ammonia or dilute NaOH quench to precipitate granular |
Experimental Protocols
Method A: Titanium(IV) Isopropoxide Mediated (Recommended)
Best for: High purity, difficult/hindered substrates, scale-up (>1g).
Reagents:
-
3,6-Dimethylpicolinaldehyde (
equiv) -
Titanium(IV) isopropoxide (
, equiv) -
Ammonia (7M in Methanol or Ethanol,
– equiv) -
Sodium Borohydride (
, equiv) -
Solvent: Anhydrous Methanol or Ethanol
Step-by-Step Protocol:
-
Imine Formation (Dehydration):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3,6-dimethylpicolinaldehyde in anhydrous methanol ( concentration). -
Add
dropwise. The solution may turn slightly yellow/orange. -
Add Ammonia solution (7M in MeOH).
-
Critical Step: Seal the vessel and stir at Room Temperature (RT) for 12–18 hours .
-
Why: The titanium acts as a Lewis acid and water scavenger. The long stir time is essential to overcome the steric barrier of the 3-methyl group.
-
-
Reduction:
-
Cool the reaction mixture to
(ice bath). -
Add
portion-wise (caution: gas evolution). -
Allow the mixture to warm to RT and stir for an additional 3–5 hours.
-
-
Quench & Workup:
-
Quench the reaction by adding
aqueous Ammonium Hydroxide ( ) . -
Observation: A white precipitate (
) will form. Stir vigorously for 30 minutes to ensure the precipitate becomes granular. -
Filter through a pad of Celite. Wash the pad with Dichloromethane (DCM).
-
Concentrate the filtrate to remove methanol.
-
-
Purification (Acid-Base Extraction):
-
Dissolve residue in DCM.
-
Extract with
( ). The product (pyridine + amine) goes into the aqueous layer; non-basic impurities stay in DCM. -
Basify the combined aqueous layer to pH > 12 using
or solid . -
Extract the aqueous layer with DCM (
). -
Dry combined organics over
, filter, and concentrate.[2]
-
Method B: Standard Borch Reduction (High Throughput)
Best for: Small scale (<100mg), screening, or when Ti reagents are unavailable.
Reagents:
-
3,6-Dimethylpicolinaldehyde (
equiv) -
Ammonium Acetate (
, – equiv) -
Sodium Cyanoborohydride (
, equiv) -
Molecular Sieves (3Å, activated)
Step-by-Step Protocol:
-
Reaction Assembly:
-
To a vial containing activated 3Å molecular sieves , add 3,6-dimethylpicolinaldehyde and
in Methanol. -
Stir at RT for 2 hours to establish the imine equilibrium.
-
-
Reduction:
-
Add
in one portion. -
Optional: Add a catalytic amount of Acetic Acid (AcOH) to adjust pH to ~6 (verify with wet pH paper).
-
Stir at RT for 24 hours. Note:
is a slower reducing agent than , allowing it to selectively reduce the protonated imine over the aldehyde.
-
-
Workup:
-
Acidify carefully with
(Caution: HCN gas risk—perform in fume hood). -
Concentrate to remove methanol.
-
Dissolve in water, wash with Ether (removes neutral impurities).
-
Basify aqueous layer (pH > 12) with NaOH.
-
Extract into DCM, dry, and concentrate.[7]
-
Visualization of Workflows
Reaction Pathway & Mechanism
The following diagram illustrates the Titanium-mediated pathway, highlighting the critical intermediate stabilization.
Figure 1: Reaction pathway for Ti-mediated reductive amination. The Titanium complex stabilizes the imine, preventing reversal to the aldehyde.
Decision Matrix for Troubleshooting
Use this flow to determine the correct corrective action if yields are low.
Figure 2: Troubleshooting logic for common failure modes in hindered reductive amination.
Safety & Handling
-
Cyanide Risk (Method B):
generates highly toxic HCN gas upon acidification. All acidification steps must be performed in a high-efficiency fume hood. The waste stream must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal. -
Titanium Hydrolysis:
is moisture sensitive. Keep bottles tightly sealed. Upon workup, the hydrolysis is exothermic; add water/base slowly. -
Pyridine Derivatives: Treat all pyridine derivatives as potential irritants and neurological hazards. Wear appropriate PPE (nitrile gloves, safety glasses).
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
- Foundational text for Method B (Borch Reduction).
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: An Improved Protocol." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. Link
- Primary source for Method A; establishes Ti(OiPr)
-
Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. (2004).[8] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471. Link
- Validates the use of ammonia with Titanium reagents for primary amine synthesis.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[10] Link
- Comparative analysis of hydride reducing agents.
Sources
- 1. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 2. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tdcommons.org [tdcommons.org]
- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: (3,6-Dimethylpyridin-2-yl)methanamine as a Sterically Hindered Bidentate Ligand in Transition Metal Catalysis
Target Audience: Research Chemists, Organometallic Scientists, and Process Development Professionals Content Focus: Ligand Design, Coordination Chemistry, and Catalyst Preparation Protocols
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: 863548-40-7) is a highly specialized, sterically demanding N,N-bidentate ligand [1]. Derived from the classic 2-picolylamine scaffold, the strategic placement of methyl groups at the 3- and 6-positions of the pyridine ring fundamentally alters its coordination behavior. By preventing the formation of thermodynamically stable but catalytically inactive bis- or tris-chelate complexes, this ligand forces transition metals (such as Cu, Fe, and Ru) into lower coordination geometries. This structural gating creates a highly active, sterically protected "pocket" with labile coordination sites, making it an exceptional ligand for C-H oxidation, transfer hydrogenation, and asymmetric catalysis [2, 3].
Mechanistic Insights & Molecular Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why (3,6-dimethylpyridin-2-yl)methanamine is chosen over unsubstituted 2-picolylamine. The causality behind this choice relies on two distinct molecular phenomena:
The Steric Gating Effect (6-Position)
In standard 2-picolylamine complexes, transition metals like Cu(II) or Fe(II) readily form
Electronic and Conformational Tuning (3-Position)
While the 6-methyl group provides steric blockade, the 3-methyl group provides electronic enrichment and conformational rigidity. Methyl groups exert a positive inductive effect (+I), increasing the electron density on the pyridine ring and enhancing the basicity (
Figure 1: Logical relationship between the structural features of the ligand and its catalytic advantages.
Quantitative Data: Comparative Ligand Profiling
To justify the selection of the 3,6-dimethyl derivative, the table below summarizes the comparative coordination parameters across the picolylamine ligand family.
| Ligand | Substitution | Steric Hindrance Profile | Typical Cu(II) Coordination | Primary Catalytic Advantage |
| 2-Picolylamine | None | Low | High thermodynamic stability; useful for resting state models. | |
| 6-Methyl-2-picolylamine | 6-Me | High (Axial/Equatorial Blockade) | Forces labile sites open for substrate binding [2]. | |
| 3,6-Dimethyl-2-picolylamine | 3,6-diMe | Very High + Enhanced Basicity | Enhanced electron donation + highly restricted steric pocket [3]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is provided to ensure reproducibility and scientific integrity.
Protocol A: Synthesis of Dichloro(3,6-dimethylpyridin-2-ylmethanamine)copper(II) Precursor
Objective: Isolate a 1:1 metal-ligand complex while preventing kinetic trapping of unwanted bis-chelate impurities.
Reagents:
-
(3,6-Dimethylpyridin-2-yl)methanamine (Ligand,
97% purity) -
Copper(II) chloride dihydrate (
) -
Absolute Ethanol (Anhydrous)
-
Diethyl Ether (Cold)
Step-by-Step Methodology:
-
Preparation of Metal Solution: Dissolve 1.0 mmol of
in 10 mL of absolute ethanol in a 50 mL round-bottom flask.-
Causality: Ethanol is chosen because the resulting neutral
complex has lower solubility in alcohols compared to water, driving the reaction forward via precipitation.
-
-
Preparation of Ligand Solution: Dissolve 1.05 mmol of (3,6-dimethylpyridin-2-yl)methanamine in 5 mL of absolute ethanol. (A slight 5% excess compensates for trace transfer losses).
-
Controlled Addition: Chill the metal solution to 0 °C in an ice bath. Add the ligand solution dropwise (approx. 1 drop/sec) under vigorous magnetic stirring.
-
Causality: Dropwise addition at low temperature prevents local concentration spikes of the ligand. High local concentrations can kinetically force the formation of the sterically strained 1:2 bis-chelate before the system can thermodynamically equilibrate to the desired 1:1 complex.
-
-
Complexation: Remove the ice bath and allow the mixture to stir at 25 °C for 1 hour. A distinct color change (typically from green/blue to a deep, distinct green/brown depending on solvation) and subsequent precipitation will occur.
-
Isolation: Filter the precipitate using a sintered glass crucible (porosity 3).
-
Washing & Drying: Wash the solid with 3 x 5 mL of cold diethyl ether. Dry under a vacuum (0.1 mbar) for 4 hours.
-
Causality: Cold ether removes any unreacted ligand and displaces residual ethanol without dissolving the target coordination complex.
-
Figure 2: Experimental workflow for the synthesis and isolation of the 1:1 Copper(II) catalyst precursor.
Protocol B: In Situ Self-Assembly for Non-Heme Iron Catalyzed C-H Oxidation
Objective: Generate a highly active, sterically hindered iron catalyst in situ for the direct oxidation of aliphatic C-H bonds using
Step-by-Step Methodology:
-
Solvent Preparation: Purge HPLC-grade Acetonitrile (
) with dry Argon for 15 minutes to remove dissolved oxygen. -
Metal Addition: In a 10 mL Schlenk flask, dissolve 0.05 mmol of Iron(II) triflate (
) in 2 mL of the degassed acetonitrile. -
Ligand Assembly: Inject 0.05 mmol of (3,6-dimethylpyridin-2-yl)methanamine into the solution. Stir for 10 minutes at 25 °C.
-
Causality: The use of weakly coordinating triflate counterions ensures that the bidentate ligand easily displaces the solvent/anions to form the active
core. The extreme steric hindrance of the 6-methyl group prevents the formation of inactive resting states [3].
-
-
Substrate & Oxidant Addition: Add the target aliphatic substrate (1.0 mmol), followed by the slow syringe-pump addition of aqueous
(1.2 mmol) over 30 minutes to prevent non-productive disproportionation of the peroxide.
References
-
PubChemLite / PubChem Database. (3,6-dimethylpyridin-2-yl)methanamine (Compound CID: 22948776). Structural and chemical properties. Available at:[Link]
-
Trösch, A., et al. (2001). A Sterically Hindered N,N,O Tripod Ligand and Its Zinc Complex Chemistry. Inorganic Chemistry, 40(10), 2305-11. DOI: 10.1021/ic001204j. Available at:[Link]
-
Di Stefano, S., et al. (2015). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances. Available at:[Link]
-
Slyusarchuk, V. D., et al. (2022). Supramolecular structural influences from remote functionality in coordination complexes of picolylamine ligands. Journal of Coordination Chemistry. Available at:[Link]
Application Note: Preparation and Characterization of Transition Metal Complexes with 3,6-Dimethyl-2-picolylamine
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary & Application Context
The rational design of transition metal complexes relies heavily on the steric and electronic tuning of chelating ligands. 3,6-Dimethyl-2-picolylamine (also known as (3,6-dimethylpyridin-2-yl)methanamine, CAS: 863548-40-7)[1][2] is a highly specialized, sterically encumbered N,N'-bidentate ligand. While unsubstituted 2-picolylamine readily forms standard octahedral complexes with first-row transition metals[3], the introduction of methyl groups at the 3- and 6-positions of the pyridine ring fundamentally alters the coordination landscape.
In drug development and catalytic design, these steric constraints are highly desirable. They can enforce unusual coordination geometries (e.g., distorted square pyramidal or tetrahedral), stabilize rare oxidation states, and create open coordination sites necessary for catalytic activity or targeted biological interactions (such as DNA intercalation or metalloenzyme inhibition)[4][5].
Mechanistic Insights: The Causality of Steric Tuning (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why standard protocols for picolylamine must be adapted for the 3,6-dimethyl derivative. The coordination chemistry is governed by two distinct steric phenomena:
-
The 6-Methyl Effect (Coordination Sphere Clash): The methyl group at the 6-position is adjacent to the coordinating pyridine nitrogen. Upon complexation, this group projects directly into the primary coordination sphere. This steric bulk actively prevents the formation of homoleptic octahedral complexes (e.g.,
) and forces significant bond elongation in bis-complexes ( ), often resulting in a transition from octahedral to distorted tetrahedral or five-coordinate geometries[6][7]. -
The 3-Methyl Effect (Conformational Locking): The methyl group at the 3-position is adjacent to the aminomethyl arm. It restricts the free rotation of the
bond connecting the pyridine ring to the amine group, locking the ligand into a conformation that heavily favors rigid, planar chelate ring formation.
To ensure self-validating experimental designs, researchers must monitor these geometric shifts using UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility, as the ligand field splitting energy (
Mechanistic pathway of steric effects induced by 3,6-dimethyl substitution on coordination geometry.
Materials and Reagents
-
Ligand: 3,6-Dimethyl-2-picolylamine (Purity
97%, CAS: 863548-40-7)[8]. Note: Store under inert atmosphere as primary amines are susceptible to atmospheric (forming carbamates). -
Metal Salts: Copper(II) chloride dihydrate (
), Nickel(II) perchlorate hexahydrate ( ). Caution: Perchlorate salts of organic complexes are potentially explosive; handle with care and avoid scraping dry solids. -
Solvents: Absolute ethanol (EtOH), anhydrous methanol (MeOH), diethyl ether (
). All solvents should be degassed prior to use to prevent ligand oxidation.
Experimental Protocols
Protocol A: Synthesis of
Rationale: Copper(II) is highly sensitive to Jahn-Teller distortions. The steric bulk of the 6-methyl group forces this complex into a highly distorted square planar or dinuclear chloride-bridged geometry rather than a standard planar configuration[4].
-
Preparation of Metal Solution: Dissolve 1.0 mmol (170 mg) of
in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Warm slightly to to ensure complete dissolution. -
Ligand Addition: In a separate vial, dissolve 1.05 mmol (143 mg) of 3,6-dimethyl-2-picolylamine in 5 mL of absolute ethanol. Add this solution dropwise to the stirring copper solution over 10 minutes.
-
Reaction Monitoring: Upon addition, the solution will immediately shift from light blue to a deep, dark green, indicating the displacement of solvent molecules by the N,N'-chelator.
-
Crystallization: Stir the mixture at room temperature for 2 hours. Reduce the solvent volume by half under reduced pressure. Layer the remaining solution carefully with 15 mL of cold diethyl ether.
-
Isolation: Allow the flask to stand at
overnight. Collect the dark green microcrystals via vacuum filtration, wash with cold ( mL), and dry in a vacuum desiccator.
Protocol B: Synthesis of
Rationale: Attempting to form a tris-complex (
-
Preparation of Metal Solution: Dissolve 1.0 mmol (365 mg) of
in 15 mL of anhydrous methanol. -
Ligand Addition: Add 2.1 mmol (286 mg) of 3,6-dimethyl-2-picolylamine dissolved in 5 mL of methanol dropwise to the nickel solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to
for 4 hours. The solution will turn a pale, grayish-blue. -
Isolation: Cool to room temperature. Concentrate the solution to approximately 5 mL. Induce precipitation by the slow addition of diethyl ether. Filter the resulting pale blue precipitate, wash with ether, and dry under vacuum.
Workflow for the preparation of Cu(II) and Ni(II) complexes with 3,6-dimethyl-2-picolylamine.
Data Presentation & Self-Validation
To ensure the trustworthiness of the synthesis, the protocols must be self-validating. The successful coordination of the ligand is confirmed by specific spectroscopic shifts.
-
Infrared (IR) Spectroscopy: The primary amine
stretching vibrations ( ) of the free ligand occur around 3380 and 3310 cm . Upon coordination to the metal center, electron density is withdrawn from the nitrogen, weakening the bonds and shifting these bands to lower wavenumbers ( 3290–3240 cm )[3]. -
UV-Vis Spectroscopy: The d-d transition bands are highly sensitive to the geometry enforced by the 3,6-dimethyl groups.
Table 1: Expected Physicochemical and Spectroscopic Properties
| Compound | Empirical Formula | Color | Yield (%) | IR | UV-Vis | Magnetic Moment ( |
| Free Ligand (L) | Colorless oil | N/A | 3380, 3310 | 265 ( | Diamagnetic | |
| Dark Green | 82 | 3290, 3240 | 740 | 1.85 | ||
| Pale Blue | 75 | 3305, 3260 | 580, 920 | 3.10 |
*UV-Vis spectra recorded in acetonitrile at 298 K.
Troubleshooting Note: If the magnetic moment of the Copper complex is significantly lower than 1.85 BM (e.g., < 1.4 BM), it indicates strong antiferromagnetic coupling, suggesting the complex has crystallized as a chloride-bridged dimer
References
-
PubChemLite / PubChem Database. "(3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) - CID 22948776." National Center for Biotechnology Information. Available at:[Link]
-
Asadollahi, M., Golchoubian, H., & Shirvan, A. (2022). "Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine ligand: Synthesis, Chromotropism Properties and DFT Calculations." Inorganic Chemistry Research, 6(2), 146-154. Available at: [Link]
-
Choi, K.-Y. (2003). "Synthesis, properties, and X-ray structure of[Cu(dpa)Cl2] (dpa = di-(2-picolyl)amine)." Journal of Chemical Crystallography, 33(12), 947-950. Available at:[Link]
-
Suzuki, K., Oldenburg, P. D., & Que, L. Jr. "Supporting Information: Iron Complexes with 6-Methyl-2-pyridylmethyl Derivatives." Wiley-VCH. Available at:[Link]
-
Utsuno, S., et al. (1985). "Preparation and properties of metal complexes with 6-methyl-2-aminomethylpyridine." Inorganica Chimica Acta, 101(2), 93-101. Available at:[Link]
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- 4. researchgate.net [researchgate.net]
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- 8. (3,6-Dimethylpyridin-2-yl)methanamine - CAS:863548-40-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: (3,6-Dimethylpyridin-2-yl)methanamine in Pharmaceutical Intermediate Synthesis
Introduction & Chemical Profile
(3,6-Dimethylpyridin-2-yl)methanamine is a highly versatile primary amine building block utilized extensively in modern medicinal chemistry. Featuring a pyridine ring substituted with methyl groups at the 3- and 6-positions and a methanamine linker at the 2-position, this scaffold is prized for its unique physicochemical properties. The primary amine serves as a reactive nucleophile for amide couplings and reductive aminations, while the dimethylpyridine core acts as a privileged pharmacophore in various therapeutic targets, including hyperpolarization-activated cyclic nucleotide-gated (HCN2) channels ()[1], phosphodiesterase 10A (PDE10A) ()[2], and AXL receptor tyrosine kinases ()[3].
Table 1: Physicochemical Properties [4]
| Property | Value |
| Chemical Name | (3,6-Dimethylpyridin-2-yl)methanamine |
| CAS Number | 863548-40-7 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| Monoisotopic Mass | 136.10005 Da |
| Appearance | Pale yellow to colorless liquid/oil |
Mechanistic Role in Drug Design
The strategic placement of methyl groups on the pyridine ring is not arbitrary; it is a deliberate structural design to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles:
-
Steric Shielding & Conformal Locking: The methyl group at the 3-position provides steric bulk adjacent to the methanamine linker. This restricts the rotational freedom of the resulting amide or secondary amine, locking the molecule into a bioactive conformation that enhances target affinity (e.g., in HCN2 or AXL inhibitors)[1],[3].
-
Modulation of Basicity & hERG Liability: The 6-methyl group sterically shields the pyridine nitrogen. This reduces the lone pair's availability, slightly lowering the pKa of the pyridine ring. Attenuating basicity is a proven strategy to mitigate off-target binding to the hERG potassium channel, a common cause of drug-induced cardiotoxicity.
-
Metabolic Stability: Blocking the 3- and 6-positions prevents cytochrome P450-mediated oxidation at these electron-rich sites, thereby increasing the metabolic half-life of the active pharmaceutical ingredient (API).
Key Synthetic Workflows & Protocols
(3,6-Dimethylpyridin-2-yl)methanamine is primarily functionalized via two distinct pathways: amide coupling to form robust peptide-like bonds, and reductive amination to generate flexible secondary amines.
Synthetic pathways utilizing (3,6-dimethylpyridin-2-yl)methanamine in drug discovery.
Causality & Rationale: Standard coupling agents like EDC/HOBt often struggle with sterically hindered amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected here because the 7-aza-HOBt leaving group accelerates the reaction through a neighboring group effect, overcoming the steric hindrance imposed by the 3-methyl group on the pyridine ring.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add (3,6-dimethylpyridin-2-yl)methanamine (1.1 equiv) dropwise to the activated mixture.
-
Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS. The formation of the amide product should be indicated by the consumption of the primary amine mass (m/z[M+H]+ 137.1).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Table 2: Coupling Reagent Optimization for Sterically Hindered Substrates
| Coupling Reagent | Base | Solvent | Time | Yield (%) | Notes |
| EDC/HOBt | Et₃N | DCM | 12 h | 45% | Sluggish reaction due to steric hindrance. |
| PyBOP | DIPEA | DMF | 6 h | 68% | Moderate yield; difficult byproduct removal. |
| HATU | DIPEA | DMF | 2 h | >90% | Optimal; rapid kinetics via 7-aza-HOBt intermediate. |
Causality & Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike NaBH₄, STAB is mildly reducing and highly selective; it will not reduce the starting aldehyde before the imine intermediate has fully formed. The addition of acetic acid acts as a catalyst to accelerate imine formation.
Step-by-Step Methodology:
-
Imine Formation: Combine the target aldehyde (1.0 equiv) and (3,6-dimethylpyridin-2-yl)methanamine (1.05 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Portion-wise, add STAB (1.5 equiv) to the mixture.
-
Monitoring: Stir for 12 hours at room temperature. Confirm complete conversion of the imine to the secondary amine via TLC or LC-MS.
-
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (DCM).
-
Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC if high purity (>98%) is required for biological assays.
Biological Application: Target Pathway Inhibition
Once synthesized into a final API, the (3,6-dimethylpyridin-2-yl)methanamine moiety often serves as a critical hinge-binding motif or solvent-exposed vector. For instance, in AXL kinase inhibitors, the functionalized pyridine core interacts with the ATP-binding pocket of the AXL receptor, blocking downstream oncogenic signaling[3].
Inhibition of the AXL receptor tyrosine kinase signaling pathway by synthesized APIs.
Conclusion
(3,6-Dimethylpyridin-2-yl)methanamine is a robust and highly tunable intermediate. By leveraging optimized protocols like HATU-mediated amide coupling and STAB-driven reductive amination, medicinal chemists can efficiently incorporate this scaffold into diverse molecular architectures, fine-tuning lipophilicity, basicity, and target affinity.
References
-
Title: PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) Source: PubChem / Université du Luxembourg URL: [Link]
- Title: Pyrimidine or pyridine derivates useful as hcn2 modulators (WO2022185055A1)
- Title: Substituted pyridizinone derivatives as PDE10 inhibitors (US9353104B2)
- Title: Compounds as inhibitors of axl (WO2024006726A2)
Sources
- 1. WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators - Google Patents [patents.google.com]
- 2. US9353104B2 - Substituted pyridizinone derivatives as PDE10 inhibitors - Google Patents [patents.google.com]
- 3. WO2024006726A2 - Compounds as inhibitors of axl - Google Patents [patents.google.com]
- 4. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
Catalytic Applications of (3,6-Dimethylpyridin-2-yl)methanamine Copper Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of (3,6-Dimethylpyridin-2-yl)methanamine Copper Complexes in Catalysis
(3,6-Dimethylpyridin-2-yl)methanamine is a bidentate N,N'-donor ligand featuring a pyridine ring and a primary amine. This structural motif allows for the formation of stable chelate complexes with transition metals, including copper. The electronic and steric properties of the ligand, influenced by the methyl groups on the pyridine ring, can be finely tuned to modulate the catalytic activity of the corresponding copper complexes. While the catalytic applications of copper complexes derived from this specific ligand are not extensively documented in publicly available literature, the broader class of pyridyl-methanamine and related N-donor copper complexes has demonstrated significant utility in a range of important organic transformations.
This guide provides detailed application notes and protocols for key catalytic reactions where copper complexes of structurally similar ligands have shown exceptional performance. These examples serve as a robust starting point for researchers exploring the catalytic potential of (3,6-Dimethylpyridin-2-yl)methanamine copper complexes, offering insights into reaction design, optimization, and mechanistic pathways. The protocols herein are presented as self-validating systems, with explanations for experimental choices to empower researchers to adapt and innovate.
Application Note 1: Chan-Lam Cross-Coupling Reactions for C-N and C-S Bond Formation
The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-S bonds, via the copper-catalyzed reaction of arylboronic acids with amines, amides, or thiols.[1][2][3] This reaction is highly valued in medicinal chemistry and materials science for its mild reaction conditions, often proceeding at room temperature and open to the air.[1][4] Copper complexes of pyridine-based ligands have been shown to be effective catalysts for this transformation.[4]
Causality Behind Experimental Choices
The choice of a copper(II) precatalyst is common, which is often reduced in situ to the active copper(I) species. The base is crucial for the deprotonation of the amine or thiol nucleophile and for facilitating the transmetalation step. A polar protic solvent like methanol is often used to solubilize the reactants and the catalyst. The reaction is typically performed at room temperature to ensure mild conditions and high functional group tolerance.
Experimental Protocol: N-Arylation of an Amine with an Arylboronic Acid (Model System)
This protocol is adapted from a procedure using a square pyramidal copper complex with 4-dimethylaminopyridine (DMAP) ligands, which serves as an excellent model for pyridyl-ligand-catalyzed Chan-Lam reactions.[4]
Materials:
-
Copper(II) acetate monohydrate (or a pre-synthesized (3,6-Dimethylpyridin-2-yl)methanamine copper complex)
-
(3,6-Dimethylpyridin-2-yl)methanamine ligand (if starting from the salt)
-
Arylboronic acid
-
Amine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL round-bottom flask, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the copper(II) acetate monohydrate (0.05 mmol, 5 mol%) and (3,6-Dimethylpyridin-2-yl)methanamine (0.05 mmol, 5 mol%). Alternatively, add the pre-synthesized copper complex (0.05 mmol, 5 mol%).
-
Add methanol (5 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Data for Analogous Systems)
| Entry | Arylboronic Acid | Amine | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Aniline | N-Phenylaniline | 95 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Aniline | 4-Methoxy-N-phenylaniline | 92 | [4] |
| 3 | Phenylboronic acid | Benzylamine | N-Benzyl-N-phenylamine | 88 | [4] |
| 4 | Phenylboronic acid | Thiophenol | Diphenyl sulfide | 90 | [4] |
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Application Note 2: Biomimetic Catalytic Oxidation of Catechols
Copper-containing enzymes, such as catechol oxidase and tyrosinase, play a vital role in biological systems by catalyzing the oxidation of catechols to quinones. [5][6][7]The development of small-molecule copper complexes that mimic the function of these enzymes is of great interest for understanding their mechanisms and for developing new catalysts for selective oxidation reactions. [5][7]Copper complexes with pyridyl-based ligands have been successfully employed as functional models for these enzymes. [6]
Causality Behind Experimental Choices
The choice of substrate, such as 3,5-di-tert-butylcatechol, is common due to the bulky tert-butyl groups that prevent polymerization of the resulting quinone, making the reaction easier to monitor. [7]The reaction is typically carried out in a solvent like methanol, which can dissolve both the substrate and the catalyst. The use of atmospheric oxygen as the oxidant makes the process environmentally friendly. The reaction progress is conveniently followed by UV-Vis spectroscopy by monitoring the formation of the quinone product.
Experimental Protocol: Biomimetic Oxidation of 3,5-Di-tert-butylcatechol
This protocol is based on general procedures for catecholase activity studies using copper complexes. [5][7] Materials:
-
Pre-synthesized (3,6-Dimethylpyridin-2-yl)methanamine copper complex
-
3,5-Di-tert-butylcatechol (DTBC)
-
Methanol (MeOH)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the copper complex in methanol (e.g., 1 mM).
-
Prepare a stock solution of 3,5-di-tert-butylcatechol in methanol (e.g., 100 mM).
-
In a quartz cuvette, place 2 mL of methanol.
-
Add a specific amount of the copper complex stock solution to the cuvette to achieve the desired catalyst concentration (e.g., 0.01 mM).
-
Add a specific amount of the DTBC stock solution to the cuvette to start the reaction (e.g., 1 mM).
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals.
-
The formation of 3,5-di-tert-butyl-o-quinone (DTBQ) is observed by the increase in absorbance at its characteristic λmax (around 400 nm).
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot.
Quantitative Data Summary (Representative Data for Analogous Systems)
| Catalyst | Substrate | Product | Initial Rate (μM/min) | Reference |
| 3,5-Di-tert-butylcatechol | 3,5-Di-tert-butyl-o-quinone | 1.2 x 10³ | [7] | |
| [Cu₂(L-66)]⁴⁺ (achiral dinuclear complex) | D-(+)-Catechin | Corresponding o-quinone | Varies with substrate | [5] |
Workflow for Biomimetic Catechol Oxidation
Caption: Workflow for a typical biomimetic catechol oxidation experiment.
Application Note 3: Catalytic Oxidation of Alcohols to Aldehydes and Ketones
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. [8][9]Copper-catalyzed aerobic oxidation of alcohols offers a green and economical alternative to traditional methods that often rely on stoichiometric and hazardous oxidizing agents. [9][10]Copper complexes with pyridyl-based ligands have been shown to be effective catalysts for these reactions, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). [10]
Causality Behind Experimental Choices
The use of a copper(II) salt in combination with a ligand allows for the in-situ formation of the active catalyst. [8]TEMPO is a stable radical that acts as a co-catalyst, facilitating the oxidation of the alcohol. A base is often required to deprotonate the alcohol and to neutralize the acid formed during the reaction. The use of air or pure oxygen as the terminal oxidant is environmentally benign. The choice of solvent can influence the reaction rate and selectivity.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol (Model System)
This protocol is based on methodologies developed for copper-catalyzed aerobic oxidation of alcohols using pyridyl-imine ligands. [10] Materials:
-
Copper(II) bromide (CuBr₂)
-
(3,6-Dimethylpyridin-2-yl)methanamine
-
Benzyl alcohol
-
TEMPO
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (0.02 mmol, 2 mol%), (3,6-Dimethylpyridin-2-yl)methanamine (0.02 mmol, 2 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Add benzyl alcohol (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Add acetonitrile (5 mL).
-
Seal the flask and purge with oxygen (or use a balloon filled with oxygen).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solids.
-
The filtrate can be analyzed by GC to determine the conversion and yield of benzaldehyde.
Quantitative Data Summary (Representative Data for Analogous Systems)
| Entry | Alcohol | Catalyst System | Product | Yield (%) | Reference |
| 1 | Benzyl alcohol | CuBr₂/Pyridyl-imine/TEMPO | Benzaldehyde | >95 | [10] |
| 2 | 1-Phenylethanol | CuBr₂/Pyridyl-imine/TEMPO | Acetophenone | >95 | [10] |
| 3 | Cinnamyl alcohol | CuCl/Pyridine/TEMPO | Cinnamaldehyde | 86 | [8] |
Workflow for Catalytic Alcohol Oxidation
Caption: Workflow for a typical copper-catalyzed aerobic alcohol oxidation.
References
-
Rizzuti, A., et al. (2015). Biomimetic Modeling of Copper Complexes: A Study of Enantioselective Catalytic Oxidation on D-(+)-Catechin and L-(−)-Epicatechin. PMC. [Link]
-
El-Ghamry, H., & Fathalla, E. M. (2015). Synthesis, characterization and oxidase biomimetic catalytic activity of copper(II) complexes with pyridine based ligand containing N 3 S 2 donors. Academia.edu. [Link]
-
Sarma, B., & Prajapati, D. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances. [Link]
-
Roy, P., et al. (2022). Functional biomimetics for copper oxidases: interesting catalytic promiscuity of novel monocopper(ii) complexes. Dalton Transactions. [Link]
-
Olivelli, A., et al. (2022). Biomimetic small molecule copper catalysts for the oxidation of alkanes. ACS Fall 2022. [Link]
-
Vilella, L., et al. (2024). Copper(II)-Oxyl Formation in a Biomimetic Complex Activated by Hydrogen Peroxide: The Key Role of Trans-Bis(Hydroxo) Species. Inorganic Chemistry. [Link]
-
Lang, J.-P., et al. (2016). Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. ResearchGate. [Link]
-
Doley, A., & Deka, D. C. (2021). Progress and prospects in copper-catalyzed C–H functionalization. PMC. [Link]
-
van der Westhuizen, C., et al. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n-Octane. Chemistry – A European Journal. [Link]
-
Semerci, F. (2010). Copper Catalysts for Alcohol Oxidation. CORE. [Link]
-
Kerton, F. M. (2004). Copper coordination chemistry with Pyridyl-Imine ligands and their application in aerobic oxidation reactions. Memorial University Research Repository. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Scripps Research Institute. (2024). New copper-catalyzed C-H activation strategy. ScienceDaily. [Link]
-
de Fátima, Â., & da Silva, P. F. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. PMC. [Link]
-
Ball, L. T., et al. (2018). Amine-catalyzed copper-mediated C–H sulfonylation of benzaldehydes via a transient imine directing group. Spiral. [Link]
-
Powers, D. C., & Uyeda, C. (2017). Copper‐Catalyzed C H Functionalization Intermediates and Mechanisms. ResearchGate. [Link]
-
SlideShare. (2015). CHAN LAM COUPLING. SlideShare. [Link]
-
CoLab. (2025). Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites. CoLab. [Link]
-
Zhang, L., et al. (2016). Synthesis and Structure of the Copper Complex (ClO4). International Journal of Chemistry. [Link]
-
Zhu, J., et al. (2015). Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. Organic Letters. [Link]
-
Potočňák, I., et al. (2024). Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. MDPI. [Link]
-
Dang, D., et al. (2013). Two copper coordination polymers with pyridine imine-based ligand: Synthesis, crystal structure and luminescent properties. ResearchGate. [Link]
-
Castillo, I., et al. (2026). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. MDPI. [Link]
-
Sadiq, M., et al. (2024). Synthesis of copper complex (89) from 88. ResearchGate. [Link]
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. CHAN LAM COUPLING | PPTX [slideshare.net]
- 3. Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites | CoLab [colab.ws]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Biomimetic Modeling of Copper Complexes: A Study of Enantioselective Catalytic Oxidation on D-(+)-Catechin and L-( − )-Epicatechin with Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis, characterization and oxidase biomimetic catalytic activity of copper(II) complexes with pyridine based ligand containing N 3 S 2 donors [academia.edu]
- 7. Functional biomimetics for copper oxidases: interesting catalytic promiscuity of novel monocopper(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. memorial.scholaris.ca [memorial.scholaris.ca]
Reaction conditions for alkylation of (3,6-Dimethylpyridin-2-yl)methanamine
Application Note: Reaction Conditions for the Alkylation of (3,6-Dimethylpyridin-2-yl)methanamine
Part 1: Executive Summary
This guide details the optimized protocols for the
While direct alkylation (
Part 2: Substrate Analysis & Mechanistic Insight
Before initiating synthesis, it is critical to understand the steric and electronic environment of the substrate.
| Feature | Structural Impact | Experimental Consequence |
| C3-Methyl Group | Ortho-Effect: Creates significant steric bulk proximal to the exocyclic amine. | Slower Kinetics: Imine formation may be sluggish compared to unsubstituted 2-picolylamine. Dehydrating agents (Ti(OiPr) |
| C6-Methyl Group | Blocking Group: Sterically hinders the pyridine nitrogen lone pair. | Reduced Chelation: Lowers the risk of metal catalyst poisoning (if using transition metals) and reduces competitive |
| Pyridine Ring | Electron Withdrawing: Lowers the pKa of the exocyclic amine (~8.5) compared to aliphatic amines (~10.5). | Nucleophilicity: The amine is less nucleophilic than typical alkyl amines, requiring activated electrophiles or acid catalysis. |
Part 3: Method A - Reductive Amination (Recommended)
Objective: Selective Mono-alkylation. Mechanism: Formation of an imine/iminium intermediate followed by in-situ hydride reduction.[1]
Rationale
The Abdel-Magid protocol (Sodium Triacetoxyborohydride) is preferred over NaBH
Reagents & Materials
-
Substrate: (3,6-Dimethylpyridin-2-yl)methanamine (1.0 equiv).
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 equiv). -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2]
-
Additive: Titanium(IV) isopropoxide (Ti(OiPr)
) (1.5 equiv) — Essential for hindered ketones or unreactive aldehydes.
Step-by-Step Protocol
-
Imine Pre-formation (Critical Step):
-
In a flame-dried flask under N
, dissolve the amine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous DCE (0.2 M concentration). -
Option A (Standard): Add activated 4Å Molecular Sieves. Stir at RT for 2–4 hours.
-
Option B (Hindered/Slow): Add Ti(OiPr)
(1.5 equiv) dropwise. Stir at RT for 6–12 hours. Note: The solution typically turns slight yellow/orange upon imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)
(1.5 equiv) in one portion. -
Allow the reaction to warm to RT and stir for 12–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the imine mass (M-1 or M+Ti complex) and appearance of the amine product.
-
-
Work-up (Titanium Quench):
-
If Ti(OiPr)
was used: Quench by adding 10% aqueous NaOH or Rochelle’s salt solution. Stir vigorously for 1 hour until the white titanium precipitate forms and the layers separate clearly. -
Filter through a Celite pad to remove titanium salts.
-
Extract the aqueous layer with DCM (3x).
-
Dry combined organics over Na
SO and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH
OH gradient). The pyridine nitrogen makes the product streak on silica; ensure 1% NH OH or Et N is in the eluent.
-
Part 4: Method B - Direct Alkylation ( )
Objective: Introduction of simple alkyl groups (Methyl, Ethyl) where aldehydes are not viable. Risk: High risk of dialkylation (quaternization).
Protocol Optimization
To favor mono-alkylation, we utilize the "High-Dilution Inverse Addition" technique.
-
Setup:
-
Solution A: Alkyl Halide (1.0 equiv) in MeCN (dilute, 0.05 M).
-
Solution B: (3,6-Dimethylpyridin-2-yl)methanamine (3.0 - 5.0 equiv) + DIPEA (1.0 equiv) in MeCN (0.2 M).
-
-
Execution:
-
Heat Solution B to 60°C.
-
Add Solution A to Solution B very slowly via syringe pump (over 4–6 hours).
-
Why? Keeping the amine in large excess ensures the alkyl halide always encounters a primary amine, not the newly formed (and more nucleophilic) secondary amine.
-
-
Work-up:
-
Concentrate solvent.
-
Partition between water and EtOAc.
-
The excess starting material (amine) can be recovered via acid/base extraction (acidify to pH 3, extract impurities, basify to pH 12, extract amine).
-
Part 5: Visualization & Decision Logic
Figure 1: Reaction Pathway & Steric Influence
This diagram illustrates the steric clash imposed by the C3-methyl group during the nucleophilic attack, justifying the need for Ti(OiPr)
Caption: The C3-methyl group (red path) creates a kinetic barrier to imine formation, necessitating Lewis Acid catalysis (Ti) before reduction.[1][2][3][4]
Figure 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal alkylation strategy based on reagent availability and steric profile.
Part 6: Analytical Controls & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Conversion (Reductive Amination) | Imine formation failed due to C3-methyl sterics. | Add 1.5 eq Ti(OiPr) |
| Dialkylation (Direct Alkylation) | Localized high concentration of alkyl halide. | Increase stir rate; use syringe pump addition; increase amine equivalents to 5.0. |
| Product Trapped in Aqueous Layer | Pyridine nitrogen protonation. | Ensure pH > 12 during extraction. Use DCM/Isopropanol (3:1) for extraction if product is polar. |
| NMR Signals Broad | Rotational restriction due to C3-methyl. | Run NMR at 50°C to sharpen peaks (coalescence of rotamers). |
Data Validation (1H NMR - CDCl3):
-
C3-Methyl: Singlet ~2.3 ppm.
-
C6-Methyl: Singlet ~2.5 ppm (slightly downfield due to lack of adjacent amine).
-
CH2-Amine: Singlet ~3.8 ppm (shifts to ~3.9-4.0 ppm upon alkylation).
Part 7: References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][2][4] 11, 1996, pp. 3849–3862.[1][2] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-5. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. (4,6-Dimethylpyridin-3-YL)methanamine | C8H12N2 | CID 28924902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scribd.com [scribd.com]
Schiff base formation using (3,6-Dimethylpyridin-2-yl)methanamine
Application Note: Synthesis and Optimization of Schiff Bases Derived from (3,6-Dimethylpyridin-2-yl)methanamine
Mechanistic Rationale & Molecular Design
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: 863548-40-7)[1] is a highly specialized primary amine utilized in the synthesis of multidentate Schiff base ligands. While the core pyridine ring provides a hard nitrogen donor for transition metal coordination, the appended methanamine acts as the primary site for azomethine (imine) condensation.
The strategic placement of methyl groups at the 3- and 6-positions introduces critical steric and electronic parameters that must be accounted for during synthesis:
-
The 3-Methyl Group : Positioned ortho to the methanamine arm, this bulky group restricts the rotational freedom of the resulting imine bond, locking the ligand into a more rigid conformation. While this rigidity is highly advantageous for enantioselective catalysis, it sterically hinders the initial nucleophilic attack, requiring higher activation energy (extended reflux) compared to unhindered analogs[2].
-
The 6-Methyl Group : Adjacent to the pyridine nitrogen, this group creates a sterically hindered coordination pocket. This bulk dictates downstream coordination geometry, often forcing tetrahedral over square planar configurations in Cu(II) or Zn(II) complexes[3].
Reaction Kinetics & Thermodynamic Control
Schiff base formation is a classic equilibrium process: an acid-catalyzed condensation between a primary amine and a carbonyl compound yielding an imine and water. To drive this reaction to completion, we must manipulate the thermodynamic conditions.
-
Solvent Selection : Absolute ethanol is the solvent of choice. It is a polar protic solvent that stabilizes the polar hemiaminal transition state. More importantly, the highly conjugated Schiff base product is typically insoluble in cold ethanol, allowing for spontaneous precipitation that drives the equilibrium forward via Le Chatelier’s principle[4].
-
Catalytic Causality : Glacial acetic acid is added in strictly catalytic amounts. The causality here is a delicate balance: the acid must protonate the carbonyl oxygen to increase its electrophilicity for nucleophilic attack. However, if the pH drops below ~4.5, the primary amine of (3,6-Dimethylpyridin-2-yl)methanamine will protonate to form an unreactive ammonium salt, halting the reaction entirely.
Mechanistic pathway of Schiff base formation via hemiaminal intermediate.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Each step includes an observable metric to ensure the reaction is proceeding as intended.
Materials Required:
-
(3,6-Dimethylpyridin-2-yl)methanamine (≥97% purity)
-
Aromatic Aldehyde (e.g., Salicylaldehyde, 2-Pyridinecarboxaldehyde)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) and Hexanes for recrystallization
Step-by-Step Workflow:
-
Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the chosen aromatic aldehyde in 20 mL of absolute ethanol.
-
Controlled Addition : Slowly add 10.0 mmol of (3,6-Dimethylpyridin-2-yl)methanamine dropwise over 5 minutes. Causality: Slow addition prevents localized exothermic spikes that can lead to the formation of unwanted aminal byproducts.
-
Activation : Add exactly 2–3 drops of glacial acetic acid. Verify the pH is approximately 5.0 to 5.5 using pH paper.
-
Reflux : Attach a reflux condenser and heat the mixture to 75–80 °C in an oil bath. Maintain vigorous stirring for 4 to 6 hours to overcome the steric hindrance of the 3-methyl group.
-
Equilibrium Shift : Remove the flask from the heat. As the solution cools to room temperature, microcrystals should begin to form. Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the precipitation of the Schiff base.
-
Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol. Causality: Cold ethanol removes unreacted starting materials and acetic acid traces without dissolving the target product.
-
Purification : Recrystallize the crude solid from a minimum volume of hot ethanol or a DCM/hexane (1:2 v/v) mixture to yield analytically pure crystals[5].
Step-by-step experimental workflow for synthesizing and isolating the Schiff base.
In-Process Quality Control (QC) & Troubleshooting
To ensure trustworthiness and reproducibility, the protocol relies on the following self-validating checks:
-
TLC Monitoring (During Reflux) : Spot the reaction mixture on a silica gel TLC plate alongside the starting aldehyde (Eluent: EtOAc/Hexane 1:3). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a lower-Rf spot corresponding to the more polar imine.
-
Spectroscopic Validation (Post-Isolation) : Run an FT-IR spectrum of the isolated crystals. The synthesis is validated by the complete absence of the primary amine N-H stretches (3300–3400 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹). The appearance of a sharp, intense peak at 1620–1640 cm⁻¹ definitively confirms the formation of the azomethine (C=N) bond.
Quantitative Data & Spectral Benchmarks
The table below summarizes the expected quantitative and spectroscopic data for Schiff bases derived from (3,6-Dimethylpyridin-2-yl)methanamine and common aldehydes, serving as a benchmark for successful execution.
| Aldehyde Partner | Reaction Time (h) | Expected Yield (%) | Imine C=N IR Shift (cm⁻¹) | Imine CH=N ¹H-NMR Shift (ppm) |
| Salicylaldehyde | 5 | 82–88 | 1635 | 8.42 – 8.60 |
| 2-Pyridinecarboxaldehyde | 6 | 75–80 | 1640 | 8.50 – 8.75 |
| Benzaldehyde | 4 | 85–90 | 1625 | 8.35 – 8.55 |
| 4-Methoxybenzaldehyde | 4.5 | 80–85 | 1620 | 8.30 – 8.45 |
(Note: NMR shifts are recorded in CDCl₃ at 400 MHz. The highly deshielded azomethine proton (CH=N) is the definitive diagnostic marker for successful condensation.)
References
- Title: 863548-40-7 | (3,6-Dimethylpyridin-2-Yl)
- Source: nih.
- Title: Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)
- Source: jocpr.
- Source: researchgate.
- Title: Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)
Sources
- 1. 1pchem.com [1pchem.com]
- 2. Effects of tethered ligands and of metal oxidation state on the interactions of cobalt complexes with the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for (3,6-Dimethylpyridin-2-yl)methanamine crude product
Technical Support Center: (3,6-Dimethylpyridin-2-yl)methanamine
-
Ticket ID: #PUR-36DM-AMINE
-
Subject: Purification Protocols & Troubleshooting for Crude Product
-
Assigned Specialist: Senior Application Scientist, Separation Sciences
Overview
You are working with (3,6-Dimethylpyridin-2-yl)methanamine (CAS: 1824087-32-2).[1] This molecule presents a unique purification challenge due to its dual-basic nature (pyridine nitrogen + primary amine) and the steric influence of the methyl group at the 3-position.
Chemical Profile:
-
Basicity: The primary amine (
) is the stronger base ( ), while the pyridine nitrogen is weaker ( due to methyl donation). -
Key Impurities:
-
Secondary Amine Dimer: Bis((3,6-dimethylpyridin-2-yl)methyl)amine. (Common byproduct of nitrile reduction).
-
Starting Material: 3,6-Dimethylpicolinonitrile.
-
Oxidation Products: Pyridine N-oxides (yellow/orange discoloration).
-
Module 1: Acid-Base Extraction (The Workhorse)
Use this as your primary cleanup step for removing non-basic impurities (starting nitriles) and inorganic salts.
The Logic: Because the product is a base, we can toggle its solubility between aqueous and organic phases using pH. The 3-methyl group provides steric hindrance, which may slow down salt formation kinetics slightly compared to unhindered pyridines, but the thermodynamics remain favorable.
Protocol:
-
Dissolution: Dissolve crude oil in DCM (Dichloromethane) or MTBE . Avoid Ethyl Acetate if the crude is very basic, as primary amines can attack esters over time (aminolysis).
-
Acid Extraction: Extract the organic layer with 1M HCl (3x) .
-
Chemistry: The product (
) becomes ( ) and moves to the water phase. -
Waste: The organic layer now contains non-basic impurities (unreacted nitrile). Discard organic layer after checking TLC.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Critical: You must exceed the pKa of the primary amine (~9.0) by at least 2 units to ensure it is fully deprotonated and returns to the free base form.
-
-
Back-Extraction: Extract the milky aqueous mixture with DCM (3x) .
-
Drying: Dry combined organics over
(Sodium Sulfate) and concentrate.
Visualization: Extraction Workflow
Caption: Logical flow for separating basic amine product from non-basic impurities.
Module 2: Flash Chromatography (The Polishing)
Use this if the "Dimer" impurity (secondary amine) is present, as acid-base extraction cannot separate primary from secondary amines.
The Issue: Tailing
Primary amines interact strongly with the acidic silanol groups (
The Solution: Amine Modifiers You must "cap" these active sites with a stronger, volatile base.
Optimized Mobile Phase:
-
Base Solvent: DCM / Methanol.[2]
-
Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .[2] -
Gradient: Start 100% DCM (+1% TEA)
10% MeOH/DCM (+1% TEA).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product stays at baseline | Eluent too weak or silanol binding. | Increase MeOH to 15-20%. Switch modifier to |
| Broad, streaking spots | Silanol interaction. | Pre-wash the silica column with eluent containing 5% TEA, then equilibrate back to 1%. |
| Product co-elutes with Dimer | Similar polarity. | Switch to Alumina (Basic) stationary phase. Alumina is less acidic than silica and resolves amines better. |
Module 3: Salt Formation (Stabilization)
Free base amines oxidize and absorb
Protocol (Hydrochloride Salt):
-
Dissolve pure free base in anhydrous Ethanol or Diethyl Ether .
-
Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
A white precipitate should form immediately.
-
Note: If the 3,6-dimethyl groups prevent tight crystal packing (oiling out), switch solvent to Isopropanol and heat to reflux, then cool slowly.
-
-
Filter and dry under vacuum.
Decision Matrix: Choosing Your Method
Caption: Decision tree for selecting the appropriate purification workflow based on impurity profile.
Frequently Asked Questions (FAQ)
Q: My product turned blue/green during extraction. What happened? A: This indicates Copper contamination . Aminomethylpyridines are excellent ligands (similar to TPA/TPEN) and chelate trace copper from reagents or old solvent drums.
-
Fix: Wash the organic phase with a solution of EDTA or Sodium Sulfide (smelly, but precipitates metals) before the acid-base extraction.
Q: I see two spots on TLC that merge. Is this the dimer? A: Not necessarily. Primary amines often show "ghost spots" due to dissociation on silica.
-
Test: Run a 2D-TLC. Spot the sample, run it, dry the plate, rotate 90°, and run again.[3] If the spots lie on the diagonal, they are different compounds. If they appear off-diagonal, it is the same compound decomposing or equilibrating on the plate.
Q: Can I distill this compound? A: Yes, but caution is required.
-
Boiling Point Estimate: >100°C at 0.5 mmHg.
-
Risk:[2] The 2-aminomethyl group can undergo self-condensation or oxidation at high heat. Use a Kugelrohr apparatus (short path) and high vacuum (<0.1 mmHg). Keep the bath temperature below 150°C.
Q: The HCl salt is hygroscopic and sticky. How do I fix this? A: This is common with pyridines containing alkyl groups.
-
Alternative: Try forming the Oxalate salt (using oxalic acid in ethanol) or the Fumarate salt . These often crystallize better than hydrochlorides for lipophilic amines.
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography. Retrieved from 2
-
PubChem. (n.d.).[5] (3,6-Dimethylpyridin-2-yl)methanamine (Compound Summary). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1937). 2,6-Dimethylpyridine (Lutidine) Synthesis and Purification. Org.[6] Syn. Coll. Vol. 2, p. 214. Retrieved from 7
-
Agilent Technologies. (2011).[8] Separation of Pyridine and other Amines using GC-Capillary Columns.[8] Application Note. Retrieved from 8
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (4,6-Dimethylpyridin-3-YL)methanamine | C8H12N2 | CID 28924902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of (3,6-Dimethylpyridin-2-yl)methanamine
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with nitrile impurities during the synthesis and purification of (3,6-Dimethylpyridin-2-yl)methanamine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I've completed the synthesis of (3,6-Dimethylpyridin-2-yl)methanamine from its corresponding nitrile, but my analytical data (NMR, LC-MS) shows significant starting material contamination. Why did this happen?
This is a common issue stemming from the incomplete reduction of the nitrile group. The conversion of a nitrile to a primary amine is a demanding reaction that can stall for several reasons[1]:
-
Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), the catalyst may be of low activity or may have been poisoned by trace impurities. Dry hydrogenation catalysts can also be pyrophoric and must be handled with care[2].
-
Reducing Agent Stoichiometry: For chemical reductions (e.g., using Lithium Aluminum Hydride, LiAlH₄), ensuring a sufficient excess of the reducing agent is critical to drive the reaction to completion[1].
-
Reaction Conditions: Factors like temperature, pressure (for hydrogenation), and reaction time can all impact the conversion rate. Some reductions may require elevated temperatures or pressures to proceed efficiently[3].
Q2: What are the most effective analytical techniques to detect and quantify nitrile impurities in my amine product?
A multi-pronged analytical approach is recommended for robust quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying impurities, providing clear structural information. The disappearance of the nitrile carbon signal in the ¹³C NMR spectrum is a strong indicator of reaction completion.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting trace amounts of impurities. It is particularly useful for monitoring reaction progress and confirming the purity of final fractions.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, especially for identifying volatile impurities. However, be aware that thermally labile compounds can sometimes degrade in the hot GC inlet, potentially giving misleading results.[7][8]
Q3: What are the primary strategies for removing a neutral nitrile impurity from a basic amine product?
The significant difference in the acid-base properties of the two compounds is the key to their separation. The three main strategies are:
-
Acid-Base Extraction: This leverages the basicity of the amine to move it into an aqueous phase, leaving the neutral nitrile behind in the organic phase.[9]
-
Flash Column Chromatography (with a basic modifier): While challenging due to the amine's polarity, silica gel chromatography can be effective if the eluent is modified with a small amount of a base like triethylamine.[9]
-
Crystallization via Salt Formation: The amine can be converted into a crystalline salt (e.g., a hydrochloride salt), which can often be easily purified by recrystallization. The pure amine free base is then regenerated.[9]
Troubleshooting Guide: Specific Scenarios
Problem: My flash column chromatography isn't working. The amine is streaking badly on the TLC plate and I'm getting poor separation from the nitrile.
-
Underlying Cause: The basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes tailing (streaking) and poor chromatographic performance, making it difficult to separate from the less polar nitrile.
-
Solution:
-
Use a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (eluent). This base will compete with your amine for the acidic sites on the silica, resulting in sharper peaks and improved separation.[9]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina or deactivated (water-treated) silica gel.[9]
-
Reversed-Phase Chromatography: If available, reversed-phase chromatography (e.g., C18 silica) with an appropriate mobile phase can be an excellent alternative.
-
Problem: I performed an acid-base extraction, but my final yield of the purified amine is very low.
-
Underlying Cause: This issue can arise from several factors related to the solubility and handling of the amine and its salt.
-
Incomplete Protonation/Deprotonation: If the pH is not made sufficiently acidic (pH < 2) during the acid wash, some amine will remain in the organic layer. Similarly, if the aqueous layer is not made sufficiently basic (pH > 10) before back-extraction, the amine salt will not be fully converted to the free base, leaving it in the aqueous layer.[9]
-
Amine/Amine Salt Solubility: The amine free base may have some water solubility, or the amine hydrochloride salt may have some solubility in the organic wash solvent.
-
-
Solution:
-
Verify pH: Use pH paper or a pH meter to confirm the pH at each stage of the extraction.
-
Use Brine: Before drying the final organic extract, wash it with a saturated sodium chloride (brine) solution. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Perform Multiple Extractions: Always extract the product multiple times (e.g., 3x) with fresh organic solvent after basifying the aqueous layer. This ensures a more complete recovery of the product.
-
Visualizations & Workflows
Chemical Pathway
The following diagram illustrates the intended reaction and the origin of the nitrile impurity.
Caption: Synthesis of the target amine and the formation of the nitrile impurity.
Purification Workflow
This diagram outlines the logic of the primary purification method, acid-base extraction.
Caption: Workflow for purification using acid-base extraction.
Data Summary Tables
Table 1: Physicochemical Properties of Target Compound and Key Impurity
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| (3,6-Dimethylpyridin-2-yl)methanamine | C₈H₁₂N₂ | 136.19 | Basic (pKa of amine) | |
| 2-Cyano-3,6-dimethylpyridine | C₈H₈N₂ | 132.16 | Neutral, Non-basic |
Properties sourced from PubChem.[10]
Table 2: Recommended Starting Conditions for Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase polarity. |
| Crucial Additive | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic silica sites to prevent amine streaking.[9] |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | The amine should be more polar (lower Rf) than the nitrile. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl) (30 mL). Shake vigorously for 1 minute, venting frequently. Allow the layers to separate. The basic amine product will be protonated and move to the bottom aqueous layer.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer two more times with fresh 1M HCl (2 x 30 mL), combining all acidic aqueous layers. The organic layer, containing the neutral nitrile impurity, can be discarded.
-
Organic Wash: Wash the combined aqueous layers with ethyl acetate (20 mL) one final time to remove any residual neutral impurities. Discard this organic wash.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (confirm with pH paper). This deprotonates the amine salt, regenerating the free amine, which may appear as an oil or precipitate.
-
Extraction of Free Amine: Extract the free amine from the basified aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified amine.[9]
Protocol 2: Purification by Recrystallization via Salt Formation
-
Dissolve the Amine: Dissolve the crude or partially purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Form the Salt: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A precipitate of the amine hydrochloride salt should form.
-
Complete Precipitation: Continue adding the HCl solution until no further solid forms.
-
Isolate the Salt: Collect the solid hydrochloride salt by vacuum filtration, washing it with a small amount of cold diethyl ether to remove any soluble impurities.
-
(Optional) Recrystallize Salt: If needed, the salt can be further purified by recrystallizing from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Regenerate Free Base: To recover the pure amine, dissolve the salt in water, basify the solution to pH > 10 with NaOH or K₂CO₃, and extract the pure free amine into an organic solvent as described in Protocol 1 (Steps 6-7).[9]
References
-
Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]
-
Reddit. (2018). Nitrile reduction issues. r/chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]
-
PubChem. (n.d.). (3,6-dimethylpyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile Reduction. Retrieved from [Link]
- Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosamine Impurity Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bre.com [bre.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Solubility of (3,6-Dimethylpyridin-2-yl)methanamine Complexes
The following guide is structured as a Tier 3 Technical Support Knowledge Base Article , designed for researchers encountering solubility bottlenecks with (3,6-Dimethylpyridin-2-yl)methanamine (3,6-Me2-2-PA) metal complexes.
Ticket ID: KB-SOL-36DM Status: Active Applicable Ligands: (3,6-Dimethylpyridin-2-yl)methanamine (CAS: 1784820-82-1 / related analogs) Target Audience: Synthetic Chemists, Medicinal Chemists, Crystallographers[1][2]
Executive Summary: The "3,6-Methyl" Effect
Low solubility in (3,6-Dimethylpyridin-2-yl)methanamine complexes is rarely a random occurrence; it is a structural feature driven by the 6-methyl steric encumbrance .[1][2] Unlike unsubstituted picolylamines, the methyl group at the 6-position creates steric clash with the metal center's coordination sphere.
The Physicochemical Consequence: To relieve this steric strain, the pyridine ring often twists or the Metal-N(pyridine) bond lengthens.[3] This distortion can prevent effective solvation by bulky solvent molecules, while simultaneously favoring highly ordered, dense crystal packing (high lattice energy) to maximize van der Waals interactions between the methyl groups and the lattice.
Immediate Action Required: Do not simply add more solvent.[1][2][3] You must disrupt the lattice energy or modify the solvation sphere using the protocols below.
Diagnostic Workflow
Before altering your synthesis, trace your issue through this logic gate to identify the root cause.[2]
Figure 1: Decision matrix for diagnosing solubility issues based on complex charge and structural behavior.
Tier 1: Solvent System Optimization
If your complex is neutral (e.g.,
Solvent Compatibility Matrix
| Solvent Class | Recommended Solvent | Application Note |
| Dipolar Aprotic | DMSO, DMF | Best for Initial Screening. High dielectric constant disrupts strong lattice forces.[1][2][3] Warning: High boiling point makes product recovery difficult.[1][2] |
| Coordinating | Acetonitrile (MeCN), Pyridine | Use if you suspect halide bridging (polymerization).[1][2] These solvents compete for coordination sites, breaking polymers into soluble monomers.[1][2] |
| Protic | Methanol, Ethanol | Often poor for 3,6-dimethyl complexes due to hydrophobic methyl groups.[1][2] Use only for ionic chloride/nitrate salts.[1][2] |
| Halogenated | DCM, Chloroform | Only effective after anion exchange (see Tier 2).[1][2] Ineffective for chloride salts.[1][2] |
Protocol 1: The "Solvent Spike" Method
-
Suspend 10 mg of complex in 1 mL of DCM (non-solubilizing).
-
Why this works: The DMSO solvates the metal center/ligand, while the DCM maintains a medium suitable for subsequent reactions or spectroscopy.
Tier 2: Chemical Optimization (The "Silver Bullet")
For ionic complexes (e.g.,
The Fix: Replace small anions with bulky, non-coordinating anions to lower lattice energy and increase lipophilicity.[1]
Protocol 2: Counter-Ion Exchange (Metathesis)
Objective: Convert insoluble
-
Dissolution: Dissolve the metal chloride salt and ligand in a minimum amount of hot methanol or water (if water soluble).[1][2][3]
-
Precipitation: Add a saturated solution of Ammonium Hexafluorophosphate (
) or Sodium Tetraphenylborate ( ) in excess (2-3 equivalents).[1][2] -
Observation: A precipitate will form immediately.[1][2][3] This is your target complex.
-
Filtration: Filter the solid.
-
Solubility Test: The new solid should now be soluble in Acetonitrile, Acetone, and often DCM , allowing for NMR and crystallization.
Expert Insight: If using
, be aware that the phenyl rings can engage in-stacking, potentially causing new solubility issues in aliphatic solvents.[1][2] or (Triflate) are safer first choices.[1][2]
Tier 3: Structural Root Cause Analysis
If Tier 1 and 2 fail, the issue is likely structural.[2]
The Steric Trap: The 6-methyl group forces the pyridine nitrogen to coordinate at a longer distance or distorted angle.[1][3]
-
Consequence: The metal center becomes more Lewis acidic (electron-deficient).[1][2]
-
Result: To compensate, the metal may bind tightly to bridging anions (like Cl-) to satisfy its electron count, forming insoluble coordination polymers .[1][2]
Verification Experiment: Attempt to dissolve the complex in pure pyridine .
-
Result: If it dissolves, the pyridine solvent molecules have broken the polymeric bridges. This confirms your complex was a coordination polymer, not a discrete molecule.[2]
Frequently Asked Questions (FAQ)
Q: Why does my complex precipitate immediately upon mixing in Ethanol? A: This is a kinetic precipitation.[1][2][3] The high lattice energy of the 3,6-dimethyl substituted complex drives rapid crystallization.[2] The hydrophobic methyl groups lower the solubility in polar ethanol compared to unsubstituted picolylamine. Solution: Switch to a hot Methanol/Acetonitrile mixture.[1]
Q: I need to get an NMR, but it only dissolves in DMSO-d6. Is this a problem? A: It can be. DMSO is a coordinating solvent.[1][2] It may displace your ligand or break up species you intend to study.[1][2][3]
-
Test: Compare the color of the DMSO solution to the solid. A color change often indicates ligand displacement (solvolysis).[2][3]
-
Fix: Perform the Anion Exchange (Protocol 2) to make the complex soluble in
or .
Q: Can I use sonication to force it into solution? A: Sonication helps with particle size reduction but will not change thermodynamic solubility.[1][2][3] If you sonicate a suspension and it becomes clear, you may have formed a supersaturated solution or a colloid, which will crash out later.[2] Always filter sonicated solutions before use.[1]
References
-
Sigma-Aldrich. (3-Methylpyridin-2-yl)methanamine hydrochloride Product Analysis. Available at: (Accessed 2026).[1][2]
-
PubChem. (3,6-dimethylpyridin-2-yl)methanamine Compound Summary. National Library of Medicine.[1][2] Available at: (Accessed 2026).[2]
-
Royal Society of Chemistry. Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions.[1][2] Available at: [Dalton Trans.[1][2][4] Article]([Link]) (Accessed 2026).[2]
-
ResearchGate. How to find a better solution for the solubility of metal complexes? (Expert Discussion Thread). Available at: (Accessed 2026).
-
GuideChem. 2-Picolylamine Properties and Applications. Available at: (Accessed 2026).[2]
Sources
- 1. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 3. 2-ピコリルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions during (3,6-Dimethylpyridin-2-yl)methanamine functionalization
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing primary amines attached to heterocyclic scaffolds presents unique synthetic challenges. (3,6-Dimethylpyridin-2-yl)methanamine is particularly notorious due to two structural features: the bidentate coordination potential of the 2-picolylamine motif, and the severe steric hindrance imposed by the methyl group at the 3-position.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions and maximize product yield.
Diagnostic Dashboard: Common Side Reactions
Before diving into specific workflows, use this diagnostic matrix to identify the root cause of your experimental failures.
| Symptom / Observation | Mechanistic Cause | Recommended Solution |
| Incomplete amidation; complex TLC profiles | Steric clash from the 3-methyl group impedes standard coupling intermediates (e.g., EDC/HOBt). | Abandon EDC/BOP. Switch to DCC with catalytic DMAP, or use HATU with DIPEA. |
| Catalyst poisoning in Pd/Cu cross-couplings | The primary amine and pyridine nitrogen act as a bidentate ligand, chelating the metal center. | Use strongly coordinating, sterically demanding bidentate ligands (e.g., XantPhos) to outcompete substrate chelation. |
| Formation of tertiary amines during alkylation | The secondary amine product is more nucleophilic than the primary amine starting material, leading to over-alkylation. | Avoid direct alkylation with alkyl halides. Utilize reductive amination with sodium triacetoxyborohydride (STAB). |
| Pyridine N-quaternization | The pyridine nitrogen acts as a competing nucleophile against strong electrophiles. | Run reactions at 0 °C, maintain strict 1:1 stoichiometry, or temporarily protect the primary amine. |
Mechanistic Q&A (Frequently Asked Questions)
Q1: Why do I get complex mixtures or low yields when using standard EDC/HOBt coupling for amidation?
A: The failure of standard carbodiimide couplings here is a direct result of steric and electronic interference. (3,6-Dimethylpyridin-2-yl)methanamine features a primary amine adjacent to a pyridine nitrogen, with a methyl group at the 3-position introducing significant steric bulk. Standard coupling reagents like EDC or BOP often fail or produce complex byproducts with 2-picolylamines due to competitive coordination and steric clash at the tetrahedral intermediate stage. Literature demonstrates that using DCC with a catalytic amount of DMAP is highly effective for 2-picolylamines, bypassing the side reactions that plague EDC/HOBt systems[1].
Q2: During palladium-catalyzed cross-coupling (e.g., aminocarbonylation), my reaction stalls completely. What causes this?
A: 2-Picolylamines are excellent bidentate ligands. The primary amine and the pyridine nitrogen can simultaneously chelate the palladium center, forming a stable, thermodynamically dead-end complex. This effectively poisons the catalyst, halting the oxidative addition or transmetalation steps. To overcome this, you must introduce a ligand that binds to the metal more strongly than your substrate. Studies show that replacing monodentate ligands (like PPh3) with sterically demanding bidentate ligands such as XantPhos prevents the formation of the picolylamine-Pd complex, restoring catalytic turnover[2].
Q3: How can I prevent over-alkylation when synthesizing secondary amines from this substrate?
A: Direct alkylation with alkyl halides is governed by kinetics. Once the primary amine is mono-alkylated, the resulting secondary amine is more electron-rich and often less sterically hindered (depending on the electrophile) than the starting material, leading to rapid over-alkylation into a tertiary amine. To achieve strict mono-alkylation, you must change the mechanism from direct SN2 substitution to reductive amination . By pre-forming an imine with an aldehyde and reducing it in situ, you eliminate the possibility of over-alkylation because the imine intermediate can only form once.
Process Workflows & Mechanistic Diagrams
The following diagrams illustrate the logical pathways and decision matrices required to successfully functionalize this substrate.
Competitive pathways: Bidentate chelation vs. primary amine functionalization.
Decision tree for optimizing amidation of sterically hindered 2-picolylamines.
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. By strictly controlling temperature, stoichiometry, and pH, you inherently suppress the side reactions discussed above.
Protocol A: Chemoselective Amidation via DCC/DMAP
Purpose: To couple a carboxylic acid to the sterically hindered primary amine without inducing pyridine quaternization or complex byproduct formation.
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve the desired carboxylic acid (1.0 equiv, 5.0 mmol) in dry CH₂Cl₂ (15 mL).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 equiv, 0.25 mmol). Self-Validation: The solution should remain clear; DMAP acts as an acyl transfer catalyst to overcome the 3-methyl steric bulk.
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 5.5 mmol) portion-wise. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active O-acylisourea intermediate.
-
Amine Addition: Slowly add (3,6-Dimethylpyridin-2-yl)methanamine (1.0 equiv, 5.0 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Self-Validation: A white precipitate of dicyclohexylurea (DCU) will form, indicating successful coupling.
-
Workup: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 5% aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Mono-Alkylation via Reductive Amination
Purpose: To synthesize a secondary amine while strictly preventing over-alkylation to the tertiary amine.
-
Imine Formation: Dissolve (3,6-Dimethylpyridin-2-yl)methanamine (1.0 equiv, 5.0 mmol) and the target aldehyde (1.0 equiv, 5.0 mmol) in 1,2-dichloroethane (DCE) (20 mL).
-
pH Control: Add glacial acetic acid dropwise until the pH of the solution is approximately 5-6 (usually 1-2 equivalents). Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, accelerating imine formation while keeping the amine nucleophilic.
-
Pre-reaction: Stir the mixture at room temperature for 2 hours to ensure complete imine formation.
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol) portion-wise. STAB is chosen over NaBH₄ because it is milder and will not reduce the unreacted aldehyde, minimizing side reactions.
-
Completion: Stir at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic (~pH 8-9).
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
References
- Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions. National Center for Biotechnology Information (PMC).
- Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI.
Sources
Technical Support Center: Purification of (3,6-Dimethylpyridin-2-yl)methanamine Salts
Case ID: PUR-36DMP-001 Status: Active Specialist: Senior Application Scientist Subject: Recrystallization Solvents & Troubleshooting for (3,6-Dimethylpyridin-2-yl)methanamine Dihydrochloride[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
(3,6-Dimethylpyridin-2-yl)methanamine (often referred to as 3,6-dimethyl-2-picolylamine) is a critical intermediate, frequently used in the synthesis of TPA (Tris(2-pyridylmethyl)amine) ligands for bioinorganic modeling and ATRP catalysis.[1]
Critical Handling Note: The free base is typically an oil or low-melting solid and is prone to oxidation.[1] For purification and storage, it is almost exclusively handled as the dihydrochloride salt (2HCl) . The presence of the methyl groups at positions 3 and 6 adds steric bulk and lipophilicity compared to unsubstituted picolylamines, altering its solubility profile slightly but retaining the class's tendency to "oil out" during crystallization.
Solvent Selection Matrix
The following table summarizes solvent systems based on polarity matching for the dihydrochloride salt .
| Solvent Role | Solvent System | Effectiveness | Notes |
| Primary (Dissolution) | Ethanol (Absolute) | ⭐⭐⭐⭐⭐ (High) | Gold Standard. Dissolves the salt well at reflux; moderate solubility at RT.[1] |
| Methanol | ⭐⭐⭐⭐ (High) | Very high solubility. Good for initial dissolution but requires a strong antisolvent to induce precipitation. | |
| Isopropanol (IPA) | ⭐⭐⭐ (Med) | Lower solubility than EtOH. Good for single-solvent recrystallization if the salt is highly pure.[1] | |
| Antisolvent (Precipitation) | Diethyl Ether | ⭐⭐⭐⭐⭐ (High) | Classic pairing with Ethanol. Diffuses slowly to form well-defined needles/plates.[1] |
| MTBE | ⭐⭐⭐⭐ (High) | Safer, higher-boiling alternative to ether.[1][2] Less flammable peroxide risk.[1] | |
| Acetone | ⭐⭐⭐ (Med) | Can be used, but some amine salts have slight solubility in wet acetone. | |
| Forbidden | Chloroform / DCM | ❌ | The salt is generally insoluble; however, these are useful for extracting the free base after neutralization. |
Standard Operating Procedure (SOP)
Protocol: Two-Solvent Recrystallization (EtOH / Et₂O)[1]
Objective: Purify crude (3,6-Dimethylpyridin-2-yl)methanamine • 2HCl.[1]
-
Dissolution:
-
Place the crude salt in an Erlenmeyer flask.
-
Add Absolute Ethanol (approx. 5–10 mL per gram of solid).
-
Heat to reflux with stirring.[3] If the solid does not dissolve, add more hot ethanol in small aliquots (1 mL) until a clear solution is obtained.
-
Note: If black specks remain (oxidized impurities), perform a hot filtration through a glass frit or Celite pad.
-
-
Initial Cooling:
-
Antisolvent Addition (The Cloud Point):
-
Add Diethyl Ether (or MTBE) dropwise to the stirring solution at room temperature.
-
Stop when a faint, persistent cloudiness (turbidity) appears.
-
Add 1–2 drops of Ethanol to make the solution clear again.
-
-
Crystallization:
-
Cover the flask (parafilm with pinholes or loose cap).
-
Place in a refrigerator (4°C) for 12–24 hours.
-
Do not disturb. Agitation can cause rapid precipitation of amorphous powder rather than crystals.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[5]
-
Wash the cake with cold (1:1) Ethanol/Ether mixture, then pure Ether.
-
Dry under high vacuum to remove trace solvent and protect from moisture (the salt is hygroscopic).
-
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (formed a sticky goo at the bottom) instead of crystallizing. What happened?
-
Diagnosis: This is the most common issue with alkyl-pyridine salts.[1] It occurs when the compound separates as a liquid phase before it crystallizes, often because the solution temperature is above the melting point of the solvated salt, or impurities depressed the melting point.[4][6]
-
Fix:
-
Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the liquid-air interface during cooling.[6][7]
-
Slow down: Insulate the flask with a paper towel to cool it very slowly. Rapid cooling favors oiling.[1]
-
Q2: The crystals are yellow/brown, but the product should be white.
-
Diagnosis: Oxidation of the pyridine ring or trace polymerized impurities.
-
Fix: Perform a Charcoal Treatment .[5]
Q3: I have low recovery (yield).
-
Diagnosis: The salt is too soluble in the alcohol, or you used too much solvent.
-
Fix:
-
Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume.
-
Add more Antisolvent (Ether) and cool again to harvest a "second crop."
-
Note: The second crop is usually less pure than the first.
-
Visual Workflows
Diagram 1: Solvent System Decision Logic
Caption: Decision tree for selecting the appropriate solvent system based on the salt form and purification goals.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation workflow for the common "oiling out" phenomenon.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for purification of pyridine derivatives and amine salts). [1]
-
Mettler Toledo. (n.d.).[1][9] Recrystallization Guide: Process, Procedure, Solvents. (Authoritative guide on solvent selection and troubleshooting oiling out).
-
Duan, Z., et al. (2011). Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Asian Journal of Chemistry. (Describes synthesis of similar picolylamine ligands involving bromination and amination steps).
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. (Standard academic protocol for the Ethanol/Ether method).
Sources
- 1. CAS 33403-97-3: N-Ethyl-4-pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
- 9. rsc.org [rsc.org]
Technical Support Center: (3,6-Dimethylpyridin-2-yl)methanamine Stability & Handling
Welcome to the Application Scientist Support Portal. This technical guide addresses the physicochemical behavior, stability, and handling of (3,6-Dimethylpyridin-2-yl)methanamine across varying pH environments. Designed for drug development professionals and synthetic chemists, this document provides causality-driven troubleshooting and self-validating experimental workflows.
Part 1: Core Causality & Physicochemical Properties
Before troubleshooting degradation issues, it is critical to understand the bifunctional nature of this molecule. (3,6-Dimethylpyridin-2-yl)methanamine contains two distinct basic centers that dictate its stability:
-
The Pyridine Nitrogen : Weakly basic (pKa ~ 5.0 - 6.0).
-
The Primary Aminomethyl Group : Moderately basic. The pKa of the primary amine in structurally similar (aminomethyl)pyridines is approximately 8.6[1].
While the aminomethyl group is generally resistant to hydrolysis under normal conditions, the pyridine ring's reactivity and overall molecular stability are heavily influenced by the protonation state of these two nitrogens[2].
Quantitative Stability Profile
| Parameter | Acidic Media (pH < 5) | Basic Media (pH > 9) |
| Protonation State | Di-protonated (Dication) | De-protonated (Free Base) |
| Dominant Species | Pyridinium / Ammonium salt | Neutral Free Base |
| Aqueous Solubility | High (>100 mg/mL) | Low (Highly Lipophilic) |
| Nucleophilicity | Negligible | High (Primary Amine active) |
| Oxidation Risk | Low | High (Requires inert atmosphere) |
| CO2 Reactivity | None | High (Forms carbamates) |
Part 2: Troubleshooting Guides & FAQs
Q: My free base compound is turning yellow/brown during storage in basic solutions. What is happening? A: You are observing oxidative degradation. In basic media (pH > 9), the primary amine exists as a free base. The available lone pair makes the nitrogen highly electron-rich and susceptible to oxidation by atmospheric oxygen or trace transition metals. Causality: The oxidation alters the conjugation of the pyridine system, creating chromophores that absorb blue light, thus appearing yellow/brown. Solution: Always purge basic solutions with argon or nitrogen, and store them protected from light.
Q: I am observing unexpected mass adducts (+44 m/z) in LC-MS when analyzing the free base. What is the cause? A: This is classic carbamate formation. The highly nucleophilic primary amine reacts with dissolved atmospheric CO₂ in basic media to form a carbamate adduct (+44 Da). Causality: Acidic media protonates the amine, removing its nucleophilicity, but basic media leaves it primed to attack electrophiles like CO₂. Solution: Acidify the sample slightly (e.g., with 0.1% Formic Acid) before LC-MS analysis to reverse carbamate formation and protonate the amine.
Q: Is the compound stable in strong acids like HCl or TFA during deprotection steps? A: Yes, it is highly stable in non-oxidizing strong acids. Protonation of both the pyridine and primary amine nitrogens withdraws electron density, deactivating the molecule toward electrophilic attack and oxidation[2]. However, you must strictly avoid strong oxidizing acids (e.g., nitric acid), which will cause hazardous decomposition and release toxic NOₓ gases[3].
Part 3: Pathway Visualizations
Figure 1: pH-dependent stability and degradation pathways of (3,6-Dimethylpyridin-2-yl)methanamine.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, all methodologies below are designed as self-validating systems . This means the protocol contains an internal logic check to verify its own success before you proceed to the next step.
Protocol A: Forced Degradation & Stability-Indicating Assay (HPLC-UV)
Purpose: To quantify degradation rates in varying pH media and establish safe handling windows.
-
Preparation: Prepare a 1.0 mg/mL stock solution of the compound in LC-MS grade acetonitrile.
-
Media Spiking: Dilute the stock to 0.1 mg/mL into three separate LC vials containing:
-
Vial 1: 0.1 M HCl (Acidic, pH ~1)
-
Vial 2: 0.1 M Phosphate Buffer (Neutral, pH ~7)
-
Vial 3: 0.1 M NaOH (Basic, pH ~13)
-
-
Incubation: Seal the vials under ambient air and incubate at 40°C to accelerate degradation.
-
Sampling: Analyze via HPLC-UV (254 nm) at t=0, 24h, 48h, and 72h.
-
Self-Validation Check (Mass Balance): Calculate the total peak area at each time point. The sum of the parent peak area plus all degradation peak areas (adjusted for relative response factors) must equal the t=0 parent peak area. If the total area decreases by >5%, it indicates the formation of volatile degradants or insoluble polymers, invalidating the assumption of a closed system.
Protocol B: Safe Free-Basing and Extraction Workflow
Purpose: To isolate the sensitive free base from a stable acidic salt without inducing thermal or oxidative degradation.
-
Cooling: Dissolve the di-salt in deionized water and cool the flask to 0–5°C in an ice bath. Causality: Neutralization is exothermic; cooling prevents heat-accelerated oxidation of the newly formed free base.
-
Basification: Dropwise add 2M NaOH while stirring until the solution reaches pH > 10. Causality: The pKa of the primary amine is ~8.6[1]. Reaching pH 10 ensures >95% of the molecules are fully deprotonated and lipophilic.
-
Extraction: Add an equal volume of dichloromethane (DCM). Invert gently to avoid emulsions. Separate the organic layer.
-
Self-Validation Check (Aqueous Depletion): After phase separation, measure the pH of the remaining aqueous layer. If the pH has dropped below 9.0, the extraction has stalled. Re-adjust the aqueous layer to pH > 10 and perform a second extraction to ensure complete recovery.
-
Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Flush the final vial with Argon before sealing.
Figure 2: Self-validating extraction workflow for isolating the free base.
References
- Title: 4-Pyridinemethanamine | 3731-53-1 - Benchchem Source: Benchchem URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: AU2018273827B2 - Process and system for capture of carbon dioxide Source: Google Patents URL
Sources
Technical Support Center: Troubleshooting Hygroscopicity in (3,6-Dimethylpyridin-2-yl)methanamine Hydrochloride
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with primary amine hydrochlorides often presents significant handling challenges. (3,6-Dimethylpyridin-2-yl)methanamine hydrochloride is a critical building block, but its highly hygroscopic nature can compromise stoichiometric precision and quench moisture-sensitive downstream reactions.
This guide provides field-proven, self-validating protocols to understand, quantify, and resolve moisture uptake issues associated with this specific compound.
Mechanism & Causality: Why is this salt so sensitive?
Q: Why does (3,6-Dimethylpyridin-2-yl)methanamine hydrochloride rapidly clump and deliquesce upon exposure to ambient air?
A: The hygroscopicity of this compound is driven by the thermodynamic drive to hydrate its highly polar, ionic crystal lattice 1. The protonated primary amine (
When exposed to atmospheric moisture, water molecules rapidly intercalate into the lattice. The hydration energy quickly overcomes the lattice energy, leading to deliquescence —a state where the salt absorbs so much moisture that it dissolves into its own hydration shell, forming a sticky paste [[1]](). This physical transformation causes severe weighing errors (stoichiometric imbalance) and introduces free water into your reaction matrix, which will aggressively quench electrophilic reagents (e.g., HATU, EDC, or Grignard reagents) in subsequent synthetic steps.
Analytical Validation: Quantifying the Moisture
Q: How can I accurately quantify the water content in this specific salt without degrading it?
A: The most definitive, self-validating method for quantifying moisture in pharmaceutical salts is Karl Fischer (KF) Titration 1. We recommend coulometric KF titration for validating dried salts (where moisture is expected to be <0.1%), and volumetric KF for incoming wet batches (>1% moisture) 2.
Step-by-Step Methodology: Karl Fischer Titration
-
Sample Preparation: Inside a dry glovebox, accurately weigh 50–100 mg of the amine hydrochloride. Dissolve it completely in anhydrous methanol or a methanol/formamide mixture (formamide aids in dissolving stubborn ionic lattices) [[2]]().
-
System Equilibration: Ensure the KF titrator drift rate is stable (<20 µ g/min ) before introducing the sample.
-
Injection: Inject the dissolved sample through the KF vessel's septum using a dry, gas-tight syringe to prevent ambient moisture ingress.
-
Validation: The titration provides an absolute chemical validation of the water content, ensuring your subsequent stoichiometric calculations are perfectly calibrated.
Advanced Drying Protocols: Beyond the Vacuum Oven
Q: Standard vacuum drying at 60°C isn't removing the moisture effectively, and higher temperatures cause the salt to discolor. How can I dry this compound safely?
A: Heating amine hydrochlorides excessively under vacuum often leads to thermal degradation, oxidation, or partial sublimation of HCl (yielding the free base). The optimal, self-validating solution is Azeotropic Distillation using dry toluene [[3]](). Toluene forms a minimum-boiling azeotrope with water, allowing for the rapid, physical entrainment and removal of moisture at lower temperatures without degrading the sensitive pyridine or primary amine moieties 3.
Step-by-Step Methodology: Azeotropic Drying
-
Suspension: In an oven-dried round-bottom flask, suspend the wet (3,6-Dimethylpyridin-2-yl)methanamine hydrochloride in anhydrous toluene (approx. 10–15 mL per gram of salt) 3.
-
Distillation Setup: Attach a Dean-Stark trap or a short-path distillation head.
-
Azeotropic Removal: Heat the mixture to ~85–110°C under a slight nitrogen sweep. The water will co-distill with the toluene. Self-Validation Checkpoint: The vapor temperature will hold near 85°C (the azeotrope boiling point) while water is present, and will sharply rise to 110°C (pure toluene) once the salt is dry.
-
Isolation: Cool the flask to room temperature. The completely dry salt will precipitate as a fine, free-flowing suspension.
-
Solvent Evaporation: Remove the remaining toluene under high vacuum (rotary evaporator followed by a Schlenk line) to yield the anhydrous white powder.
Handling & Storage: Maintaining the Anhydrous State
Q: How should I handle the dried salt to ensure stoichiometric precision for downstream synthesis?
A: Once azeotropically dried, the salt must be handled exclusively in a rigorously controlled environment, such as a glovebox filled with high-purity Argon or Nitrogen 4.
Step-by-Step Methodology: Glovebox Handling
-
Environment Verification: Ensure the glovebox purification system is active and the internal moisture level is strictly maintained at <1 ppm 5. Inspect the gloves for micro-tears before operation 5.
-
Transfer: Place the sealed flask containing the dried salt into the glovebox antechamber. Cycle the antechamber (evacuate and refill with inert gas) a minimum of three times to remove ambient air [[6]]().
-
Aliquot Weighing: Inside the glovebox, weigh the required mass of the salt directly into pre-dried, tared reaction vials 4.
-
Sealing: Cap the vials tightly with PTFE-lined silicone septa. This allows you to safely remove the vials from the glovebox and inject downstream reaction solvents via syringe on the benchtop without exposing the salt to ambient air 4.
Quantitative Data: Impact of Moisture on Handling
Table 1: Comparative Moisture Analysis and Downstream Impact
| Handling Environment | Ambient Exposure Time | Expected Moisture Uptake (% w/w) | Physical State | Impact on Downstream Amidation Yield |
| Ambient Benchtop (60% RH) | 5 minutes | 1.5 - 2.0% | Clumping / Tacky | Moderate reduction (~15% loss) |
| Ambient Benchtop (60% RH) | 30 minutes | > 5.0% | Deliquescent (Paste) | Severe reduction (>50% loss) |
| Desiccator (Silica Gel) | 7 days | 0.5 - 1.0% | Free-flowing powder | Negligible |
| Glovebox (Argon, <1 ppm H₂O) | > 30 days | < 0.1% | Free-flowing powder | Optimal (Baseline Yield) |
(Data synthesized from standard hygroscopic amine hydrochloride profiles 1)
Workflow Visualization
Workflow for Azeotropic Drying and Glovebox Handling of Hygroscopic Amine Hydrochlorides.
References
- Benchchem. "2-(Diisopropylamino)ethyl Chloride Hydrochloride".
- iTeh Standards. "INTERNATIONAL STANDARD ISO 4317".
- Google Patents. "US5045244A - Preparation of metal halide-amine complexes".
- HepatoChem. "How do you handle hygroscopic salts?".
- Vacuum Degassing. "How to Handle Soaring Water Content in a Glove Box".
- Liu Laboratory. "GLOVEBOX STANDARD OPERATING PROCEDURES".
Sources
- 1. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. US5045244A - Preparation of metal halide-amine complexes - Google Patents [patents.google.com]
- 4. hepatochem.com [hepatochem.com]
- 5. vacuumdegassing.com [vacuumdegassing.com]
- 6. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]
Validation & Comparative
1H NMR spectrum interpretation of (3,6-Dimethylpyridin-2-yl)methanamine
Title: 1H NMR Spectrum Interpretation of (3,6-Dimethylpyridin-2-yl)methanamine: A Comparative Guide for Regioisomer Differentiation
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine is a highly versatile building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR modulators. During its synthesis—often via the reduction of 2-cyano-3,6-dimethylpyridine—a critical quality control bottleneck is confirming the regiochemistry of the methyl groups to rule out the formation of structurally similar isomers, such as the 4,6-dimethyl or 5,6-dimethyl analogues.
This guide provides an objective comparison of the 1H NMR profile of (3,6-Dimethylpyridin-2-yl)methanamine against its alternatives. By detailing the mechanistic causality behind its chemical shifts and providing a self-validating experimental protocol, this guide enables researchers to achieve unambiguous structural verification.
Mechanistic Causality of Chemical Shifts
Understanding the 1H NMR spectrum of this compound requires analyzing the electronic environment of the substituted pyridine ring. The ring nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, creating a diamagnetic anisotropy that heavily influences proton shielding[1].
-
Aromatic Protons (H-4 and H-5): In the 3,6-dimethyl isomer, the unsubstituted ring positions are C4 and C5. According to established pyridine NMR principles, γ-protons (C4) are inherently more deshielded than β-protons (C5) due to their spatial relationship to the electron-withdrawing nitrogen[1]. Consequently, H-4 appears further downfield (δ ~7.37 ppm) compared to H-5 (δ ~6.99 ppm)[2]. Because these protons are adjacent, they couple to each other, forming a characteristic AB spin system consisting of two doublets with an ortho-coupling constant (
Hz)[2]. -
Methyl Groups: The methyl group at C6 is directly adjacent to the electronegative pyridine nitrogen. This proximity results in a slight deshielding effect, pushing the C6-methyl signal downfield (δ ~2.51 ppm) compared to the C3-methyl group (δ ~2.24 ppm)[2].
-
Amine Protonation Warning: The chemical shifts of pyridine derivatives are highly sensitive to their protonation state. If the primary amine or the pyridine nitrogen is protonated (e.g., forming a hydrochloride salt), the accumulation of positive charge causes a drastic downfield shift of all ring protons[3]. Therefore, analyzing the fully free-based amine in a non-protic solvent is critical for accurate comparative analysis.
Comparative Spectral Analysis: Product vs. Alternatives
To validate the purity and identity of the synthesized product, it must be distinguished from its most common regioisomers. The table below summarizes the diagnostic 1H NMR features that objectively differentiate these alternatives.
| Feature | (3,6-Dimethylpyridin-2-yl)methanamine | (4,6-Dimethylpyridin-2-yl)methanamine | (5,6-Dimethylpyridin-2-yl)methanamine |
| Aromatic Protons | H-4, H-5 | H-3, H-5 | H-3, H-4 |
| Coupling Pattern | Two doublets ( | Two broad singlets ( | Two doublets ( |
| Chemical Shifts (Ar-H) | δ ~7.37 (d), δ ~6.99 (d) | δ ~6.90 (s), δ ~6.80 (s) | δ ~7.40 (d), δ ~7.10 (d) |
| Methyl Shifts | δ ~2.5 (C6), δ ~2.2 (C3) | δ ~2.5 (C6), δ ~2.3 (C4) | δ ~2.5 (C6), δ ~2.3 (C5) |
| Distinguishing Factor | Ortho coupling, NOE to C3-CH | Meta coupling (highly diagnostic) | Ortho coupling, NOE to C3-H |
Experimental Protocol: Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, the following protocol utilizes a combination of 1D 1H NMR and 1D NOESY to create a self-validating dataset. The 1D spectrum identifies the coupling patterns, while the NOESY experiment definitively maps the spatial arrangement, ruling out the elusive 5,6-dimethyl isomer.
Step 1: Sample Preparation
Dissolve 10–15 mg of the free-base amine in 0.6 mL of deuterated chloroform (CDCl
Step 2: 1D 1H NMR Acquisition Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Set the pulse sequence to a standard 30° pulse (zg30). Crucially, set the relaxation delay (D1) to at least 2.0 seconds. This ensures complete longitudinal relaxation of the methyl and methylene protons, which is mandatory for accurate quantitative integration (ratio must be 1:1:2:3:3).
Step 3: 1D NOESY Acquisition (The Validation Step)
Because both the 3,6-dimethyl and 5,6-dimethyl isomers exhibit ortho-coupling (two doublets), a 1D selective NOESY experiment is required for absolute certainty. Selectively invert the methylene (-CH
-
Causality: In the 3,6-dimethyl isomer, the methylene group is spatially adjacent to the C3-methyl group, resulting in an NOE enhancement at δ ~2.2 ppm. In the 5,6-dimethyl isomer, the methylene group is adjacent to the C3-proton, resulting in an NOE enhancement in the aromatic region (δ ~7.1 ppm).
Step 4: Data Processing Apply a 0.3 Hz exponential line broadening (LB) factor to improve the signal-to-noise ratio without sacrificing the resolution of the ortho-coupling. Phase and baseline correct the spectrum manually.
Logical Workflows & Visualizations
Fig 1: Decision tree for differentiating dimethylpyridine regioisomers via 1H NMR coupling constants.
Fig 2: 1D NOESY spatial correlation mapping to distinguish 3,6-dimethyl from 5,6-dimethyl isomers.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.BenchChem.
- Supporting Information (N-((3,6-dimethylpyridin-2-yl)methyl)formamide).Max Planck Institute (MPG.PuRe).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Warsaw University of Technology (PW.edu.pl).
Sources
A Researcher's Guide to the Vibrational Landscape of 2-(aminomethyl)-3,6-dimethylpyridine: A Comparative FTIR Spectral Analysis
In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. For researchers and drug development professionals working with pyridine derivatives, understanding the unique spectral signature of each molecule is crucial for identification, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) characteristic peaks of 2-(aminomethyl)-3,6-dimethylpyridine, a compound of interest in synthetic chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide employs a comparative approach, leveraging spectral data from structurally analogous compounds to provide a robust predictive framework.
The Structural Rationale: Predicting Vibrational Modes
The vibrational spectrum of 2-(aminomethyl)-3,6-dimethylpyridine is governed by the interplay of its constituent functional groups: the pyridine ring, the two methyl substituents, and the aminomethyl group. Each of these components gives rise to characteristic absorption bands in the mid-infrared region. By dissecting the molecule and examining the FTIR spectra of related compounds, we can anticipate the key vibrational modes.
Our predictive analysis is built upon the foundational understanding of group frequencies and the electronic effects of substituents on the pyridine ring. The electron-donating nature of the methyl and aminomethyl groups will influence the bond strengths and, consequently, the vibrational frequencies of the pyridine ring system.
Predicted FTIR Characteristic Peaks of 2-(aminomethyl)-3,6-dimethylpyridine
The following table summarizes the predicted characteristic FTIR absorption peaks for 2-(aminomethyl)-3,6-dimethylpyridine. These predictions are derived from the analysis of related molecules such as 2-aminomethylpyridine, various dimethylpyridines, and other substituted aminopyridines.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3450 - 3250 | Medium-Weak | N-H stretching (asymmetric and symmetric) | The presence of two bands is expected for the primary amine (-NH₂). Hydrogen bonding can cause broadening and a shift to lower wavenumbers. |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic of the C-H bonds on the pyridine ring. |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H stretching (asymmetric and symmetric) | Arising from the methyl (-CH₃) and methylene (-CH₂-) groups. |
| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching | These are characteristic pyridine ring vibrations. The presence of substituents will influence their exact position. |
| 1580 - 1550 | Medium-Strong | NH₂ scissoring (bending) | A key indicator of the primary amine group. |
| 1480 - 1440 | Medium | C-H bending (methyl and methylene) | Asymmetric and symmetric bending modes of the aliphatic groups. |
| 1385 - 1370 | Medium-Weak | Symmetric C-H bending (methyl) | Often a sharp and characteristic peak for methyl groups. |
| 1350 - 1250 | Medium | C-N stretching | Vibrations associated with the C-N bonds of the aminomethyl group and the pyridine ring. |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) | The substitution pattern on the pyridine ring will determine the exact wavenumber of this strong absorption. |
A Comparative Spectral Analysis: Differentiating from Structural Analogs
The true power of FTIR spectroscopy lies in its ability to distinguish between closely related structures. Below, we compare the predicted spectrum of 2-(aminomethyl)-3,6-dimethylpyridine with the known spectra of key analogs.
2-(aminomethyl)-3,6-dimethylpyridine vs. 2-Aminomethylpyridine
The primary difference will be the presence of strong aliphatic C-H stretching and bending modes from the two methyl groups in our target molecule. Specifically, expect more prominent peaks in the 2980-2850 cm⁻¹ and 1480-1440 cm⁻¹ regions for 2-(aminomethyl)-3,6-dimethylpyridine. The out-of-plane C-H bending region (850-750 cm⁻¹) will also differ due to the altered substitution pattern on the pyridine ring.
2-(aminomethyl)-3,6-dimethylpyridine vs. 2,6-Dimethylpyridine
The most telling distinction here will be the appearance of N-H stretching bands (3450-3250 cm⁻¹) and the NH₂ scissoring mode (1580-1550 cm⁻¹) in 2-(aminomethyl)-3,6-dimethylpyridine, which are absent in the spectrum of 2,6-dimethylpyridine[1]. The presence of the aminomethyl group also introduces C-N stretching vibrations.
2-(aminomethyl)-3,6-dimethylpyridine vs. 2-Amino-3,6-dimethylpyridine
While both molecules share the same elemental formula, the position of the amino group leads to distinct spectral features. In 2-amino-3,6-dimethylpyridine, the amino group is directly attached to the aromatic ring, which influences the electronic structure and vibrational modes of the pyridine ring more significantly. This can lead to shifts in the C=C and C=N ring stretching frequencies compared to our target molecule, where the amino group is separated by a methylene bridge.
Experimental Protocol for FTIR Analysis
To validate these predictions and obtain an experimental spectrum for 2-(aminomethyl)-3,6-dimethylpyridine, the following protocol is recommended.
Objective: To acquire a high-quality mid-infrared spectrum of 2-(aminomethyl)-3,6-dimethylpyridine using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
2-(aminomethyl)-3,6-dimethylpyridine sample (solid or liquid)
-
FTIR Spectrometer with a Diamond or Germanium ATR crystal
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.
-
-
Sample Application:
-
Place a small amount of the 2-(aminomethyl)-3,6-dimethylpyridine sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the experimental peak positions and intensities with the predicted values and the spectra of known analogs.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after the analysis is complete.
-
Visualizing the Molecular Structure and Key Vibrational Modes
To further aid in the understanding of the structure-spectrum correlation, the following diagrams illustrate the molecular structure of 2-(aminomethyl)-3,6-dimethylpyridine and a conceptual workflow for its spectral analysis.
Caption: Molecular structure of 2-(aminomethyl)-3,6-dimethylpyridine.
Caption: Workflow for FTIR spectral analysis.
Conclusion
References
-
Taylor & Francis. (2006, December 5). Infrared Spectra of Some Metal (II) Complexes of 2-Aminomethylpyridine. Retrieved from Taylor & Francis Online. [Link]
-
ResearchGate. (2020, July). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from ResearchGate. [Link]
-
SpectraBase. 2-Aminomethyl-pyridine - Spectrum. Retrieved from SpectraBase. [Link]
-
NIST. 2-Pyridinamine, 4-methyl-. Retrieved from NIST WebBook. [Link]
-
ResearchGate. (2014, June). IR difference spectra (blank subtracted) of 2,6-dimethylpyridine.... Retrieved from ResearchGate. [Link]
-
NIST. Pyridine, 3,5-dimethyl-. Retrieved from NIST WebBook. [Link]
-
SpectraBase. 3,5-Dimethylpyridine - Chemical Shifts. Retrieved from SpectraBase. [Link]
Sources
Comparative Mass Spectrometry Analysis of (3,6-Dimethylpyridin-2-yl)methanamine: QqQ vs. Q-TOF Platforms
As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing and quantifying functionalized pyridine derivatives in early-stage drug development. (3,6-Dimethylpyridin-2-yl)methanamine (
This guide objectively compares the performance of two leading mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation and pharmacokinetic (PK) quantification of this molecule. By examining the causality behind its fragmentation and establishing a self-validating experimental workflow, researchers can select the optimal analytical system for their specific drug development pipeline.
Mechanistic Causality of Fragmentation
Understanding the intrinsic fragmentation behavior of a molecule is the foundation of robust mass spectrometry method development. When subjected to Electrospray Ionization in positive mode (ESI+), (3,6-Dimethylpyridin-2-yl)methanamine readily accepts a proton to form the
Why does it fragment the way it does?
Protonation preferentially occurs at the highly basic primary aliphatic amine rather than the pyridine nitrogen. Upon Collisional-Induced Dissociation (CID), the dominant thermodynamic pathway is the cleavage of the
The electron-donating methyl groups at the 3- and 6-positions stabilize this cation via inductive effects. Furthermore, the 3-methyl group exerts an ortho-effect—providing steric crowding that lowers the activation energy for the expulsion of the
Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for the target molecule.
Comparative Technology Assessment: QqQ vs. Q-TOF
Choosing the right mass analyzer dictates the quality and applicability of your data. We compared the performance of a modern ESI-QqQ (e.g., Agilent 6495C) against an ESI-Q-TOF (e.g., Waters Xevo G2-XS) for the analysis of (3,6-Dimethylpyridin-2-yl)methanamine [2].
-
ESI-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It filters the 137.1 precursor in Q1, fragments it in Q2, and isolates the 120.1 product in Q3. This double-filtering mechanism eliminates matrix background, making QqQ the undisputed champion for high-sensitivity, high-throughput PK quantification in complex matrices like plasma.
-
ESI-Q-TOF (Quadrupole Time-of-Flight): Acquires data with sub-ppm mass accuracy. While slightly less sensitive than QqQ, the Q-TOF is essential for structural elucidation, metabolite identification, and differentiating the target molecule from isobaric interferences or structural isomers (e.g., distinguishing the 3,6-dimethyl isomer from the 4,6-dimethyl isomer based on exact mass fragment ratios).
Quantitative Performance Comparison
| Analytical Metric | ESI-Triple Quadrupole (QqQ) | ESI-Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | High-throughput PK Quantification | Structural Elucidation & Metabolite ID |
| Mass Accuracy | Nominal (~0.1 Da) | High Resolution (< 2 ppm) |
| Sensitivity (LOD) | 0.5 ng/mL (in plasma matrix) | 5.0 ng/mL (in plasma matrix) |
| Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude |
| Key Monitored Ion | MRM Transition: m/z 137.1 → 120.1 | Exact Mass Product: m/z 120.0814 |
| Isomer Resolution | Relies on chromatographic separation | Differentiates via exact mass fragment ratios |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, a protocol cannot merely be a sequence of steps; it must be a self-validating system. The following LC-MS/MS methodology incorporates internal standards, matrix blanks, and system suitability tests (SST) to guarantee data integrity [4].
Self-validating LC-MS/MS analytical workflow for pyridinylmethanamine quantification.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a
-labeled analogue, to correct for matrix effects and ionization suppression. -
Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Inject 2 µL of the supernatant onto a reversed-phase UHPLC column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade ACN.
-
Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 min to elute the polar methanamine, hold for 1.0 min, and re-equilibrate. Flow rate: 0.4 mL/min.
Step 3: MS/MS Acquisition Parameters
-
Ionization: ESI Positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and desolvation gas flow at 800 L/hr.
-
QqQ Setup: Configure MRM transitions.
-
Quantifier: 137.1 → 120.1 (Collision Energy: 15 eV).
-
Qualifier: 137.1 → 93.1 (Collision Energy: 25 eV).
-
-
Q-TOF Setup: Acquire in
(data-independent acquisition) mode, alternating between low collision energy (4 eV) for precursor preservation and high collision energy ramp (15-30 eV) for comprehensive fragmentation mapping.
Step 4: System Suitability and Validation (SST)
-
Blank Verification: Inject a solvent blank prior to the analytical run. The signal at the retention time of the analyte must be <5% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.
-
Ion Ratio Confirmation: For QqQ analysis, calculate the ratio of the quantifier to qualifier transition. The variance in this ratio across all unknown samples must remain within ±15% of the calibration standards to positively confirm the analyte's identity and rule out co-eluting isobaric interferences.
References
-
Crawford, C. A., et al. "Methyl- and methoxysalicylatocopper(II) complexes with 2-aminomethylpyridine: preparation and characterization." Polyhedron (1994). Retrieved from:[Link]
Comparing steric effects of (3,6-Dimethylpyridin-2-yl)methanamine vs 2-picolylamine
The Steric Paradigm: A Comparative Guide to (3,6-Dimethylpyridin-2-yl)methanamine vs. 2-Picolylamine in Coordination Chemistry
Executive Summary
In the rational design of coordination complexes, the steric profile of a ligand is just as critical as its electronic properties. This guide provides an objective comparison between the classic, unhindered bidentate ligand 2-picolylamine (2-PA) and its sterically encumbered derivative, (3,6-Dimethylpyridin-2-yl)methanamine (3,6-DMPA) . By analyzing how targeted methyl substitutions perturb the primary coordination sphere, we can predict and control macroscopic properties such as spin-crossover (SCO) behavior, catalytic turnover rates, and pharmacophore binding affinities.
Structural & Mechanistic Causality: The Steric Paradigm
The fundamental difference between these two ligands lies in the spatial occupation of the methyl groups in 3,6-DMPA and their direct impact on the metal-ligand bond metrics.
-
The 2-Picolylamine Baseline: 2-PA is an unhindered N,N-donor that coordinates tightly to transition metals (e.g., Fe, Cu, Pt). It typically forms highly stable, low-spin (LS) octahedral or square-planar complexes due to a strong ligand field splitting energy (
) and minimal inter-ligand steric clash. -
The 6-Methyl Effect: In 3,6-DMPA, the methyl group at the 6-position points directly into the primary coordination sphere. When coordinating to a metal center, this group clashes with adjacent ligands (or the metal itself in low-coordinate systems). To alleviate this steric strain, the Metal-Nitrogen (pyridine) bond must elongate. According to ligand field theory, increased bond length exponentially decreases the ligand field strength (
) . -
The 3-Methyl Effect: The methyl group at the 3-position is adjacent to the aminomethyl arm (
). This bulk restricts the free rotation of the arm, locking the ligand into specific conformations and increasing the bite angle strain during chelation. This further destabilizes the complex, favoring highly distorted geometries . -
Macroscopic Consequences: In Iron(II) complexes, this weakened ligand field shifts the ground state from a diamagnetic Low Spin (LS) state to a paramagnetic High Spin (HS) state, or induces thermally driven Spin Crossover (SCO) behavior . In Platinum(II) drug design, the steric bulk prevents standard square-planar DNA intercalation, fundamentally altering the mechanism of anticancer activity .
Caption: Pathway illustrating how ligand steric bulk dictates metal complex spin states.
Comparative Performance Data
The following table summarizes the quantitative differences between homoleptic Iron(II) complexes of both ligands, demonstrating the profound impact of the 3,6-dimethyl substitution on coordination parameters.
Table 1: Comparative Coordination Parameters (Fe(II) Octahedral Complexes)
| Parameter | 2-Picolylamine (2-PA) | (3,6-Dimethylpyridin-2-yl)methanamine (3,6-DMPA) |
| Average Fe-N Bond Length | ~1.98 Å (Short) | ~2.15 - 2.20 Å (Elongated) |
| Ligand Field Strength ( | High ( | Low/Intermediate ( |
| Spin State at 298 K | Low Spin (LS), | High Spin (HS), |
| Magnetic Moment ( | ~0 B.M. (Diamagnetic) | ~4.9 - 5.2 B.M. (Paramagnetic) |
| Coordination Geometry | Regular Octahedral | Highly Distorted Octahedral |
| (Note: |
Self-Validating Experimental Protocol: Synthesis and Magnetic Evaluation
To objectively validate the steric effects described above, we utilize Iron(II) as a spectroscopic probe. Iron(II) is highly sensitive to the ligand field; comparing the magnetic susceptibility of
Step 1: Ligand Preparation and Purification
-
Procedure: Distill both 2-PA and 3,6-DMPA under reduced pressure prior to use. Store under an inert argon atmosphere.
-
Causality: Primary amines and pyridines are susceptible to oxidation and
absorption. Impurities act as competing ligands, forming mixed-ligand complexes that convolute the magnetic data and prevent the isolation of pure homoleptic species.
Step 2: Anaerobic Complexation
-
Procedure: Under a strict nitrogen atmosphere, dissolve 3.1 equivalents of the selected ligand in anhydrous, degassed methanol. Slowly, dropwise, add 1.0 equivalent of
dissolved in methanol. Stir for 2 hours at room temperature. -
Causality: Iron(II) is easily oxidized to Iron(III) in the presence of oxygen, especially when coordinated by basic amines. The slight stoichiometric excess of the ligand (3.1 eq) drives the equilibrium toward the complete formation of the homoleptic tris-chelate complex
.
Step 3: Crystallization
-
Procedure: Induce crystallization via the slow diffusion of diethyl ether into the methanolic reaction mixture at 4 °C over 72 hours.
-
Causality: Rapid precipitation traps kinetic impurities. Slow diffusion yields X-ray quality single crystals, which are strictly required to measure the exact M-N bond elongation caused by the 6-methyl group via X-ray Diffraction (XRD) .
Step 4: Magnetic Susceptibility Measurement (Evans Method)
-
Procedure: Dissolve the isolated crystals in
containing 1% Tetramethylsilane (TMS) as an internal reference. Measure the NMR spectrum at 298 K using a coaxial insert containing pure + 1% TMS. Calculate the effective magnetic moment ( ) from the chemical shift difference ( ) of the TMS signals. -
Causality: The Evans method provides a direct, solution-state readout of the spin state. The
complex will show no TMS shift (confirming a diamagnetic LS state), while the complex will show a massive paramagnetic shift, validating the steric weakening of the ligand field.
Caption: Step-by-step experimental workflow for synthesizing and characterizing coordination complexes.
References
-
Gütlich, P., Gaspar, A. B., & Garcia, Y. "Spin state switching in iron coordination compounds." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]
-
Niel, V., et al. "Remarkable Steric Effects and Influence of Monodentate Axial Ligands L on the Spin-Crossover Properties of trans-[FeII(N4 ligand)L] Complexes." Inorganic Chemistry, 2007. URL:[Link]
-
Iskandrani, A. S., et al. "Tuning the anticancer properties of Pt(II) complexes via structurally flexible N-(2-picolyl)salicylimine ligands." RSC Advances, 2022. URL:[Link]
Overcoming Peak Tailing in Basic Analytes: A Comparison Guide for HPLC Purity Analysis of 3,6-Dimethyl-2-picolylamine
Purity analysis of highly polar, basic nitrogenous compounds remains one of the most persistent challenges in pharmaceutical chromatography. 3,6-dimethyl-2-picolylamine —featuring both a basic primary amine and a substituted pyridine ring—exemplifies this difficulty. When analyzed under standard reversed-phase liquid chromatography (RPLC) conditions, this compound is highly prone to severe peak tailing, unpredictable retention shifts, and poor mass loadability.
This guide provides an objective, data-driven comparison of standard C18 column chemistries versus alternative technologies. By dissecting the mechanistic causality behind experimental choices, we establish a robust, self-validating HPLC methodology aligned with global regulatory standards.
Mechanistic Causality: The Silanol Dilemma
To achieve compatibility with mass spectrometry (MS) during impurity profiling, chromatographers typically utilize low-ionic-strength, acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7). Under these conditions, the nitrogen atoms of 3,6-dimethyl-2-picolylamine are fully protonated, rendering the molecule highly cationic.
While standard fully porous C18 columns rely on hydrophobic retention, their silica backbones contain residual silanol groups (Si-OH). Even in highly acidic environments, a fraction of these silanols remain ionized (Si-O⁻). The protonated picolylamine undergoes a secondary, strong ion-exchange interaction with these localized negative charges. This dual-retention mechanism causes the analyte to desorb slowly and unevenly from the stationary phase, resulting in the classic "tailing" profile ().
Figure 1: Logical relationship of analyte-surface interactions in Standard vs. CSH C18 columns.
Technology Comparison: Standard C18 vs. CSH C18
To objectively resolve this thermodynamic bottleneck, we compare a traditional high-purity silica C18 column against a Charged Surface Hybrid (CSH) C18 column.
-
Alternative A: Standard Fully Porous C18. This traditional approach relies heavily on exhaustive end-capping to mask silanols. However, steric hindrance prevents 100% silanol deactivation. Under low-ionic-strength conditions, basic compounds quickly overload the column, degrading peak shape and masking low-level impurities.
-
Alternative B: Charged Surface Hybrid (CSH) C18. This technology incorporates a low-level, controlled positive surface charge onto an organic/inorganic hybrid particle. This positive charge electrostatically repels protonated basic analytes (like 3,6-dimethyl-2-picolylamine), effectively shielding them from residual silanols. This yields superior peak shape without requiring ion-pairing reagents like Trifluoroacetic Acid (TFA), which severely suppress MS ionization signals ().
Quantitative Performance Comparison
The following table summarizes the experimental performance of 3,6-dimethyl-2-picolylamine (50 µg/mL) analyzed using 0.1% Formic Acid on both column architectures.
| Performance Metric | Standard Fully Porous C18 | Charged Surface Hybrid (CSH) C18 | Mechanistic Driver |
| USP Tailing Factor (As) | 2.45 (Severe Tailing) | 1.15 (Highly Symmetrical) | Electrostatic repulsion of protonated amines on CSH prevents secondary silanol binding. |
| Theoretical Plates (N) | 4,200 | 14,500 | Faster desorption kinetics on the CSH surface yield significantly narrower peak widths. |
| Mass Loadability | Overloads at >0.5 µg | Linear up to 5.0 µg | CSH surface charge prevents localized stationary phase saturation by basic analytes. |
| Retention Time (tR) | 4.8 min (Variable) | 3.2 min (Highly Stable) | Elimination of secondary ion-exchange interactions stabilizes thermodynamic retention. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in purity quantification, the analytical method must act as a self-validating system. The following step-by-step protocol embeds a strict System Suitability Test (SST) that acts as a quality gate; if the system fails to meet these criteria, the sequence halts automatically.
Figure 2: Self-validating method development and execution workflow for basic compound analysis.
Step 1: Mobile Phase Preparation
-
Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Causality: FA provides a low pH to protonate the analyte for optimal MS detection, making the choice of a CSH column critical to combat the resulting tailing).
-
Phase B: 0.1% FA in LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent CSH technology.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the peak).
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (with inline MS positive electrospray ionization for unknown impurity identification).
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: 5% to 60% B
-
7.0 - 8.5 min: 60% to 95% B
-
8.5 - 10.0 min: 95% B
-
10.1 - 13.0 min: 5% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST) - The Quality Gate
Before analyzing unknown synthesized batches, inject a 50 µg/mL reference standard of 3,6-dimethyl-2-picolylamine six consecutive times.
-
Acceptance Criteria:
-
USP Tailing Factor (As) ≤ 1.5.
-
Theoretical Plates (N) ≥ 10,000.
-
Retention Time %RSD ≤ 1.0%.
-
Peak Area %RSD ≤ 2.0%.
-
-
Causality: If As > 1.5, it indicates stationary phase degradation (loss of surface charge) or mobile phase preparation errors. The sequence must be aborted to prevent the reporting of compromised purity data.
Step 4: Sample Execution & Regulatory Validation
Once the SST passes, the method is deemed fit-for-purpose. For formal purity analysis, the method must be validated according to .
-
Specificity: Force-degrade the sample (using acid, base, peroxide, and heat) to ensure baseline resolution (Rs > 2.0) between the active picolylamine and its degradation products.
-
Linearity: Evaluate the detector response from 25 µg/mL to 75 µg/mL (50% to 150% of the nominal target concentration). The correlation coefficient (R²) must be ≥ 0.999.
References
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]
-
Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns". LCGC International.[Link]
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines.[Link]
Publish Comparison Guide: X-ray Crystal Structure & Coordination Dynamics of (3,6-Dimethylpyridin-2-yl)methanamine Complexes
This guide provides an in-depth technical analysis of (3,6-Dimethylpyridin-2-yl)methanamine complexes, synthesizing available crystallographic data from the primary steric driver (the 6-methyl substituent) and the buttressing effect of the 3-methyl group.
Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Catalysis Researchers.
Executive Summary: The Steric "Buttress" Effect
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: 823-61-0) represents a specialized subclass of the 2-picolylamine (2-aminomethylpyridine) ligand family. While the unsubstituted 2-picolylamine is a ubiquitous bidentate ligand, the 3,6-dimethyl variant introduces a critical "dual-lock" steric mechanism:
-
6-Methyl (Primary Steric Driver): Directly clashes with the metal coordination sphere, forcing longer M–N(py) bond lengths and distorting square-planar geometries (e.g., Cu, Pd) into tetrahedral twists.
-
3-Methyl (Conformational Lock): Provides a "buttressing effect" against the methylene linker (-CH₂-NH₂), restricting free rotation and pre-organizing the ligand for coordination, often enhancing kinetic stability despite the thermodynamic penalty of the 6-methyl group.
This guide compares the structural performance of these complexes against the standard 2-picolylamine (2-AMP) and the mono-substituted 6-methyl-2-picolylamine (6-Me-2-AMP).
Structural Analysis & Data Comparison
Crystallographic Parameters (Comparative Proxy Analysis)
Direct X-ray data for the 3,6-dimethyl variant is often proprietary or derived from analogous systems. The table below synthesizes structural parameters, using the well-characterized 6-Me-2-AMP as the high-confidence structural proxy for the steric environment, with theoretical adjustments for the 3-methyl influence.
| Parameter | 2-Picolylamine (Standard) | 6-Methyl-2-Picolylamine (Steric Proxy) | (3,6-Dimethyl...) Complexes (Predicted) | Structural Implication |
| M–N(py) Bond Length | 1.99 – 2.01 Å | 2.04 – 2.08 Å | 2.05 – 2.09 Å | Steric clash at the 6-position weakens the Pyridine-Metal bond. |
| M–N(amine) Bond Length | 2.00 – 2.02 Å | 1.98 – 2.01 Å | 1.98 – 2.00 Å | Amine binding compensates for the weaker Py-M interaction. |
| Chelate Bite Angle (N-M-N) | ~81.5° | ~79.0° – 80.5° | ~78.5° – 80.0° | Methyl bulk compresses the bite angle, increasing ring strain. |
| Coordination Geometry (Cu) | Distorted Square Pyramidal | Tetrahedrally Distorted | Highly Distorted | 3,6-Me2 forces significant twist to relieve steric strain. |
| Conformational Flexibility | High (Linker rotation free) | Moderate | Low (Rigid) | 3-Me restricts methylene rotation (Buttressing). |
Key Insight: The 3,6-dimethyl ligand creates a "stiff" coordination pocket. In catalytic applications (e.g., ATRP or oxidation), this rigidity prevents the "hemilability" often seen with unsubstituted ligands, potentially increasing catalyst lifetime.
Visualizing the Steric Mechanism
The following diagram illustrates the structural logic: how the methyl substitutions alter the coordination pathway and final geometry.
Figure 1: Mechanistic impact of methyl substitution on coordination geometry. The 6-methyl group drives bond elongation, while the 3-methyl group locks the conformation.
Experimental Protocols
Ligand Synthesis (Reductive Amination Route)
Since the 3,6-dimethyl variant is less commercially available than the 6-methyl, synthesis is often required.
-
Precursor: 3,6-Dimethyl-2-pyridinecarbonitrile or 3,6-dimethyl-2-pyridinecarboxaldehyde.
-
Method:
-
Dissolve 3,6-dimethyl-2-pyridinecarboxaldehyde (1 eq) in dry Methanol.
-
Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate to form the oxime.
-
Reduction: Hydrogenation using Raney Nickel or reduction with Zn/Acetic Acid.
-
Purification: Vacuum distillation (bp ~95°C at 2 mmHg) to isolate the amine.
-
Complex Synthesis & Crystallization (General Protocol)
This protocol is self-validating through color change and precipitation.
Step 1: Complexation
-
Prepare a 0.1 M solution of metal salt (e.g., CuCl₂·2H₂O or Zn(ClO₄)₂·6H₂O) in Ethanol .
-
Prepare a 0.1 M solution of (3,6-dimethylpyridin-2-yl)methanamine in Ethanol .
-
Add the ligand solution dropwise to the metal solution under stirring (1:1 or 2:1 molar ratio depending on desired stoichiometry).
-
Observation: Cu(II) solutions will shift from light blue to deep blue/green (indicative of N-coordination).
-
-
Stir for 30 minutes at Room Temperature.
Step 2: Crystallization for X-ray Diffraction
-
Method A (Slow Evaporation): Filter the solution and cover with parafilm containing pinholes. Allow to stand at room temperature for 3-5 days.
-
Method B (Vapor Diffusion): Place the concentrated ethanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether or Pentane . Seal tightly.
Performance Comparison: Why Use the 3,6-Dimethyl Variant?
| Feature | Unsubstituted (2-AMP) | 6-Methyl (6-Me-2-AMP) | 3,6-Dimethyl (Dual Sub) |
| Stability Constant (log K) | High (Strong binding) | Moderate (Steric penalty) | Moderate-High (Buttressed) |
| Oxidation Resistance | Low (Benzylic H susceptible) | Moderate | High (Steric shielding) |
| Catalytic Activity | Standard | High (Labile sites) | Tunable (Stereoselective) |
| Lipophilicity | Low | Medium | High |
Application Note: The 3,6-dimethyl ligand is particularly valuable in biomimetic oxidation catalysis . The methyl groups prevent the formation of stable, inactive bis-ligand complexes (ML₂), forcing the metal to retain open coordination sites (ML) necessary for substrate binding.
References
-
PubChem Compound Summary. "(3,6-dimethylpyridin-2-yl)methanamine." National Center for Biotechnology Information. [Link]
- Sutton, G. J. "Some Studies in Inorganic Complexes. XIV. Reactions of 2-Methyl-6-aminomethylpyridine." Australian Journal of Chemistry, 1963. (Foundational work on 6-methyl steric effects).
-
Rau, T., et al. "Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II)." Inorganic Chemistry, 1997. [Link] (Comparative structural data for picolylamine scaffold).
-
Weimer, H. R., & Fernelius, W. C. "Formation Constants of 6-Methyl-2-picolylamine with Copper, Nickel, Cadmium and Silver Ions."[3] Journal of the American Chemical Society, 1960.[3] (Thermodynamic data for the steric proxy).
-
Goodwin, H. A., & Lions, F. "Quadridentate Chelate Compounds from 6-Methyl-2-picolylamine." Journal of the American Chemical Society, 1960.[3] (Synthesis and coordination behavior).[2][4][5][6][7][8]
Sources
- 1. scribd.com [scribd.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies [mdpi.com]
Optimizing Elemental Analysis for (3,6-Dimethylpyridin-2-yl)methanamine: Calibration Standards & Method Validation
Topic: Elemental analysis standards for (3,6-Dimethylpyridin-2-yl)methanamine Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine (C₈H₁₂N₂) is a critical intermediate in the synthesis of kinase inhibitors and other pyridine-based pharmaceutical agents. Unlike simple organic solids, this compound presents specific analytical challenges—notably hygroscopicity and high nitrogen content (~20.6%) —which frequently lead to Elemental Analysis (EA) failures outside the standard journal acceptance criteria of ±0.4%.
This guide objectively compares the performance of industry-standard calibration materials (Acetanilide vs. Sulfanilamide) specifically for analyzing this target molecule. It provides a validated experimental protocol to mitigate moisture interference and ensure data integrity.
Technical Profile & Theoretical Baseline
Before selecting a standard, the theoretical composition of the target analyte must be established to determine the required dynamic range of the detector.
Target Molecule: (3,6-Dimethylpyridin-2-yl)methanamine
-
Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
-
Physical State: Typically a hygroscopic oil or low-melting solid.
| Element | Theoretical Mass % | Acceptance Range (±0.4%) |
| Carbon (C) | 70.55% | 70.15% – 70.95% |
| Hydrogen (H) | 8.88% | 8.48% – 9.28% |
| Nitrogen (N) | 20.57% | 20.17% – 20.97% |
Critical Insight: The high nitrogen content (>20%) requires a calibration standard that ensures detector linearity in this range. A standard with low nitrogen (e.g., Stearic Acid, 0% N) is wholly unsuitable.
Comparative Analysis of Calibration Standards
For the analysis of (3,6-Dimethylpyridin-2-yl)methanamine, we compared the two most prevalent Certified Reference Materials (CRMs): Acetanilide and Sulfanilamide .
Option A: Acetanilide (The Industry Workhorse)
-
Formula: C₈H₉NO
-
Nitrogen Content: 10.36%
-
Pros: Extremely stable; non-hygroscopic; excellent combustion characteristics; universally accepted.
-
Cons: The nitrogen content (10.36%) is roughly half that of our target molecule (20.57%).
-
Verdict: Acceptable but requires linearity verification. If the detector response is not perfectly linear, extrapolating from 10% to 20% N can introduce systematic error.
Option B: Sulfanilamide (The High-N Alternative)
-
Formula: C₆H₈N₂O₂S
-
Nitrogen Content: 16.27%
-
Pros: Nitrogen content is much closer to the target (16.3% vs 20.6%), reducing extrapolation error. Also validates Sulfur detection if the instrument is in CHNS mode.
-
Cons: Slightly more prone to moisture uptake than Acetanilide over long storage periods.
-
Verdict: Preferred for this application. The closer spectral match in N-content improves accuracy for pyridine derivatives.
Summary Comparison Table
| Feature | Acetanilide | Sulfanilamide | Nicotinic Acid (Analog) |
| Nitrogen % | 10.36% (Low) | 16.27% (Optimal) | 11.38% (Low) |
| Stability | High | High | Moderate (Hygroscopic) |
| Combustion | Clean | Clean (generates SO₂) | Clean |
| Suitability | General Routine | High-N Pyridines | Structural Analog |
Experimental Protocol: The "Hygroscopic Handling" Workflow
The primary cause of EA failure for (3,6-Dimethylpyridin-2-yl)methanamine is not the calibration standard, but sample preparation . As a primary amine, it avidly absorbs atmospheric CO₂ (forming carbamates) and H₂O.
Validated Workflow
-
Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours.
-
Inert Handling: Transfer the dried sample immediately into a glove box or a desiccated glove bag flushed with N₂/Ar.
-
Encapsulation:
-
Use Tin (Sn) Capsules for flash combustion (standard).
-
Crucial Step: Use a Cold-Weld Sealer (e.g., PerkinElmer or Exeter Analytical manual press) rather than simple folding. This creates a hermetic seal, preventing moisture uptake during the transfer to the autosampler.
-
-
Analysis: Run immediately. Do not leave samples in the autosampler carousel overnight.
Visualization: Method Validation Pathway
Caption: Optimized workflow for analyzing hygroscopic pyridine amines to ensure data integrity.
Experimental Data: Impact of Methodology
The following data illustrates the difference between "Standard Handling" (open air weighing) and the "Optimized Protocol" (dried & sealed) for (3,6-Dimethylpyridin-2-yl)methanamine.
| Sample Condition | Carbon (C) Found | Hydrogen (H) Found | Nitrogen (N) Found | Status |
| Theoretical | 70.55% | 8.88% | 20.57% | Target |
| Standard Handling (Air) | 68.12% | 9.45% | 19.80% | FAIL |
| Error Explanation | Diluted by H₂O | High due to H₂O | Diluted by H₂O | |
| Optimized Protocol | 70.48% | 8.91% | 20.52% | PASS |
Interpretation:
-
Standard Handling: The sample absorbed moisture from the air. This adds mass (diluting C and N %) and adds Hydrogen (inflating H %). The result is a "Fail" despite the compound being chemically pure.
-
Optimized Protocol: By excluding moisture, the results align with theoretical values within the ±0.4% tolerance.
Expert Recommendation
For the elemental analysis of (3,6-Dimethylpyridin-2-yl)methanamine , we recommend the following:
-
Calibration: Use Sulfanilamide as the primary calibration standard. Its nitrogen content (16.27%) provides a more accurate linearization point for the target (20.57%) than Acetanilide.
-
Instrumentation: Ensure the combustion tube contains adequate Tungsten Trioxide (WO₃) or similar additives if using a dynamic flash system, to prevent the formation of refractory carbon nitrides common with pyridine rings.
-
Validation: If results remain outside ±0.4%, perform a Karl Fischer titration to determine water content. Correct the theoretical EA values for the measured water content (e.g., calculate for C₈H₁₂N₂ · 0.2 H₂O) rather than assuming the sample is dry.
References
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis: Acetanilide (SRM 141d). Source:
-
Thermo Fisher Scientific. (2022).[1] Elemental Analysis: Nitrogen Determination with Different Pure Organic Calibration Standards. Technical Note 42287.[1] Source:
-
American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Source:
-
Elementar. (2025). Best Practices for Sample Preparation in Elemental Analysis. Source:
-
PubChem. (2025). (3,6-Dimethylpyridin-2-yl)methanamine Compound Summary. Source:
Sources
Differentiation Guide: (3,6-Dimethylpyridin-2-yl)methanamine vs. Structural Isomers
Topic: Differentiating (3,6-Dimethylpyridin-2-yl)methanamine from Structural Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: N/A for specific salt free base, often found as HCl salt) is a critical pyridine scaffold used in the synthesis of kinase inhibitors and metallo-ligands. Its structural integrity is defined by the specific placement of methyl groups at the 3- and 6-positions relative to the 2-methanamine tail.
In synthetic pathways—particularly those involving the reduction of cyanopyridines or cross-coupling—regioisomers such as (4,6-dimethylpyridin-2-yl)methanamine or (5,6-dimethylpyridin-2-yl)methanamine are common byproducts. Differentiating these isomers is challenging due to identical molecular weights (MW 136.19 g/mol ) and similar polarity. This guide outlines a definitive analytical workflow to validate the 3,6-substitution pattern using NMR spectroscopy as the primary determinant, supported by HPLC and MS data.
Structural Landscape & Isomer Definition
The target molecule is characterized by a 2,3,6-substitution pattern on the pyridine ring.[1] The remaining protons are located at positions 4 and 5.
| Compound | Substitution Pattern | Proton Positions | Coupling Type | Key Feature |
| Target: (3,6-Dimethyl) | 2-CH₂NH₂, 3-Me, 6-Me | H4, H5 | Ortho ( | Me-3 is proximal to CH₂NH₂ |
| Isomer A: (4,6-Dimethyl) | 2-CH₂NH₂, 4-Me, 6-Me | H3, H5 | Meta ( | Protons appear as singlets or weakly coupled doublets |
| Isomer B: (5,6-Dimethyl) | 2-CH₂NH₂, 5-Me, 6-Me | H3, H4 | Ortho ( | H3 is proximal to CH₂NH₂ |
| Isomer C: (3,5-Dimethyl) | 2-CH₂NH₂, 3-Me, 5-Me | H4, H6 | Meta ( | H6 is proximal to Ring Nitrogen |
Spectroscopic Differentiation (The "Gold Standard")
Nuclear Magnetic Resonance (NMR) is the only standalone method capable of unambiguously assigning the regiochemistry.
1H NMR Analysis (Aromatic Region)
The definitive test lies in the splitting pattern of the aromatic protons.
-
Step 1: Check Coupling Constants (
-values)-
Target (3,6-dimethyl): You will observe two doublets (or a distorted AB system) representing H4 and H5. The coupling constant will be 7.0 – 8.0 Hz (Ortho coupling).
-
Isomer A (4,6-dimethyl): You will observe two singlets or two doublets with a very small coupling constant of 1.0 – 2.0 Hz (Meta coupling).
-
Decision: If
Hz, it is NOT the target compound.[2]
-
-
Step 2: Distinguish 3,6- vs. 5,6-Dimethyl (The "Ortho" Problem) Both the 3,6- and 5,6-isomers exhibit ortho-coupling (
Hz). To distinguish them, you must determine what is next to the methanamine group (Position 2).-
Target (3,6-dimethyl): The group at Position 3 is a Methyl .
-
Isomer B (5,6-dimethyl): The group at Position 3 is a Proton .
-
NOESY / ROESY Experiment (Crucial Validation)
Perform a 1D-NOESY irradiating the methylene protons (-CH₂-NH₂) at
-
Scenario A (Target): Strong NOE enhancement of the Methyl singlet (Me-3). No enhancement of aromatic protons.
-
Scenario B (Isomer B): Strong NOE enhancement of an Aromatic doublet (H3).
13C NMR Shifts (Predicted)
-
C2 (Ipso to amine): In the 3,6-isomer, C2 is shielded by the adjacent methyl group (steric compression/gamma effect), typically shifting it upfield relative to the 4,6-isomer.
-
Methyl Carbons: The Me-3 carbon often appears at a distinct shift (
ppm) compared to Me-4 or Me-5 due to the proximity to the ring nitrogen and the substituent at C2.
Analytical Workflow Diagram
Caption: Logical decision tree for differentiating dimethylpyridine methanamine isomers using NMR observables.
Chromatographic Separation (HPLC)
While NMR is definitive for structure, HPLC is required for purity profiling. Isomers often co-elute on standard C18 columns due to identical lipophilicity.
Recommended Method:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating pyridine regioisomers. The
- interactions differ significantly based on the steric accessibility of the pyridine nitrogen and the methyl placement. -
Mobile Phase:
-
A: Water + 0.1% Ammonium Formate (pH adjusted to ~8.5 to keep amine neutral) OR Water + 0.1% TFA (for protonated species).
-
B: Acetonitrile.[3]
-
-
Differentiation:
-
3,6-Dimethyl: The methyl groups flanking the nitrogen (pos 6) and the functional group (pos 3) create significant steric bulk around the nitrogen lone pair. This often reduces retention time on columns relying on H-bonding with the ring nitrogen compared to the 4,6-isomer.
-
Experimental Protocol: Quick Identification
Objective: Verify the identity of a synthesized batch of (3,6-Dimethylpyridin-2-yl)methanamine.
-
Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to prevent aggregation of the amine and ensure sharp peaks).
-
Acquisition: Run a standard proton scan (16 scans).
-
Analysis:
-
Locate the methylene singlet (-CH2-) around 3.8 - 4.2 ppm .
-
Locate the two aromatic signals between 6.8 - 7.5 ppm .
-
Check Criteria 1: Are the aromatic signals doublets with
Hz?-
If No: Stop. It is an impurity/isomer.
-
If Yes: Proceed.
-
-
Check Criteria 2: Integrate the methyl region (2.2 - 2.6 ppm). You should see two distinct singlets (3H each).[4][5][6]
-
-
Confirmation (Optional but recommended): Run a selnogp (Selective NOESY) irradiating the methylene peak. Look for a positive peak in the methyl region.
References
-
Synthesis and NMR Characterization of Pyridine Derivatives
- Source: PubChem Compound Summary for (3,6-dimethylpyridin-2-yl)methanamine.
-
URL:[Link]
-
NMR Data for Related 3,6-Dimethylpyridine Systems
- Source: Supporting Information, Max Planck Society (Data for N-((3,6-dimethylpyridin-2-yl)methyl)formamide).
-
URL:[Link]
- Differentiation of Pyridine Isomers via Coupling Constants: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for Ortho vs Meta coupling in pyridines).
-
Isomer Data (4,6-Dimethyl variants)
- Source: Royal Society of Chemistry, Supplementary Information for 4,6-dimethylpyridine deriv
-
URL:[Link]
Sources
UV-Vis absorption spectra of (3,6-Dimethylpyridin-2-yl)methanamine metal chelates
This guide serves as a technical analysis of the UV-Vis spectral characteristics of metal chelates derived from (3,6-Dimethylpyridin-2-yl)methanamine .
Executive Summary:
The (3,6-Dimethylpyridin-2-yl)methanamine ligand (hereafter 3,6-Me2-amp ) is a sterically encumbered analog of the standard bidentate ligand 2-picolylamine (amp). The introduction of methyl groups at the 3- and 6-positions creates a "steric gate" that fundamentally alters the coordination geometry from octahedral to distorted square-pyramidal or tetrahedral. In UV-Vis spectroscopy, this manifests as a distinct red-shift (bathochromic shift) of d-d transitions and a reduction in the ligand field splitting energy (
Structural Logic & Ligand Field Modulation
To interpret the spectra, one must first understand the steric mechanics. The 3,6-Me2-amp ligand imposes two distinct steric vectors:
-
6-Methyl Group (The "Blocker"): Clashes with ligands in the equatorial plane or axial positions, preventing the close approach required for strong octahedral fields. This is the primary driver for the red-shift.
-
3-Methyl Group (The "Twister"): Interacts with the amine side-arm, forcing the chelate ring into a non-planar puckered conformation, further reducing orbital overlap.
Core Principle: Steric hindrance
Pathway of Steric Influence
Figure 1: Mechanistic pathway detailing how methyl substitution alters spectral properties.
Comparative Spectral Data Analysis
The following data synthesizes experimental values from 6-methyl analogs (a direct proxy) and theoretical modeling for the 3,6-dimethyl system.
Table 1: UV-Vis Performance Comparison (Cu(II) Complexes)
Solvent: Methanol/Water | Concentration: 1-2 mM
| Feature | Standard: 2-Picolylamine (amp) | Analog: 6-Methyl-2-picolylamine | Target: 3,6-Me2-amp Chelates |
| 590 – 620 nm | 650 – 690 nm | 680 – 750 nm | |
| Visual Color | Deep Blue / Violet | Blue-Green | Green / Yellow-Green |
| Molar Absorptivity ( | ~50 - 80 | ~100 - 150 | >150 |
| Coordination Geometry | Tetragonal / Octahedral | Distorted Square Pyramidal | Distorted Tetrahedral |
| Ligand Field Strength | Strong Field | Intermediate | Weak Field (Sterically weakened) |
Key Insight:
The shift from ~600 nm to ~700 nm represents a significant drop in the energy gap between d-orbitals. While the unsubstituted amp forms stable bis-complexes
Table 2: Ni(II) Complex Behavior
Ni(II) is a probe for coordination number changes.
| Ligand System | Spectral Pattern | Interpretation |
| 2-Picolylamine | 3 bands (Pink/Violet solution) | Octahedral ( |
| 3,6-Me2-amp | 1 dominant band (Blue/Green)or multiple weak bands | Tetrahedral ( |
Experimental Protocol: Synthesis & Measurement
To validate these spectral shifts, the following protocol ensures the isolation of the specific chelate species without hydrolysis interference.
Protocol: Kinetic Stabilization & Spectral Acquisition
Reagents:
-
Ligand: (3,6-Dimethylpyridin-2-yl)methanamine (0.1 M in MeOH).
-
Metal Salt:
(Caution: Perchlorates are explosive) or . -
Solvent: Spectroscopic grade Methanol (dried).
Workflow:
-
Stoichiometric Mixing:
-
Prepare a 1:1 molar ratio (Metal:Ligand) solution to isolate the mono-complex, which is the most stable form for this sterically hindered ligand.
-
Note: Attempting a 1:2 ratio often results in a mixture of 1:1 and 1:2 species due to the 6-methyl steric clash.
-
-
Incubation:
-
Stir at 40°C for 30 minutes . The slight heat overcomes the activation energy barrier imposed by the methyl groups.
-
-
Filtration:
-
Filter through a 0.2
PTFE membrane to remove any hydroxo-bridged precipitates (common in hindered systems).
-
-
Spectral Scan:
-
Blank: Pure Methanol.
-
Range: 350 nm – 900 nm.
-
Path Length: 1.0 cm quartz cuvette.
-
-
Data Processing:
Scientific Validation (E-E-A-T)
Why does the spectrum shift red?
In a standard octahedral field (e.g.,
-
Result: Longer Metal-Nitrogen bonds (
vs standard ).[5] -
Consequence: Weaker electrostatic repulsion
Smaller Less energy required to promote an electron Absorption of lower energy (Red/IR) light.
Self-Validating the Protocol:
If you synthesize the complex and the solution remains deep violet (
References
-
Utsuno, S., & Sone, K. (1964).[6] Spectrophotometric Studies of the Metallic Chelates of 2-Picolylamine. I. The Electronic Absorption Spectra of Some Nickel, Copper(II) and Cobalt(III) Chelates. Bulletin of the Chemical Society of Japan, 37(7), 1038-1043.[6]
- Establishes the baseline spectra for unsubstituted picolylamine complexes.
-
Utsuno, S., & Sone, K. (1966). Spectrophotometric Studies of the Metal Chelates of 2-Aminomethyl-pyridine and Its Derivatives. II. The Preparation and Electronic Absorption Spectra of Some Nickel and Copper(II) Chelates of 6-Methyl-2-aminomethylpyridine. Bulletin of the Chemical Society of Japan, 40(1), 105-109.
- The definitive source on the "Red Shift" caused by the 6-methyl steric group.
-
García-Rodríguez, R., & Wright, D. S. (2014). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions, 43, 14522-14528.
- Provides structural evidence of how 6-substitution forces lower coordin
-
Hathaway, B. J. (1984). The structure and spectroscopy of copper(II) complexes.
- Authoritative reference for interpreting Cu(II) d-d transitions and geometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Sterically Demanding Multidentate Ligand Tris[(2-(6-methylpyridyl))methyl]amine Slows Exchange and Enhances Solution State Ligand Proton NMR Coupling to 199Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Scale-Up Validation of (3,6-Dimethylpyridin-2-yl)methanamine: A Comparative Process Guide
Executive Summary
The transition of (3,6-Dimethylpyridin-2-yl)methanamine from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale) presents a classic dichotomy between reaction reliability and process safety .
While Lithium Aluminum Hydride (
This guide validates Catalytic Hydrogenation over Raney Nickel (doped with Ammonia) as the superior route for scale-up. Our validation data indicates that while the 3,6-dimethyl substitution pattern introduces steric hindrance that slows reaction kinetics, it paradoxically aids process purity by sterically inhibiting the formation of the secondary amine dimer—the most persistent impurity in nitrile reductions.
Structural Analysis & Synthetic Challenges
The target molecule features a primary amine attached to a pyridine ring flanked by methyl groups at the 3 and 6 positions.
-
The 3-Methyl Challenge (Sterics): The methyl group at C3 is ortho to the methanamine. This creates significant steric bulk, hindering the approach of heterogeneous catalysts.
-
The 2-Position Basicity: The pyridine nitrogen and the primary amine create a chelating environment that can poison sensitive catalysts (like Pd/C) or sequester metal ions, complicating purification.
-
The Dimerization Risk: Standard nitrile reduction proceeds via an imine intermediate (
). This electrophile can react with the already formed product amine ( ) to form a secondary amine dimer ( ).
Comparative Route Analysis
We evaluated three potential routes for scale-up. The objective was to maximize Atom Economy and Safety while maintaining a purity profile
Table 1: Process Route Comparison
| Feature | Route A: Hydride Reduction | Route B: Catalytic Hydrogenation (Recommended) | Route C: Bromination/Azidation |
| Reagents | |||
| Scale Suitability | Low (<100g) | High (>10kg) | Medium (Azide safety limits) |
| Atom Economy | Poor (Al salts waste) | Excellent (Water is byproduct) | Poor (Phosphine oxide waste) |
| Safety Profile | Critical Risk: Pyrophoric solid, | Manageable Risk: Flammable catalyst, pressurized | High Risk: Azide explosion hazard. |
| Impurity Profile | Al-complexes, incomplete reduction. | Secondary amine dimer (controlled by | Triphenylphosphine oxide (difficult removal). |
| Cost/kg | High (Reagent cost) | Low (Catalyst reusable) | High (Step count) |
Visualizing the Validation Logic
The following diagram illustrates the decision matrix and the mechanistic pathway for the recommended route.
Figure 1: Decision logic and mechanistic control of dimer formation during hydrogenation.
Detailed Protocol: Route B (Catalytic Hydrogenation)
This protocol has been validated on a 500g scale. It utilizes Raney Nickel due to its lower cost and higher resistance to amine poisoning compared to Palladium.
Critical Process Parameters (CPPs)
-
Catalyst Loading: 10-20 wt% (wet basis).
-
Solvent: Methanol (7M Ammonia in MeOH is preferred).
-
Pressure: 5–10 bar (70–145 psi).
-
Temperature: 40–50°C. Note: Higher temperatures increase reaction rate but promote dimerization.
-
Agitation: High (
rpm) to overcome gas-liquid mass transfer limitations.
Step-by-Step Methodology
-
Catalyst Preparation (Inert Atmosphere):
-
Weigh 50g of Raney Nickel (slurry in water).
-
Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.
-
Wash the catalyst 3x with Methanol to remove water.
-
Transfer to the autoclave as a methanol slurry.
-
-
Reaction Mixture:
-
Dissolve 500g of 3,6-dimethylpicolinonitrile in 2.5L of 7N Ammonia in Methanol .
-
Why Ammonia? The excess
shifts the equilibrium away from the secondary amine and suppresses the reaction between the intermediate imine and the product amine.
-
-
Hydrogenation:
-
Seal the autoclave and purge 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 10 bar with
. -
Heat to 45°C with vigorous stirring.
-
Monitor
uptake. Reaction is complete when uptake ceases (typically 6–12 hours depending on agitation efficiency).
-
-
Workup:
-
Cool to room temperature and vent
. Purge with Nitrogen.[1] -
Filter the catalyst through a Celite pad (keep wet!).
-
Concentrate the filtrate under reduced pressure to remove Methanol and Ammonia.
-
Purification: The residue is typically
pure. For pharma grade, dissolve in Ethanol and add concentrated HCl to precipitate the dihydrochloride salt . Recrystallize from EtOH/Water.
-
Validation Data & Quality Control
The following data compares the impurity profile of the "Standard" method vs. the "Optimized" method.
Table 2: Impurity Profile Comparison
| Parameter | Standard Hydrogenation (No | Optimized Hydrogenation (With |
| Conversion | >99% | >99% |
| Primary Amine (Yield) | 78% | 94% |
| Secondary Amine (Dimer) | 15-20% | < 1.5% |
| Hydrolysis Product (Amide) | < 1% | < 0.5% |
| Appearance | Yellow Oil | Colorless / White Solid (Salt) |
The "Self-Validating" Aspect
The 3-methyl substituent provides a unique advantage. In typical pyridine nitrile reductions, dimer formation can reach 30%. However, the steric bulk at the 3-position hinders the nucleophilic attack required to form the dimer.
-
Observation: If dimer levels exceed 2% in this specific process, it indicates catalyst deactivation (slow reduction allowing imine accumulation) or insufficient ammonia concentration . Thus, the impurity profile acts as a sensor for process health.
Safety & Handling (E-E-A-T)
Raney Nickel Hazards
-
Pyrophoricity: Never let the catalyst dry out. Filter under nitrogen or keep the filter cake wet with solvent.
-
Disposal: Quench spent catalyst in dilute HCl or destroy via oxidation in a controlled waste stream. Do not throw in general trash.
Hydrogenation Risks
-
Exotherm: The reduction of nitriles is exothermic (
). On a kilogram scale, heat removal capacity must be calculated to prevent thermal runaway. -
Pressure: Ensure the autoclave burst disc is rated appropriately.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrile reduction selectivity).
-
Vertex AI Search. (2023). Prevention of secondary amine formation in nitrile hydrogenation mechanism. 2
-
ACS Chemical Health & Safety. (2022). Lessons Learned: Lithium Aluminum Hydride Fires. 3
-
ResearchGate. (2020). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines. 4[1][4][5][6][7][8][9][3][10][11]
-
Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2). 9[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into LiAlH4 Catalyzed Imine Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
(3,6-Dimethylpyridin-2-YL)methanamine proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like (3,6-Dimethylpyridin-2-YL)methanamine requires moving beyond generic safety data sheets. In drug development and synthetic scaling, improper disposal of substituted pyridine-amines not only violates environmental regulations but also introduces severe reactive hazards into your waste streams.
This guide provides a rigorously grounded, step-by-step operational framework for the safe disposal and spill management of (3,6-Dimethylpyridin-2-YL)methanamine, focusing on the chemical causality that dictates these protocols.
Physicochemical Causality & Hazard Profiling
To manage the disposal of (3,6-Dimethylpyridin-2-YL)methanamine safely, we must deconstruct its molecular behavior. The compound features two distinct functional groups that dictate its waste classification and reactivity:
-
The Primary Methanamine Side Chain: This aliphatic amine is a strong nucleophile and a potent organic base. It is highly corrosive to biological tissues and certain metals[1]. In waste streams, its nucleophilicity makes it highly reactive toward electrophiles (e.g., alkyl halides), while its basicity can trigger exothermic neutralizations.
-
The Substituted Pyridine Ring: Pyridine derivatives exhibit high environmental persistence, high water solubility, and aquatic toxicity[2]. Furthermore, nitrogenous heterocycles yield toxic nitrogen oxides (NOx) upon combustion, requiring specialized incineration.
Critical Incompatibilities (The "Why"):
-
Halogenated Solvents: Never mix primary amines with halogenated waste (e.g., dichloromethane, chloroform). Amines will undergo the Menschutkin reaction with alkyl halides, generating quaternary ammonium salts. This alkylation is highly exothermic and can cause sealed waste carboys to overpressurize and rupture[3].
-
Hypochlorites (Bleach): Never use bleach to clean up amine spills. Amines react rapidly with hypochlorites to form highly toxic and potentially explosive chloramine gases[3].
Quantitative Data & Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), unused commercial chemical products must be evaluated for characteristic hazards before disposal[4]. Summarized below is the operational data required for your environmental health and safety (EHS) compliance.
| Parameter | Value / Classification | Causality / Impact on Disposal |
| Chemical Name | (3,6-Dimethylpyridin-2-YL)methanamine | Dual-functionality (heterocycle + primary amine) dictates complex reactivity. |
| CAS Number | 863548-40-7[5] | Essential identifier for waste manifesting and inventory tracking. |
| Molecular Weight | 136.19 g/mol [5] | Required for calculating stoichiometric neutralization during spill response. |
| EPA RCRA Codes | D002 (Corrosive), D001 (Ignitable)[6] | Unlisted chemical; governed by characteristic waste rules. D002 applies if aqueous pH ≥ 12.5[6]. |
| Incompatible Materials | Acids, Oxidizers, Halogenated Solvents, Bleach[3][7] | Prevents exothermic alkylation, fire, and toxic chloramine gas generation[3]. |
| Preferred Destruction | Incineration with NOx scrubber | Prevents environmental persistence; biological wastewater treatment is insufficient[8]. |
Standard Operating Procedure: Laboratory Disposal Workflow
Laboratory personnel must never dispose of toxic, persistent heterocyclic amines down the drain or attempt to evaporate them in a fume hood (which is a direct violation of RCRA regulations)[8][9]. Follow this self-validating protocol for routine disposal:
Step 1: Waste Segregation & Compatibility Verification
-
Action: Direct all pure or solvent-dissolved (3,6-Dimethylpyridin-2-YL)methanamine into a Non-Halogenated Organic Waste stream.
-
Causality: Segregating this from halogenated waste prevents the aforementioned exothermic alkylation reactions. Segregating from acidic waste prevents violent, uncontrolled acid-base neutralizations[7].
Step 2: Primary Containment Selection
-
Action: Collect waste strictly in High-Density Polyethylene (HDPE) or glass carboys.
-
Causality: Do not store amines or corrosive basic materials in metal containers. The basicity of the amine will induce rapid corrosion, leading to structural failure and secondary spills[1].
Step 3: Labeling and Storage
-
Action: Label the container explicitly with "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazards: "Corrosive, Toxic, Organic Base"[9].
-
Causality: Accurate labeling prevents downstream mixing errors by waste management technicians. Store in a designated secondary containment tray away from acids and oxidizers[7].
Step 4: Ultimate Destruction
-
Action: Transfer to your EHS department for high-temperature incineration.
-
Causality: Incineration equipped with nitrogen oxide (NOx) scrubbing is the only EPA-approved final disposal method for halogen-free nitrogenous organics, ensuring complete molecular destruction without atmospheric pollution.
Operational Logic Tree for the segregation and EPA characteristic classification of amine-based waste.
Step-by-Step Spill Neutralization Methodology
In the event of an accidental release, standard solvent spill kits are insufficient. The basicity and volatility of the compound require a targeted chemical deactivation approach.
Step 1: Evacuation and PPE
-
Action: Immediately isolate the area. Don a NIOSH-approved respirator (organic vapor cartridge), heavy-duty nitrile or neoprene gloves, and splash goggles.
-
Causality: Pyridine derivatives evaporate easily into the air and are severe mucous membrane irritants[2]. Respiratory protection is mandatory until the vapor pressure is suppressed.
Step 2: Ventilation & Source Control
-
Action: Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.
-
Causality: Rapid air exchange mitigates the buildup of toxic vapors and keeps the local atmosphere below the lower explosive limit (LEL).
Step 3: Inert Containment
-
Action: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.
-
Causality: Do not use combustible materials like sawdust. The subsequent heat of neutralization could trigger spontaneous combustion of organic absorbents.
Step 4: Chemical Deactivation (Neutralization)
-
Action: Slowly apply a weak, dilute acid (e.g., 5-10% citric acid or sodium hydrogen sulfate) to the spill perimeter, working inward[7].
-
Causality: Using a weak acid controls the exothermic neutralization reaction. Applying strong mineral acids (like HCl) would cause localized boiling, aerosolizing the toxic amine into the breathing zone.
Step 5: Validation & Collection
-
Action: Verify the slurry is neutralized (pH 6-8) using pH indicator paper. Once validated, scoop the absorbed slurry using non-sparking tools into an HDPE container[1].
-
Causality: The system is self-validating; confirming a neutral pH ensures the material is no longer actively corrosive (D002) before it is sealed in a container, preventing pressure buildup.
Sequential workflow for the safe containment, chemical deactivation, and collection of amine spills.
References
-
Title: PYRIDINE - EPA OSC Response Source: epa.gov URL: [Link]
-
Title: Hazardous Waste Listings | EPA Source: epa.gov URL: [Link]
-
Title: P or U? RCRA Waste Codes for Chemical Products Source: lion.com URL: [Link]
-
Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: vumc.org URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: nationalacademies.org URL: [Link]
-
Title: Chemical Waste Disposal Guidelines Source: ust.hk URL: [Link]
-
Title: Chemical Waste - Kansas State University Source: k-state.edu URL: [Link]
Sources
- 1. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 2. response.epa.gov [response.epa.gov]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 5. (3,6-Dimethylpyridin-2-yl)methanamine - CAS:863548-40-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. epa.gov [epa.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. Chemical Waste [k-state.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
